Dibutyltin
Description
Properties
IUPAC Name |
dibutyltin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.Sn/c2*1-3-4-2;/h2*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOHIQLKSOJJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn]CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002-53-5 | |
| Record name | Dibutylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-n-butyltin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Dibutyltin compounds chemical structure and properties
An In-depth Technical Guide to Dibutyltin Compounds: Chemical Structure, Properties, and Biological Interactions
Introduction
This compound (DBT) compounds are a class of organotin compounds characterized by a central tin atom covalently bonded to two butyl groups and two anionic substituents. This general structure, (C₄H₉)₂SnX₂, allows for a wide variety of derivatives with diverse industrial and chemical applications. They are most notably used as heat and light stabilizers for polyvinyl chloride (PVC), catalysts in the production of polyurethanes and silicones, and as intermediates in the synthesis of other organotin compounds.[1][2][3] Despite their utility, their potential for biological activity and toxicity necessitates a thorough understanding of their chemical properties and mechanisms of action for researchers, toxicologists, and drug development professionals. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, toxicological effects, and relevant experimental protocols for this compound compounds.
Chemical Structure
The core of a this compound compound is the this compound(IV) cation, [(C₄H₉)₂Sn]²⁺. The two butyl groups are covalently bonded to the tin atom, and the remaining two coordination sites are occupied by anionic ligands (X), such as chloride, laurate, acetate (B1210297), or oxide. The geometry at the tin center is typically tetrahedral.[4] In the case of this compound oxide (DBTO), the structure is more complex, often existing as a polymeric network with interconnected Sn₂O₂ and Sn₄O₄ rings, featuring five-coordinate tin centers.[3]
Caption: General structure of this compound Dichloride (DBTC).
Physicochemical Properties
The physical and chemical properties of this compound compounds vary significantly depending on the anionic ligands attached to the tin atom. These properties dictate their application, environmental fate, and bioavailability. Key data for several common this compound compounds are summarized below.
| Property | This compound Dichloride (DBTC) | This compound Dilaurate (DBTDL) | This compound Oxide (DBTO) | This compound Diacetate (DBTA) |
| CAS Number | 683-18-1[5] | 77-58-7[6] | 818-08-6[3] | 1067-33-0[7] |
| Molecular Formula | C₈H₁₈Cl₂Sn[5] | C₃₂H₆₄O₄Sn[4] | C₈H₁₈OSn[3] | C₁₂H₂₄O₄Sn[7] |
| Molecular Weight | 303.84 g/mol [5] | 631.57 g/mol [4] | 248.92 g/mol [3] | 351.03 g/mol [7] |
| Appearance | White crystalline solid[5] | Colorless oily liquid[4] | White solid[3] | Clear yellow liquid[7] |
| Melting Point | 39 °C[5] | N/A (liquid) | >300 °C (decomposes)[3] | N/A (liquid) |
| Boiling Point | 135 °C @ 10 mmHg[5] | N/A | N/A | N/A |
| Density | 1.4 g/cm³[5] | 1.066 g/cm³[4] | 1.6 g/cm³[3] | N/A |
| Aqueous Solubility | 320 mg/L (hydrolyzes)[1][5] | < 1.43 mg/L[1] | Insoluble[1] | N/A |
| Vapor Pressure | 0.0016 hPa @ 25 °C[5] | N/A | 4 x 10⁻⁶ Pa @ 25 °C[1] | N/A |
Toxicology and Biological Effects
This compound compounds exhibit a range of toxic effects, with the immune system being a primary target. They are known to be potent thymolytic and immunotoxic agents in animal models, causing thymic atrophy.[8][9] Other observed toxicities include bile duct damage in rats, mice, and hamsters.[8]
Quantitative Toxicity Data
The toxicity of this compound compounds varies by species and the specific compound. Below is a summary of key toxicological data.
| Compound/Organism | Endpoint | Value | Reference |
| This compound (general) / Diatom (S. costatum) | 72-h EC₅₀ (growth inhibition) | 23 µg/L | [1] |
| This compound (general) / Crustacean (D. magna) | 48-h EC₅₀ (immobilization) | 2.2 µg/L | [1] |
| This compound (general) / Fish (O. latipes) | 48-h LC₅₀ | 753 µg/L | [1] |
| This compound Dichloride / Rat | NOAEL (90-day, oral) | 3 mg/kg-day | [9] |
| This compound Dichloride / Rat | LOAEL (6-month, oral) | 3.0 mg/kg-day (bile duct effects) | [9] |
| This compound Oxide / General | Acute Toxicity Estimate (ATE, oral) | 500 mg/kg | [10] |
Signaling Pathways and Mechanisms of Action
Recent research has begun to elucidate the molecular mechanisms through which this compound compounds exert their biological effects. They have been shown to interfere with several critical cellular signaling pathways.
PPARγ/RXRα Adipogenesis Pathway
This compound compounds have been identified as potential obesogens. They can promote adipogenesis (the formation of fat cells) in cell cultures, such as 3T3-L1 preadipocytes. This effect is believed to be mediated through the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor alpha (RXRα) signaling pathway.[11] Activation of this nuclear receptor heterodimer is a master regulator of adipocyte differentiation. The adipogenic effect of DBTs is significantly reduced in the presence of a PPARγ antagonist, confirming the pathway's involvement.[11]
Caption: DBT-induced activation of the PPARγ/RXRα adipogenesis pathway.
mTOR Pathway and Triglyceride Metabolism
This compound dilaurate (DBTDL) has been shown to affect triglyceride metabolism in human liver cells by inhibiting the mammalian target of rapamycin (B549165) (mTOR) pathway.[12] Inhibition of mTORC1, a key cellular metabolic sensor, leads to reduced phosphorylation of its downstream effector S6K1. This results in decreased expression of lipogenesis genes (e.g., SREBP1C) and increased expression of lipolysis genes (e.g., PPARα), ultimately lowering intracellular fat content.[12]
Caption: Inhibition of the mTOR pathway by this compound Dilaurate (DBTDL).
MAPK Signaling Pathway
This compound compounds can interfere with the function of human natural killer (NK) cells, which are crucial for immune surveillance against tumors. This interference is linked to the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[13] Even brief exposure to DBT can increase the phosphorylation (activation) of MAPKs, which appears to be a consequence of the activation of upstream MAP2Ks.[13] This aberrant activation may disrupt normal NK cell function.
Mitochondrial-Mediated Apoptosis
Certain this compound derivatives, such as di-n-butyl-di-(4-chlorobenzohydroxamato)tin(IV) (DBDCT), have demonstrated antitumor properties by inducing apoptosis (programmed cell death) in cancer cells.[14] The mechanism involves the mitochondrial or intrinsic pathway of apoptosis. DBDCT increases the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins, leading to a loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and subsequent activation of caspases-9 and -3, which execute the apoptotic program.[14]
Experimental Protocols
Synthesis of this compound Dilaurate (DBTDL)
This protocol is based on the reaction of this compound oxide with lauric acid.[6][15]
-
Reactant Mixing : In a suitable reaction vessel, combine lauric acid and this compound oxide in a molar ratio of approximately 2:1 (e.g., 100g lauric acid to 62g this compound oxide).
-
Liquefaction : Stir the solid mixture at ambient temperature (20-30 °C) until it converts into a liquid mixture.
-
Reflux Reaction : Heat the liquid mixture to 60-70 °C and maintain a gentle reflux for 2-3 hours. Water is produced as a byproduct of the condensation reaction.
-
Cooling and Separation : After the reaction is complete, cool the mixture to 10-30 °C. The mixture will separate into an organic phase (product) and an aqueous phase.
-
Collection and Drying : Collect the upper organic phase. Add anhydrous magnesium sulfate (B86663) to the organic phase to remove residual water and let it stand for several hours.
-
Filtration : Filter the mixture to remove the drying agent. The resulting filtrate is high-purity this compound dilaurate.
Analysis of this compound in PVC by GC/MS
This protocol provides a general workflow for the determination of DBT compounds in a solid matrix like PVC, adapted from standardized methods.[16][17]
-
Sample Preparation : Weigh approximately 0.5 g of the PVC sample (cut into small pieces) into an extraction vessel.
-
Extraction : Add an appropriate extraction solvent under acidic conditions. A common method involves using a solvent like hexane (B92381) or toluene (B28343) with hydrochloric acid to facilitate the extraction of the organotin compounds. The sample is typically agitated (e.g., shaken vigorously or sonicated) for an extended period and may be left overnight.
-
Derivatization : The extracted DBT compounds are polar and not sufficiently volatile for GC analysis. They must be derivatized to a more volatile form. A common derivatizing agent is sodium tetraethylborate, which converts this compound dichloride to the more volatile dibutyl-diethyltin.
-
Buffer the extract to a suitable pH (e.g., using an acetic acid/sodium acetate buffer).
-
Add an aqueous solution of sodium tetraethylborate (e.g., 1 g/50 mL).
-
Shake the mixture vigorously for approximately 20 minutes to complete the derivatization.
-
-
Phase Separation & Cleanup : Allow the layers to separate. Collect the organic layer containing the derivatized analyte. The extract may be passed through a cleanup column (e.g., Florisil) if matrix interference is significant.
-
GC/MS Analysis : Analyze the final extract using a Gas Chromatograph-Mass Spectrometer (GC/MS).
-
GC Column : A non-polar capillary column, such as an Rtx-5MS (30 m x 0.25 mm I.D.), is typically used.[16]
-
Injection : Use a splitless injection mode to maximize sensitivity.
-
Oven Program : A temperature gradient is used to separate the analytes (e.g., start at 45 °C, hold for 4 min, then ramp at 15 °C/min to 300 °C).[16]
-
MS Detection : The mass spectrometer is operated in Electron Ionization (EI) mode. For high specificity and sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions of the derivatized DBT (e.g., m/z 263, 261).[16]
-
-
Quantification : Quantify the DBT concentration by comparing the peak area of the sample to a calibration curve generated from standards that have undergone the same extraction and derivatization process.
Caption: General workflow for the analysis of DBT in PVC by GC/MS.
Conclusion
This compound compounds are a versatile class of organometallic chemicals with significant industrial importance, particularly as stabilizers and catalysts. Their chemical structure, centered on a tin(IV) atom with two butyl groups, allows for a range of derivatives with distinct physicochemical properties. However, their utility is matched by their potential for biological activity, including immunotoxicity and endocrine disruption. Elucidating their interactions with key cellular signaling pathways, such as the PPARγ, mTOR, and MAPK pathways, is critical for understanding their toxicological mechanisms and for developing safer alternatives. The detailed experimental protocols for synthesis and analysis provided herein serve as a valuable resource for researchers working to further characterize these complex and impactful compounds.
References
- 1. env.go.jp [env.go.jp]
- 2. nbinno.com [nbinno.com]
- 3. This compound oxide - Wikipedia [en.wikipedia.org]
- 4. This compound dilaurate - Wikipedia [en.wikipedia.org]
- 5. Cas 683-18-1,this compound dichloride | lookchem [lookchem.com]
- 6. This compound dilaurate synthesis - chemicalbook [chemicalbook.com]
- 7. This compound diacetate | C12H24O4Sn | CID 16682740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Toxicity of this compound, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 10. chemos.de [chemos.de]
- 11. This compound Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound Dilaurate on Triglyceride Metabolism through the Inhibition of the mTOR Pathway in Human HL7702 Liver Cells [mdpi.com]
- 13. This compound activates MAP kinases in human natural killer cells, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms by which the antitumor compound di-n-butyl-di-(4-chlorobenzohydroxamato)tin(IV) induces apoptosis and the mitochondrial-mediated signaling pathway in human cancer SGC-7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis method of this compound dilaurate - Eureka | Patsnap [eureka.patsnap.com]
- 16. gcms.labrulez.com [gcms.labrulez.com]
- 17. Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Insidious Advance: A Technical Guide to the Molecular Mechanisms of Dibutyltin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyltin (DBT) compounds, prevalent in various industrial applications, are recognized as significant environmental contaminants with potent biological activity. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the toxicological effects of DBT in biological systems. It consolidates current research on its interaction with key cellular targets, detailing the signaling pathways it hijacks and the subsequent physiological consequences. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a detailed understanding of DBT's mode of action to aid in risk assessment, the development of potential therapeutics, and the design of safer alternatives.
Introduction
This compound (DBT) and its derivatives are organotin compounds widely used as stabilizers in polyvinyl chloride (PVC) plastics, as catalysts in various chemical reactions, and historically in some agricultural applications.[1][2] Their widespread use has led to their persistence in the environment, raising concerns about human exposure and potential health risks.[1][3] DBT is also a major metabolite of the more extensively studied organotin, tributyltin (TBT).[4] Research has unequivocally demonstrated that DBT exerts significant toxic effects on multiple biological systems, including the endocrine, immune, and nervous systems.[4][5][6] This guide will dissect the core mechanisms of DBT's action at the molecular level.
Endocrine Disruption: The Nuclear Receptor Hijack
A primary mechanism of DBT's endocrine-disrupting activity is its interaction with nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the Retinoid X Receptor-alpha (RXRα).[3][7] These receptors form a heterodimer (PPARγ-RXRα) that is a master regulator of adipogenesis, lipid metabolism, and inflammation.[3][8]
Different forms of DBT, such as this compound diacetate, dichloride, dilaurate, and maleate, have been identified as partial agonists of PPARγ.[7][9] Notably, this compound dichloride and dilaurate also function as partial agonists for RXRα.[7][10] This dual agonistic activity allows DBT to mimic the effects of endogenous ligands, leading to the inappropriate activation of gene transcription.
The binding of DBT to these receptors triggers a conformational change that releases co-repressors and recruits co-activators, initiating the transcription of target genes involved in adipocyte differentiation.[7][11] This has been demonstrated in 3T3-L1 preadipocytes, where DBT exposure induces adipogenesis, an effect that is mitigated by PPARγ antagonists.[9][10] The interaction with PPARγ has been shown to be dependent on a specific cysteine residue (C285) in the ligand-binding domain.[7][12]
Signaling Pathway: PPARγ/RXRα Activation by this compound
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound dilaurate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound disrupts glucocorticoid receptor function and impairs glucocorticoid-induced suppression of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound depressed immune functions via NF-κB, and JAK/STAT signaling pathways in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity comparison of organotin species: this compound is a developmental neurotoxicant in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | this compound Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells [frontiersin.org]
- 10. This compound Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Synthesis of Dibutyltin Dichloride from Dibutyltin Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyltin dichloride ((C₄H₉)₂SnCl₂) is a versatile organotin compound with significant applications as a catalyst, a stabilizer for polyvinyl chloride (PVC), and an intermediate in the synthesis of other organotin derivatives. While several synthetic routes to this compound dichloride exist, its preparation from this compound oxide ((C₄H₉)₂SnO) represents a direct and efficient conversion. This technical guide provides an in-depth overview of the synthesis of this compound dichloride from this compound oxide, focusing on the reaction with hydrochloric acid. It includes a detailed experimental protocol, a summary of quantitative data, and a visualization of the reaction pathway.
Introduction
Organotin compounds are characterized by the presence of at least one tin-carbon bond. This compound dichloride is a prominent member of this class, widely utilized in various industrial and research settings. The synthesis from this compound oxide is an acid-base reaction that yields the desired dichloride and water. The equilibrium of this reaction can be shifted towards the product side by the effective removal of water, often accomplished through azeotropic distillation. This guide will focus on the reaction with hydrochloric acid, a common and straightforward method for this transformation.
Reaction Pathway and Mechanism
The core of the synthesis is the reaction of the basic this compound oxide with a chlorinating agent. The most common and direct method involves the use of hydrochloric acid. The overall reaction is as follows:
(C₄H₉)₂SnO + 2HCl ⇌ (C₄H₉)₂SnCl₂ + H₂O
This is a reversible reaction. To ensure a high yield of this compound dichloride, the water produced must be continuously removed from the reaction mixture. Azeotropic distillation with a suitable solvent, such as toluene (B28343) or benzene, is a highly effective technique for this purpose. The solvent forms a low-boiling azeotrope with water, which is distilled off, thus driving the reaction to completion.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound dichloride from this compound oxide using hydrochloric acid and azeotropic water removal.
3.1. Materials and Equipment
-
Reactants:
-
This compound oxide ((C₄H₉)₂SnO)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Toluene (anhydrous)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
-
3.2. Procedure
-
Reaction Setup:
-
In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus topped with a condenser, and a dropping funnel, add this compound oxide (e.g., 50 g, 0.201 mol) and toluene (250 mL).
-
Begin stirring the suspension.
-
-
Addition of Hydrochloric Acid:
-
Slowly add concentrated hydrochloric acid (e.g., 34.6 mL, 0.422 mol, 2.1 equivalents) to the dropping funnel.
-
Add the hydrochloric acid dropwise to the stirred suspension over a period of 30-60 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.
-
-
Azeotropic Distillation:
-
After the addition is complete, heat the reaction mixture to reflux using a heating mantle.
-
Collect the water-toluene azeotrope in the Dean-Stark trap. The theoretical amount of water to be collected is approximately 3.6 mL.
-
Continue the reflux until no more water is collected in the trap and the reaction mixture becomes a clear solution. This typically takes 2-4 hours.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude this compound dichloride can be purified by vacuum distillation or recrystallization from a suitable solvent such as hexane.
-
3.3. Safety Precautions
-
Organotin compounds are toxic. Handle this compound oxide and this compound dichloride with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is corrosive. Handle with care.
-
Toluene is flammable. Ensure that the heating mantle is spark-free and the apparatus is properly assembled to avoid vapor leakage.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound dichloride from this compound oxide.
Table 1: Reactant and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| This compound Oxide | (C₄H₉)₂SnO | 248.94 | White powder | >300 (decomposes) | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Colorless fuming liquid | -114.2 | -85.05 |
| This compound Dichloride | (C₄H₉)₂SnCl₂ | 303.84 | White crystalline solid | 41-43 | 135 (at 10 mmHg) |
| Toluene | C₇H₈ | 92.14 | Colorless liquid | -95 | 110.6 |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value |
| Molar Ratio (DBTO:HCl) | 1 : 2.1 |
| Solvent | Toluene |
| Reaction Temperature | Reflux (~110 °C) |
| Reaction Time | 2-4 hours |
| Theoretical Yield | Based on the limiting reactant (DBTO) |
| Typical Reported Yield | > 95% |
| Purity (after purification) | > 98% |
Alternative Chlorinating Agents
While hydrochloric acid is the most common reagent, other chlorinating agents can also be employed for the conversion of this compound oxide to this compound dichloride.
-
Thionyl Chloride (SOCl₂): This reagent reacts with this compound oxide to form this compound dichloride and sulfur dioxide gas. The reaction is typically driven by the evolution of the gaseous byproduct. (C₄H₉)₂SnO + SOCl₂ → (C₄H₉)₂SnCl₂ + SO₂
-
Phosgene (B1210022) (COCl₂): Phosgene is a highly reactive and toxic gas that can also be used for this conversion. The reaction produces this compound dichloride and carbon dioxide. Due to its extreme toxicity, the use of phosgene is generally limited to industrial settings with specialized handling capabilities. (C₄H₉)₂SnO + COCl₂ → (C₄H₉)₂SnCl₂ + CO₂
Conclusion
The synthesis of this compound dichloride from this compound oxide via reaction with hydrochloric acid is a robust and high-yielding method. The key to the success of this synthesis is the efficient removal of water to drive the reaction equilibrium towards the product. This technical guide provides a comprehensive framework, including a detailed experimental protocol and relevant data, to aid researchers and scientists in the preparation of this important organotin compound. Proper safety precautions must be strictly adhered to when handling organotin compounds and corrosive reagents.
Dibutyltin Dilaurate (DBTDL): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyltin dilaurate (DBTDL), an organotin compound, is a versatile and widely utilized chemical in various industrial and research applications. This technical guide provides an in-depth overview of the core physical and chemical properties of DBTDL, its catalytic mechanisms, and relevant experimental protocols. The information is curated to be a vital resource for professionals in research, development, and quality control.
Chemical Identity and Structure
This compound dilaurate, with the chemical formula C₃₂H₆₄O₄Sn, is the this compound(IV) ester of lauric acid.[1] The central tin atom is covalently bonded to two butyl groups and two laurate groups.
Synonyms: DBTDL, Dibutylbis(lauroyloxy)tin, this compound di(dodecanoate)[2]
Physical Properties
DBTDL is typically a colorless to pale yellow, oily liquid at room temperature.[1][3] It possesses a faint, fatty acid-like odor.[3] Upon cooling, it can solidify into a white crystalline powder.[1] Key physical properties are summarized in Table 1.
| Property | Value | References |
| Molecular Weight | 631.56 g/mol | [4] |
| CAS Number | 77-58-7 | [4] |
| Appearance | Colorless to pale yellow oily liquid | [1][3] |
| Melting Point | 22-24 °C (72-75 °F; 295-297 K) | [2] |
| Boiling Point | >204 °C at 12 mmHg | [5] |
| Density | 1.066 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.471 | [6] |
| Vapor Pressure | 0.2 mmHg at 160 °C | [4] |
| Solubility | Insoluble in water. Soluble in most organic solvents such as acetone, benzene, toluene (B28343), and petroleum ether.[1][2] |
Chemical Properties
Stability and Reactivity
DBTDL is stable under anhydrous conditions.[7] However, it is susceptible to hydrolysis in the presence of moisture, which leads to the cleavage of the tin-oxygen bond, forming this compound oxide and lauric acid.[8] This degradation can result in a loss of catalytic activity.[8] The compound is incompatible with strong oxidizing agents.[1] Upon heating to decomposition (above 250 °C), it emits acrid smoke and fumes.[2]
Catalytic Activity
DBTDL is a highly efficient catalyst, particularly in polyurethane chemistry.[9] It facilitates the reaction between isocyanates and polyols to form urethane (B1682113) linkages.[9] The catalytic mechanism is generally understood to involve the coordination of the tin atom with both the isocyanate and the hydroxyl groups, which lowers the activation energy of the reaction.[1][3] This dual activation brings the reactants into close proximity, accelerating the formation of the urethane bond.[1]
Mandatory Visualizations
Catalytic Mechanism in Polyurethane Formation
The following diagram illustrates the proposed catalytic cycle of DBTDL in the formation of polyurethane.
Caption: Catalytic cycle of DBTDL in polyurethane synthesis.
Hydrolysis of this compound Dilaurate
The diagram below shows the hydrolysis pathway of DBTDL in the presence of water.
Caption: Hydrolysis of DBTDL to form this compound oxide and lauric acid.
Experimental Protocols
Determination of this compound Dilaurate in Air (Adapted from OSHA Method)
This protocol outlines a method for the collection and analysis of airborne DBTDL.[10]
5.1.1. Principle
Airborne DBTDL is collected on a mixed cellulose (B213188) ester filter. The filter is then extracted with toluene, and the tin content is analyzed by graphite (B72142) furnace atomic absorption (GFAA) spectrophotometry.[10]
5.1.2. Apparatus
-
Personal sampling pump
-
Mixed cellulose ester filters (0.8 µm pore size, 37 mm diameter) in cassettes
-
Atomic absorption spectrophotometer with a graphite furnace
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Scintillation vials with polytetrafluoroethylene (PTFE)-lined caps
5.1.3. Reagents
-
Toluene, reagent grade
-
This compound dilaurate, analytical standard
-
Deionized water
-
Nitric acid, concentrated
5.1.4. Sample Collection
-
Calibrate a personal sampling pump to a flow rate of approximately 1 to 2 liters per minute.
-
Attach a filter cassette to the sampling pump.
-
Collect a known volume of air, with a recommended volume of 500 liters.[10]
-
After sampling, cap the cassettes and send them to the laboratory for analysis.
5.1.5. Sample Preparation
-
Carefully remove the filter from the cassette and place it into a clean scintillation vial.
-
Add a known volume of toluene (e.g., 5 mL) to the vial.
-
Cap the vial and gently agitate to extract the DBTDL from the filter.
5.1.6. Analysis
-
Prepare a series of calibration standards of DBTDL in toluene.
-
Set up the GFAA spectrophotometer according to the manufacturer's instructions for tin analysis.
-
Analyze the calibration standards to generate a calibration curve.
-
Analyze the sample extracts.
-
Calculate the concentration of DBTDL in the air sample based on the tin concentration, the volume of air sampled, and the extraction volume.
General Protocol for Thermal Decomposition Analysis
Thermogravimetric analysis (TGA) can be employed to determine the thermal stability and decomposition profile of DBTDL.
5.2.1. Principle
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This allows for the determination of decomposition temperatures.
5.2.2. Apparatus
-
Thermogravimetric analyzer
5.2.3. Procedure
-
Accurately weigh a small amount of the DBTDL sample (typically 5-10 mg) into a TGA sample pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition.[5]
Applications
DBTDL's primary application is as a catalyst in the production of polyurethanes, including foams, coatings, adhesives, and sealants. It is also used as a catalyst for the vulcanization of silicones at room temperature (RTV) and in transesterification reactions.[2] Additionally, DBTDL serves as a heat stabilizer for polyvinyl chloride (PVC).[1]
Conclusion
This compound dilaurate is a compound with well-defined physical and chemical properties that make it an effective catalyst and stabilizer in numerous applications. A thorough understanding of its characteristics, including its sensitivity to hydrolysis, is crucial for its proper handling, storage, and application in research and industrial settings. The provided experimental protocols offer a framework for the analysis and characterization of this important organotin compound.
References
- 1. ohans.com [ohans.com]
- 2. This compound dilaurate in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound dilaurate 0.95 DBTDL [sigmaaldrich.com]
- 5. bpb-us-w1.wpmucdn.com [bpb-us-w1.wpmucdn.com]
- 6. This compound DILAURATE (DBTDL) - Ataman Kimya [atamanchemicals.com]
- 7. scispace.com [scispace.com]
- 8. newtopchem.com [newtopchem.com]
- 9. osha.gov [osha.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Lewis Acid Mechanism of Dibutyltin Dibromide and Related Organotin Catalysts
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Organotin(IV) compounds are a cornerstone of industrial catalysis, demonstrating high efficacy in reactions such as esterification, transesterification, and polyurethane formation.[1][2][3] Dibutyltin dibromide ((C₄H₉)₂SnBr₂), a prominent member of this class, functions primarily as a Lewis acid catalyst.[1] Its central tin atom, characterized by vacant 5d orbitals, acts as an electrophilic center, coordinating to substrates to facilitate nucleophilic attack.[4] This guide provides an in-depth exploration of this catalytic mechanism, supported by quantitative data, detailed experimental protocols, and process visualizations to equip researchers with a comprehensive understanding of its application and function.
Core Principle: The Lewis Acid Mechanism
The catalytic prowess of organotin(IV) compounds like this compound dibromide stems from their Lewis acidic nature.[4] The tin atom in its +4 oxidation state can expand its coordination number by accepting electron pairs from Lewis basic substrates into its empty 5d orbitals.[4]
The mechanism proceeds via two primary steps:
-
Coordination: The organotin catalyst forms a complex with the substrate, typically by coordinating to a lone pair-bearing electronegative atom such as the carbonyl oxygen of an ester or carboxylic acid.[4][5]
-
Activation: This coordination withdraws electron density from the substrate, polarizing the carbonyl group. This polarization significantly increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack by an alcohol or other nucleophile.[4][5]
This general activation principle is fundamental to a wide range of organic transformations catalyzed by this compound dibromide and its analogues.[1] For organotin halides and carboxylates, this Lewis acid pathway is the predominant mechanism, as the ligands do not readily exchange with reactants like alcohols.[6]
Figure 1: General mechanism of Lewis acid catalysis by this compound dibromide.
The Catalytic Cycle in Esterification Reactions
In esterification, the Lewis acid mechanism manifests as a regenerative cycle. This compound dibromide activates the carboxylic acid, facilitating its reaction with an alcohol to produce an ester and water.
The cycle can be described as follows:
-
Catalyst-Substrate Binding: The catalyst, Bu₂SnBr₂, coordinates with the carbonyl oxygen of the carboxylic acid (RCOOH).
-
Nucleophilic Attack: An alcohol molecule (R'OH) attacks the activated, electron-deficient carbonyl carbon.
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Product Release: The intermediate collapses, releasing the ester product (RCOOR') and a water molecule, which remains coordinated to the tin center.
-
Catalyst Regeneration: The water molecule dissociates, regenerating the active Bu₂SnBr₂ catalyst, which can then enter another cycle.
Figure 2: Proposed catalytic cycle for esterification using this compound dibromide.
Quantitative Performance Data
The catalytic efficiency of organotin compounds is well-documented. While specific kinetic data for this compound dibromide is often proprietary, performance can be inferred from studies on closely related analogues like this compound diacetate (DBTDA) and this compound dilaurate (DBTDL).
Table 1: Performance of this compound Diacetate (DBTDA) in Biodiesel Production This table summarizes the catalytic performance of DBTDA in the transesterification of soybean oil with methanol, a key reaction in biodiesel synthesis.[7]
| Parameter | Value / Description | Reference |
| Reaction | Transesterification of soybean oil with methanol | [7] |
| Catalyst | This compound Diacetate (DBTDA) | [7] |
| Catalyst Loading | 1.5 wt% | [7] |
| Temperature | 70 °C | [7] |
| Reaction Time | 4 hours | [7] |
| Conversion | 96% | [7] |
Table 2: Comparison of Catalysts in Polyurethane Synthesis This table compares the catalytic effectiveness of commercial this compound dilaurate (DBTDL) with alternative metal-β-diketone complexes in polyurethane formation.[8]
| Reactants | Catalyst Class | Relative Effectiveness | Reference |
| Isophorone Diisocyanate (IPDI) + Polyethers | This compound Dilaurate (DBTDL) | More effective | [8] |
| Isophorone Diisocyanate (IPDI) + Polyethers | Metal-β-diketones | Less effective | [8] |
| Isophorone Diisocyanate (IPDI) + Polyesters | This compound Dilaurate (DBTDL) | Less effective | [8] |
| Isophorone Diisocyanate (IPDI) + Polyesters | Metal-β-diketones | More effective | [8] |
Key Experimental Protocols
Accurate assessment of catalytic activity requires robust experimental design. The following protocols outline standard methods for monitoring reaction kinetics and conversion.
Protocol 1: Kinetic Analysis via Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol is adapted for monitoring the synthesis of polyurethanes by tracking the disappearance of the isocyanate group.
-
Component Preparation:
-
Prepare the polyol component by thoroughly mixing the polyol, any solvents, and additives.
-
Accurately weigh and add the this compound dibromide catalyst to the polyol component (e.g., 0.01-0.5% by weight of total resin solids) and homogenize the mixture.
-
-
Reaction Initiation:
-
Prepare the isocyanate component separately.
-
Mix a small amount of the catalyzed polyol component with a stoichiometric amount of the isocyanate component.
-
-
Data Acquisition:
-
Immediately place the reacting mixture onto the Attenuated Total Reflectance (ATR) crystal of an FTIR spectrometer.
-
Record spectra at regular time intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Monitor the decrease in the characteristic NCO stretching band, typically found around 2270 cm⁻¹.
-
Calculate the percentage conversion over time by integrating the peak area relative to an internal standard peak that remains unchanged throughout the reaction.
-
Protocol 2: Determination of Isocyanate (NCO) Conversion by Back-Titration
This titrimetric method provides a quantitative measure of unreacted isocyanate groups at specific time points.[9][10]
-
Reaction and Sampling:
-
Run the catalytic reaction in a temperature-controlled vessel.
-
At predetermined time intervals, withdraw a precise amount of the reaction mixture (aliquot).
-
-
Quenching:
-
Immediately quench the aliquot by adding it to a flask containing a known excess of a standard solution of dibutylamine (B89481) in a suitable solvent (e.g., trichlorobenzene).[10] The dibutylamine reacts with the remaining isocyanate groups.
-
-
Back-Titration:
-
Allow the quenching reaction to complete (typically 10-15 minutes).
-
Titrate the unreacted dibutylamine with a standardized solution of hydrochloric acid (HCl) using a colorimetric indicator like bromocresol green.[10]
-
-
Calculation:
-
The amount of consumed dibutylamine is determined by the difference between the initial amount and the amount titrated with HCl. This value is directly proportional to the NCO content in the aliquot.
-
Calculate the %NCO or % conversion based on the initial NCO content.
-
Figure 3: Experimental workflow for kinetic analysis of organotin-catalyzed reactions.
Conclusion
This compound dibromide is a versatile and efficient Lewis acid catalyst whose mechanism relies on the electrophilic nature of its central tin(IV) atom.[1][6] By coordinating to and activating substrates, it lowers the energy barrier for nucleophilic attack, enabling a broad scope of industrially significant reactions.[4][5] A thorough understanding of its catalytic cycle and the availability of robust analytical methods are crucial for its effective and optimized application in chemical synthesis and materials science. However, due to the significant toxicity associated with organotin compounds, all handling and disposal must be conducted with strict adherence to safety protocols.[1]
References
- 1. This compound dibromide | 996-08-7 | Benchchem [benchchem.com]
- 2. Butyltin catalysts: Optimize your chemical processes - TIB Chemicals AG [tib-chemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. newtopchem.com [newtopchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
Dibutyltin Compounds and Developmental Neurotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyltin (DBT) compounds, widely utilized as stabilizers in PVC plastics and as catalysts, are emerging environmental contaminants with significant neurotoxic potential, particularly during developmental stages. This technical guide provides an in-depth analysis of the current understanding of DBT-induced developmental neurotoxicity. It synthesizes quantitative data from key in vitro and in vivo studies, details essential experimental protocols for assessing neurotoxicity, and visually elucidates the primary signaling pathways involved. The information presented herein is intended to equip researchers and professionals in drug development and toxicology with the critical knowledge and methodologies required to further investigate the neurotoxic effects of DBT compounds and to develop strategies for mitigating their potential harm to the developing nervous system.
Introduction
Organotin compounds, including this compound (DBT), are organometallic chemicals that have seen widespread industrial application.[1] Their presence in various consumer products, such as PVC pipes, can lead to human exposure.[2] A growing body of evidence indicates that developmental exposure to DBT can have detrimental effects on the nervous system. In vitro studies have demonstrated that DBT is a potent neurotoxicant, inhibiting neurite outgrowth and inducing cell death at concentrations significantly lower than other known neurotoxic organotins like trimethyltin.[2] In vivo studies in animal models have corroborated these findings, showing that developmental exposure to DBT can lead to increased apoptotic cell death in critical brain regions such as the neocortex and hippocampus.[2]
The mechanisms underlying DBT's neurotoxicity are multifaceted, involving the induction of oxidative stress, disruption of calcium homeostasis, and the activation of specific signaling pathways that culminate in apoptosis. This guide will systematically explore these aspects, providing a comprehensive resource for the scientific community.
Quantitative Neurotoxicology of this compound Compounds
The neurotoxic effects of this compound compounds have been quantified in various experimental models. The following tables summarize key findings from in vivo and in vitro studies, providing a comparative overview of dose-dependent effects and cytotoxic concentrations.
Table 1: In Vivo Neurotoxic Effects of this compound Dilaurate in Rats
| Parameter | Dose (mg/kg/day) | Control | Low Dose (5) | Medium Dose (10) | High Dose (20) | Reference |
| Oxidative Stress Markers | ||||||
| Superoxide Dismutase (SOD) Activity (U/mg protein) | 15.8 ± 2.1 | 12.5 ± 1.8 | 9.7 ± 1.5 | 6.4 ± 1.2 | [3] | |
| Glutathione Peroxidase (GSH-Px) Activity (U/mg protein) | 45.2 ± 5.3 | 38.6 ± 4.9 | 31.4 ± 4.2 | 22.1 ± 3.7 | [3] | |
| Malondialdehyde (MDA) Content (nmol/mg protein) | 2.8 ± 0.4 | 4.5 ± 0.6 | 6.9 ± 0.8 | 9.2 ± 1.1 | [3] | |
| Cell Cycle and Apoptosis | ||||||
| G0/G1 Phase Cells (%) | 65.7 ± 5.1 | 70.2 ± 5.8 | 75.9 ± 6.3 | 82.4 ± 6.9 | [3] | |
| S Phase Cells (%) | 23.1 ± 3.5 | 19.8 ± 3.1 | 15.4 ± 2.8 | 10.7 ± 2.2 | [3] | |
| Apoptosis Rate (%) | 2.1 ± 0.3 | 5.8 ± 0.7 | 11.3 ± 1.2 | 18.6 ± 1.9 | [3] | |
| DNA Damage | ||||||
| DNA Damage Rate (%) | 17.7 ± 2.5 | 42.1 ± 4.1 | 60.8 ± 5.3 | 79.7 ± 6.2* | [3] |
*p < 0.05 compared to the control group. Data are presented as mean ± SD.
Table 2: In Vitro Cytotoxicity of this compound Compounds in Neuronal and Microglial Cells
| This compound Compound | Cell Line | Endpoint | Concentration | Effect | Reference |
| This compound (DBT) | Aggregating brain cell cultures | General Cytotoxicity | 1 µM (10⁻⁶ M) | Cytotoxic in immature and differentiated cultures | [4] |
| This compound (DBT) | Aggregating brain cell cultures | Reduced Astrocyte & Oligodendrocyte markers | 0.1 µM (10⁻⁷ M) | Diminished markers in immature cultures | [4] |
| This compound (DBT) & Tributyltin (TBT) | Neuroblastoma cells | Cell Viability Loss | 0.1 - 1 µM | Significant loss of viability | [5] |
| This compound Dichloride (DBTC) | PC12 cells | Inhibition of Neurite Outgrowth & Cell Death | ~40-fold lower than trimethyltin | Potent neurotoxicant | [2] |
| This compound (DBT) | BV-2 microglia cells | Increased ROS, iNOS & NOX-2 mRNA | Subcytotoxic concentrations | Potentiation of oxidative stress | |
| This compound (DBT) | BV-2 microglia cells | Decreased ATP levels | Subcytotoxic concentrations | Activation of AMP-activated protein kinase (AMPK) | |
| This compound (DBT) | BV-2 microglia cells | Increased TNF-α & IL-6 expression | Subcytotoxic concentrations | Potentiation of pro-inflammatory cytokine expression |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of developmental neurotoxicity studies. This section outlines key experimental protocols.
In Vivo Model: this compound Dilaurate Administration in Rats
-
Animal Model: Sprague-Dawley rats are commonly used.
-
Dosing: this compound dilaurate is dissolved in a vehicle such as corn oil. Administration is typically performed via oral gavage. For developmental studies, dosing of pregnant dams can occur from gestational day 6 through weaning.[2] For subchronic neurotoxicity studies, adult rats can be administered daily doses (e.g., 5, 10, or 20 mg/kg) for a period of several weeks.[3]
-
Tissue Collection: Following the exposure period, animals are euthanized, and brain tissues (e.g., neocortex, hippocampus) are collected for subsequent analysis.
In Vitro Model: PC12 Cell Culture and Neurite Outgrowth Assay
-
Cell Line: PC12 cells, a rat pheochromocytoma cell line, are a widely used model for neuronal differentiation and neurotoxicity studies.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with horse serum and fetal bovine serum. For differentiation, cells are plated on collagen-coated dishes and treated with Nerve Growth Factor (NGF).
-
Neurite Outgrowth Assay:
-
Plate NGF-differentiated PC12 cells in multi-well plates.
-
Expose cells to various concentrations of the test this compound compound for a defined period (e.g., 24-48 hours).
-
Fix the cells with paraformaldehyde.
-
Immunostain for a neuronal marker such as βIII-tubulin.
-
Capture images using a high-content imaging system.
-
Quantify neurite length and number of branches using appropriate software.
-
Apoptosis Detection: TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue/Cell Preparation: Brain sections from in vivo studies or cultured cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Labeling: The 3'-OH ends of fragmented DNA are labeled with biotin-dUTP using the enzyme Terminal deoxynucleotidyl Transferase (TdT).
-
Detection: The biotinylated DNA is then visualized using streptavidin conjugated to a fluorescent dye or an enzyme (e.g., horseradish peroxidase).
-
Analysis: The percentage of TUNEL-positive cells is determined by counting under a fluorescence microscope or by flow cytometry.
Protein Expression Analysis: Western Blotting
Western blotting is used to quantify the expression levels of specific proteins involved in apoptosis and other signaling pathways.
-
Protein Extraction: Total protein is extracted from brain tissue or cultured cells using a suitable lysis buffer.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, phospho-p38, phospho-JNK).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways in this compound-Induced Neurotoxicity
The neurotoxic effects of this compound compounds are mediated by a complex interplay of signaling pathways. Key mechanisms include the induction of oxidative stress, disruption of intracellular calcium homeostasis, and activation of the Mitogen-Activated Protein Kinase (MAPK) cascades, all of which can converge on the intrinsic apoptotic pathway.
Oxidative Stress and Apoptosis
This compound exposure leads to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system.[3] This oxidative stress can damage cellular components and trigger apoptosis through the mitochondria-mediated pathway.
Caption: DBT-induced oxidative stress and the intrinsic apoptotic pathway.
MAP Kinase Signaling
This compound compounds have been shown to activate several members of the MAPK family, including p38, JNK, and p44/42 (ERK1/2).[6] The activation of these kinases is often upstream of apoptotic events.
Caption: DBT-induced activation of the MAPK signaling cascade leading to apoptosis.
Experimental Workflow for Assessing Developmental Neurotoxicity
A typical workflow for investigating the developmental neurotoxicity of this compound compounds integrates both in vivo and in vitro approaches.
Caption: Integrated workflow for developmental neurotoxicity assessment of DBT.
Conclusion
The evidence presented in this technical guide clearly establishes this compound compounds as potent developmental neurotoxicants. The quantitative data highlight their effects at low concentrations, while the detailed protocols provide a framework for future research. The elucidated signaling pathways, centered around oxidative stress, MAPK activation, and apoptosis, offer targets for further mechanistic studies and the development of potential therapeutic interventions. It is imperative for researchers, scientists, and drug development professionals to consider the neurotoxic potential of DBT compounds in their work, to promote the development of safer alternatives, and to contribute to a more comprehensive understanding of the risks they pose to human health, particularly during the vulnerable stages of neurodevelopment.
References
- 1. This compound Activates MAP kinases in Human Natural Killer Cells, in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Neurotoxicity of this compound in aggregating brain cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), this compound (DBT), and monobutyltin (MBT) in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "this compound activates MAP kinases in human natural killer cells, in vit" by Sabah O. Odman-Ghazi, Abraham Abraha et al. [digitalscholarship.tnstate.edu]
Endocrine Disrupting Effects of Various Dibutyltin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dibutyltin (DBT) compounds, widely used as PVC stabilizers and catalysts, are emerging as significant endocrine-disrupting chemicals (EDCs). This technical guide provides an in-depth analysis of the endocrine-disrupting effects of various DBT compounds, including this compound dichloride (DBTC), this compound diacetate (DBTA), this compound dilaurate (DBTDL), and this compound maleate (B1232345) (DBTM). The primary mechanisms of action involve the activation of nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor alpha (RXRα), leading to downstream effects on adipogenesis and inflammatory responses. Furthermore, some DBT compounds have been shown to interfere with steroid hormone metabolism by inhibiting key enzymes such as aromatase. This guide synthesizes quantitative data, details experimental methodologies, and provides visual representations of the key signaling pathways to serve as a comprehensive resource for the scientific community.
Data Presentation: Quantitative Effects of this compound Compounds
The following tables summarize the quantitative data on the endocrine-disrupting effects of various this compound compounds based on in vitro studies.
Table 1: Activation of PPARγ and RXRα Nuclear Receptors by this compound Compounds
| Compound | Target Receptor | Fold Activation (mean ± SD) | Cell Line | Assay Type | Reference |
| This compound diacetate (DBTA) | PPARγ | 2.25 ± 0.55 | HeLa | Luciferase Reporter | [1][2][3] |
| This compound dichloride (DBTC) | PPARγ | 7.50 ± 0.84 | HeLa | Luciferase Reporter | [1][2][3] |
| This compound dichloride (DBTC) | RXRα | 1.99 ± 0.41 | HeLa | Luciferase Reporter | [1] |
| This compound dilaurate (DBTDL) | PPARγ | 1.91 ± 0.36 | HeLa | Luciferase Reporter | [1][2][3] |
| This compound dilaurate (DBTDL) | RXRα | 2.49 ± 0.75 | HeLa | Luciferase Reporter | [1] |
| This compound maleate (DBTM) | PPARγ | 2.61 ± 0.49 | HeLa | Luciferase Reporter | [1][2][3] |
Table 2: Inhibition of Aromatase Activity by this compound Compounds
| Compound | IC50 (µM) | Enzyme Source | Assay Type | Reference |
| This compound dichloride (DBTC) | ~74 | Human Placental Microsomes | Radiometric | [4] |
Table 3: Effects of this compound Compounds on Adipogenic and Inflammatory Gene Expression in 3T3-L1 Cells
| Compound | Target Gene | Regulation | Cell Line | Method | Reference |
| This compound dichloride (DBTC) | Fabp4, Adipoq, Glut4 | Upregulation | 3T3-L1 | qRT-PCR | [2] |
| This compound dichloride (DBTC) | Vcam1, Dcn, Fn1, S100a8, Lgals9 | Downregulation | 3T3-L1 | qRT-PCR | [2] |
| This compound dilaurate (DBTDL) | Fabp4, Adipoq, Glut4 | Upregulation | 3T3-L1 | qRT-PCR | [2] |
| This compound dilaurate (DBTDL) | Vcam1, Dcn, Fn1, S100a8, Lgals9 | Downregulation | 3T3-L1 | qRT-PCR | [2] |
| This compound maleate (DBTM) | Fabp4, Adipoq, Glut4 | Upregulation | 3T3-L1 | qRT-PCR | [2] |
| This compound maleate (DBTM) | Vcam1, Dcn, Fn1, S100a8, Lgals9 | Downregulation | 3T3-L1 | qRT-PCR | [2] |
| This compound diacetate (DBTA) | Fabp4, Adipoq, Glut4 | Upregulation | 3T3-L1 | qRT-PCR | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
PPARγ/RXRα Transactivation Assay (Luciferase Reporter Gene Assay)
This protocol is adapted from studies investigating the activation of PPARγ and RXRα by organotin compounds.[1][3][5]
Objective: To quantify the ability of this compound compounds to activate the transcriptional activity of PPARγ and RXRα.
Materials:
-
HeLa cells
-
Expression vectors for GAL4-PPARγ-LBD and GAL4-RXRα-LBD
-
Luciferase reporter plasmid with a GAL4 upstream activation sequence (UAS)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound compounds (DBTA, DBTC, DBTDL, DBTM)
-
Positive controls: Rosiglitazone (B1679542) (for PPARγ), 9-cis-retinoic acid (for RXRα)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Seed HeLa cells in 48-well plates at a density of 4 x 10^4 cells/well and culture overnight.
-
Co-transfect cells with the appropriate GAL4-nuclear receptor ligand-binding domain (LBD) expression vector and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[6][7][8][9][10]
-
-
Compound Exposure:
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase or Renilla luciferase) to account for transfection efficiency.
-
Express the results as fold activation relative to the vehicle control.
-
3T3-L1 Adipogenesis Assay
This protocol is based on established methods for inducing adipocyte differentiation in 3T3-L1 preadipocytes.[13][14][15]
Objective: To assess the potential of this compound compounds to induce the differentiation of preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Differentiation medium (DM): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin (B600854).
-
Insulin medium (IM): DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound compounds
-
Positive control: Rosiglitazone (0.1 µM)
-
Oil Red O staining solution
Procedure:
-
Cell Culture and Induction of Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence in 6-well plates.
-
Two days post-confluence (Day 0), replace the medium with differentiation medium containing the test compounds (e.g., 0.1 µM DBTA, 0.1 µM DBTC, 1 µM DBTDL, 0.1 µM DBTM), positive control, or vehicle control.[7]
-
On Day 2, replace the medium with insulin medium containing the respective compounds.
-
Continue to culture for an additional 12 days, replacing the medium with fresh insulin medium containing the compounds every 2 days.
-
-
Oil Red O Staining:
-
Quantification:
-
Visually assess lipid droplet formation using a microscope.
-
For quantitative analysis, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 510 nm using a spectrophotometer.[16]
-
Aromatase Activity Assay
This protocol is based on the radiometric assay using human placental microsomes.[4][18][19][20][21][22]
Objective: To determine the inhibitory potential of this compound compounds on aromatase (CYP19A1) activity.
Materials:
-
Human placental microsomes
-
[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)
-
NADPH generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
This compound dichloride (DBTC)
-
Positive control inhibitor (e.g., Letrozole)
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the human placental microsomes, NADPH generating system, and the test compound (DBTC) or positive control at various concentrations in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Stopping the Reaction and Extraction:
-
Stop the reaction by adding chloroform.
-
Extract the steroid products into the organic phase.
-
-
Separation of Substrate and Product:
-
Add dextran-coated charcoal to the aqueous phase to adsorb the unreacted substrate.
-
Centrifuge to pellet the charcoal.
-
-
Quantification:
-
Measure the radioactivity of the aqueous phase, which contains the ³H₂O product, using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound-Induced Adipogenesis
Experimental Workflow for Assessing PPARγ Activation
Logical Relationship of this compound Effects on Inflammation
Conclusion
The evidence presented in this technical guide clearly demonstrates that various this compound compounds act as potent endocrine disruptors. Their ability to activate the PPARγ/RXRα signaling pathway at low concentrations highlights a significant risk for metabolic disruption, particularly concerning adipogenesis. The inhibitory effect on aromatase by DBTC further underscores the potential for these compounds to interfere with steroid hormone homeostasis. The detailed experimental protocols and visualized signaling pathways provided herein offer a valuable resource for researchers and drug development professionals to further investigate the mechanisms of DBT-induced endocrine disruption and to develop strategies for mitigating their adverse health effects. Further research is warranted to understand the in vivo consequences of exposure to these compounds and to assess the potential for additive or synergistic effects in complex environmental mixtures.
References
- 1. benchchem.com [benchchem.com]
- 2. eubopen.org [eubopen.org]
- 3. This compound Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of organotins on human aromatase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 7. qiagen.com [qiagen.com]
- 8. cdn.origene.com [cdn.origene.com]
- 9. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 15. Switching from Aromatase Inhibitors to Dual Targeting Flavonoid-Based Compounds for Breast Cancer Treatment | MDPI [mdpi.com]
- 16. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.5. Determination of Lipid Accumulation by Oil-Red O Staining [bio-protocol.org]
- 18. epa.gov [epa.gov]
- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 20. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]
- 21. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]
- 22. A novel GC-MS methodology to evaluate aromatase activity in human placental microsomes: a comparative study with the standard radiometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Dibutyltin Dilaurate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyltin dilaurate (DBTDL) is an organotin compound widely utilized as a catalyst in various industrial processes, including the synthesis of polyurethanes, curing of room-temperature vulcanizing (RTV) silicones, and as a stabilizer for PVC.[1][2][3] Its efficacy in these applications is often dependent on its solubility and miscibility in the reaction medium, which typically consists of organic solvents. Understanding the solubility characteristics of DBTDL is therefore crucial for optimizing reaction kinetics, ensuring product quality, and developing new formulations.
This technical guide provides a comprehensive overview of the solubility of this compound dilaurate in a range of common organic solvents. It includes a summary of available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visualizations of key catalytic pathways involving DBTDL.
Physicochemical Properties of this compound Dilaurate
A summary of the key physicochemical properties of DBTDL is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₂H₆₄O₄Sn | [4][5] |
| Molecular Weight | 631.56 g/mol | [4][6] |
| Appearance | Colorless to pale yellow oily liquid | [5][6] |
| Density | 1.066 g/mL at 25 °C | [6] |
| Melting Point | 22-24 °C | [6] |
| Boiling Point | >204 °C at 12 mmHg | [4] |
| Flash Point | >230 °F (>110 °C) | [4][5] |
| Refractive Index | n20/D 1.471 | [6] |
Solubility of this compound Dilaurate
Data Presentation
Table 1: Quantitative Solubility of this compound Dilaurate in Water
| Solvent | Temperature | Solubility | Reference(s) |
| Water | 20 °C | < 0.1 g/100 mL | [4][5][6] |
| Water | Room Temperature | < 1.43 mg/L | [4][6] |
| Water | Room Temperature | 3 ppm | [7] |
Table 2: Qualitative Solubility of this compound Dilaurate in Organic Solvents
| Solvent | Solubility | Reference(s) |
| Acetone | Soluble | [1][4][5] |
| Benzene | Soluble | [1][4][5] |
| Carbon Tetrachloride | Soluble | [1][4][5] |
| Chloroform | Soluble | [1][4] |
| Ethanol | Soluble | [1][5] |
| Ethyl Acetate | Soluble | [1][4][5] |
| Ether | Soluble | [8] |
| Methanol | Practically Insoluble/Soluble* | [2][8][9] |
| Petroleum Ether | Soluble | [1][4][8] |
| Toluene | Soluble | [1][4][5][9] |
| Industrial Plasticizers | Soluble | [1][4][5][6] |
*Note: There are conflicting reports regarding the solubility of DBTDL in methanol. While some sources state it is soluble[2][9], others indicate it is practically insoluble[8]. This discrepancy may be due to differences in the grade of the solvent or the specific experimental conditions.
General Solubility Profile
This compound dilaurate, with its long alkyl chains from the laurate groups and the butyl groups attached to the tin atom, exhibits a predominantly nonpolar character. This molecular structure governs its solubility behavior, leading to high solubility in a wide array of organic solvents and very low solubility in polar solvents like water. The principle of "like dissolves like" is a good predictor of its solubility, where it readily dissolves in hydrocarbons, ethers, esters, ketones, and chlorinated solvents.[1][4][5]
Experimental Protocols for Solubility Determination
While specific, detailed experimental protocols for determining the solubility of this compound dilaurate in organic solvents are not extensively published, a general methodology can be adapted from standardized guidelines such as those provided by the Organisation for Economic Co-operation and Development (OECD) and ASTM International. The following protocols describe a gravimetric method for determining solubility.
Materials
-
This compound dilaurate (high purity grade)
-
Selected organic solvents (analytical reagent grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Glass vials with screw caps
-
Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)
-
Pipettes and other standard laboratory glassware
-
Drying oven
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound dilaurate to a series of glass vials.
-
To each vial, add a known volume (e.g., 10 mL) of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium by taking measurements at different time points until the concentration of the solute in the solvent remains constant.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the undissolved solute to settle.
-
To ensure complete separation of the solid phase, centrifuge the vials at a moderate speed.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to filter the supernatant through a syringe filter that has been pre-warmed to the experimental temperature.
-
Transfer the filtered aliquot to a pre-weighed, dry glass vial.
-
Determine the mass of the aliquot.
-
Evaporate the solvent from the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of DBTDL. A gentle stream of inert gas (e.g., nitrogen) can be used to accelerate evaporation.
-
Once the solvent has completely evaporated, cool the vial to room temperature in a desiccator and weigh it again.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound dilaurate is the difference between the final and initial mass of the vial.
-
The solubility can be expressed in various units, such as g/100 mL or g/100 g of solvent.
Solubility ( g/100 mL) = (Mass of dissolved DBTDL (g) / Volume of aliquot (mL)) * 100
Solubility ( g/100 g) = (Mass of dissolved DBTDL (g) / Mass of solvent in the aliquot (g)) * 100
-
-
Data Reporting:
-
The solubility should be reported as the average of at least three replicate measurements, along with the standard deviation.
-
The experimental temperature must be clearly stated.
-
For a more comprehensive understanding, this procedure should be repeated at different temperatures to determine the temperature dependence of solubility.
-
Visualization of Catalytic Pathways
This compound dilaurate is a highly effective catalyst in several polymerization reactions. The following diagrams, generated using the DOT language, illustrate its role in the formation of polyurethanes and the curing of RTV silicones.
Polyurethane Formation
This compound dilaurate catalyzes the reaction between a diisocyanate and a polyol to form polyurethane.[10][11][12][13][14] The tin atom in DBTDL acts as a Lewis acid, coordinating with the reactants to facilitate the nucleophilic attack of the hydroxyl group on the isocyanate group.[11]
Caption: Catalytic cycle of polyurethane formation mediated by DBTDL.
RTV Silicone Curing
In room-temperature vulcanizing (RTV) silicone systems, this compound dilaurate catalyzes the condensation reaction between hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS) chains and a crosslinking agent, typically an alkoxysilane.[15][16][17][18] This process involves hydrolysis of the crosslinker followed by condensation with the silanol (B1196071) groups of the PDMS, leading to the formation of a crosslinked silicone network.
Caption: Workflow for DBTDL-catalyzed RTV silicone curing.
Conclusion
This compound dilaurate is a versatile organometallic compound with solubility characteristics that make it highly compatible with a wide range of organic-based reaction systems. It is readily soluble in common nonpolar and moderately polar organic solvents, a property that is essential for its primary application as a catalyst. While precise quantitative solubility data in these solvents remains sparse in publicly available literature, the qualitative information and the provided experimental protocol offer a strong foundation for researchers and professionals in drug development and materials science. The visualized catalytic pathways for polyurethane formation and silicone curing highlight the critical role of DBTDL in these industrially significant processes. Further research to quantify the solubility of DBTDL in various organic solvents at different temperatures would be invaluable for more precise control and optimization of these reactions.
References
- 1. newtopchem.com [newtopchem.com]
- 2. BNT Chemicals | DBTL – this compound Dilaurate [bnt-chemicals.com]
- 3. This compound DILAURATE CATALYST - Ataman Kimya [atamanchemicals.com]
- 4. Cas 77-58-7,this compound dilaurate | lookchem [lookchem.com]
- 5. This compound DILAURATE (DBTDL) - Ataman Kimya [atamanchemicals.com]
- 6. This compound dilaurate | 77-58-7 [chemicalbook.com]
- 7. This compound dilaurate | C32H64O4Sn | CID 16682738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound dilaurate - Wikipedia [en.wikipedia.org]
- 9. This compound dilaurate (DBTDL)**/*** - TRIGON Chemie [trigon-chemie.com]
- 10. l-i.co.uk [l-i.co.uk]
- 11. ohans.com [ohans.com]
- 12. This compound dilaurate in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. sinosil.com [sinosil.com]
- 16. specialchem.com [specialchem.com]
- 17. RTV silicone - Wikipedia [en.wikipedia.org]
- 18. Crosslinking and modification of silicones [chemiedidaktik.uni-wuppertal.de]
Unraveling the Thermal Degradation of Dibutyltin Dilaurate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition products of dibutyltin dilaurate (DBTDL), an organotin compound widely utilized as a catalyst and stabilizer in various industrial and pharmaceutical applications. Understanding the thermal stability and degradation pathways of DBTDL is critical for ensuring product quality, safety, and regulatory compliance. This document summarizes key thermal analysis data, outlines plausible decomposition mechanisms, and details the experimental protocols used for such investigations.
Executive Summary
This compound dilaurate generally begins to decompose at temperatures above 240 °C. The primary decomposition products include volatile organic compounds derived from the butyl and laurate ligands, as well as inorganic tin oxides as the final residue. The decomposition process is complex and can be influenced by the atmospheric conditions and the presence of other materials. This guide will delve into the specifics of the degradation process, presenting available quantitative data and outlining the analytical methodologies for its study.
Thermal Decomposition Profile
The thermal degradation of this compound dilaurate occurs in a multi-stage process. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques to elucidate this profile.
Upon heating, DBTDL emits acrid smoke and fumes[1]. The decomposition temperature is generally cited as being above 250 °C[1]. Studies involving poly(urea-formaldehyde) encapsulated DBTDL have provided more specific data, indicating a decomposition temperature (Td) at 5% weight loss of 240 °C for the pure compound. The maximum rate of thermal decomposition for DBTDL is observed in the temperature range of 250–400 °C[2]. Differential scanning calorimetry reveals an endothermic peak around 253 °C, which is attributed to the thermal decomposition of the molecule[2].
Table 1: Thermal Decomposition Characteristics of this compound Dilaurate
| Parameter | Value | Analytical Method | Reference |
| Decomposition Onset Temperature (Td) at 5% weight loss | 240 °C | TGA | [2] |
| Temperature of Maximum Decomposition Rate | 250 - 400 °C | TGA | [2] |
| Endothermic Decomposition Peak | ~253 °C | DSC | [2] |
| General Decomposition Temperature | >250 °C | Not Specified | [1] |
Identified and Postulated Thermal Decomposition Products
Table 2: Likely Thermal Decomposition Products of this compound Dilaurate
| Product Category | Specific Compounds | Physical State at STP | Notes |
| Inorganic Residue | Tin(IV) oxide (SnO₂), other tin oxides | Solid | Final solid residue after complete decomposition. |
| Carboxylic Acid Derivatives | Lauric acid | Solid | Resulting from the cleavage of the tin-carboxylate bond. |
| Hydrocarbons | Butene (1-butene, 2-butene), Butane | Gas | From the decomposition of the butyl groups attached to tin. |
| Gaseous Oxides | Carbon dioxide (CO₂), Carbon monoxide (CO) | Gas | Products of complete and incomplete combustion of the organic ligands. |
| Other Organics | Shorter-chain alkanes and alkenes, ketones | Gas/Liquid | From the secondary decomposition of lauric acid and butyl groups. |
Proposed Decomposition Pathway
The thermal decomposition of this compound dilaurate likely proceeds through a series of steps involving the cleavage of the tin-carbon and tin-oxygen bonds.
Caption: Proposed thermal decomposition pathway for this compound dilaurate.
Experimental Protocols
The identification and quantification of thermal decomposition products require sophisticated analytical techniques. The following are detailed methodologies for key experiments.
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
This technique provides quantitative information on mass loss as a function of temperature, while simultaneously identifying the evolved gaseous products.
Methodology:
-
Instrument: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.
-
Sample Preparation: A small amount of this compound dilaurate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
TGA Parameters:
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to approximately 800 °C.
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or helium, at a constant flow rate (e.g., 50 mL/min) to study pyrolysis, or in an oxidative atmosphere (air) to study combustion.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: The mass spectrometer scans a mass-to-charge (m/z) range of approximately 10-300 amu to detect a wide range of potential fragments.
-
Data Acquisition: The mass spectra of the evolved gases are continuously recorded throughout the TGA run.
-
-
Data Analysis: The TGA data provides the temperatures of decomposition events. The corresponding MS data at these temperatures are analyzed to identify the chemical composition of the evolved gases by comparing the fragmentation patterns to spectral libraries (e.g., NIST).
Caption: Experimental workflow for TGA-MS analysis.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
This method is ideal for identifying the full range of volatile and semi-volatile organic compounds produced during the rapid thermal decomposition of a sample.
Methodology:
-
Instrument: A pyrolysis unit directly coupled to the injection port of a gas chromatograph-mass spectrometer.
-
Sample Preparation: A very small amount of this compound dilaurate (typically 100-500 µg) is placed in a pyrolysis sample cup or tube.
-
Pyrolysis Parameters:
-
Pyrolysis Temperature: The sample is rapidly heated to a high temperature, for instance, 600 °C, and held for a short period (e.g., 10-20 seconds). This temperature is chosen to ensure complete and rapid decomposition.
-
Atmosphere: The pyrolysis occurs in an inert carrier gas (helium) flow.
-
-
GC Parameters:
-
Injection: The pyrolysis products are swept directly onto the GC column. A split injection is often used to avoid overloading the column.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used to separate the wide range of hydrocarbon products.
-
Oven Program: A temperature program is used to separate the components, for example, starting at 40 °C, holding for 2 minutes, then ramping at 10 °C/min to 300 °C and holding for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scanning from m/z 35 to 550 to identify both small fragments and larger molecules.
-
-
Data Analysis: The separated compounds are identified by their mass spectra, which are compared against a reference library. The retention times in the chromatogram provide additional confirmation.
Caption: Logical workflow for Pyrolysis-GC/MS analysis.
Conclusion
The thermal decomposition of this compound dilaurate is a critical parameter for its safe and effective use. Degradation commences above 240 °C, leading to the formation of a variety of organic fragments and a final residue of tin oxides. While detailed quantitative data on all decomposition products is sparse, the application of advanced analytical techniques such as TGA-MS and Py-GC/MS allows for a thorough characterization of the decomposition process. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals working with this important organotin compound.
References
Chemical formula and CAS number for dibutyltin dilaurate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dibutyltin dilaurate (DBTDL), a versatile organotin compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, and applications.
Chemical Identity and Properties
This compound dilaurate, abbreviated as DBTDL or DBTL, is an organotin compound with the chemical formula C32H64O4Sn.[1][2][3] Its CAS Registry Number is 77-58-7.[2][4][5] DBTDL consists of a central tin(IV) atom coordinated to two butyl groups and two laurate groups, resulting in a tetrahedral geometry.[3][4][6]
Table 1: Chemical Identifiers for this compound Dilaurate
| Identifier | Value |
| IUPAC Name | [Dibutyl(dodecanoyloxy)stannyl] dodecanoate[4] |
| CAS Number | 77-58-7[1][2][4] |
| Chemical Formula | C32H64O4Sn[1][2] |
| Molecular Weight | 631.56 g/mol [2][3] |
| InChI Key | UKLDJPRMSDWDSL-UHFFFAOYSA-L[2][4] |
| Canonical SMILES | CCCCC1CCCCC1.CCCCCCCCCCCC(=O)O.CCCCCCCCCCCC(=O)O.[Sn] |
| PubChem CID | 16682738[4] |
| EC Number | 201-039-8[4] |
| UNII | L4061GMT90[4] |
DBTDL is typically a colorless to light yellow, viscous, oily liquid at room temperature, which may form white crystals at low temperatures.[4][7] It is soluble in many organic solvents such as benzene, toluene, ethanol (B145695), and acetone, but it is insoluble in water.[2][7]
Table 2: Physical and Chemical Properties of this compound Dilaurate
| Property | Value |
| Appearance | Colorless to pale yellow oily liquid or soft waxy crystals[4] |
| Odor | Faint, characteristic, fatty odor[1][4][7] |
| Density | Approximately 1.05 - 1.066 g/cm³ at 20-25 °C[1][2] |
| Melting Point | 22-24 °C[2] |
| Boiling Point | >204 °C at 12 mmHg[2] |
| Flash Point | >110 °C (>230 °F)[2][3] |
| Water Solubility | <0.1 g/100 mL at 20 °C[2] |
| Refractive Index | ~1.468 - 1.478 at 20-25 °C[5] |
| Viscosity | 25-55 mPa·s at 25 °C[8] |
| Tin Content | 17.5 - 19.0%[8] |
Synthesis of this compound Dilaurate
The synthesis of this compound dilaurate can be achieved through several methods. A common industrial approach involves the condensation reaction between this compound oxide and lauric acid.[6][9]
Experimental Protocol: Synthesis from this compound Oxide and Lauric Acid
This protocol is based on a method that is efficient and environmentally friendly, avoiding the use of solvents or catalysts.[9]
Materials:
-
Lauric acid
-
This compound oxide
-
Anhydrous magnesium sulfate (B86663)
Equipment:
-
Reaction flask with a reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
A solid mixture of lauric acid and this compound oxide is stirred at a temperature of 20-30 °C, which converts it into a liquid mixture.[9]
-
The liquid mixture is then heated to 60-70 °C and subjected to a reflux reaction for 2-3 hours.[9]
-
After the reflux, the mixture is cooled to 10-30 °C and allowed to stand for layering.[9]
-
The organic phase is collected, and anhydrous magnesium sulfate is added to remove any water.[9]
-
The mixture is filtered to yield this compound dilaurate.[9]
Another synthesis route involves the reaction of this compound dichloride with lauric acid in the presence of ethanol and a sodium ethoxide-ethanol solution.[10] This method avoids the initial hydrolysis step of this compound dichloride and reduces toxic waste.[10]
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. This compound dilaurate | 77-58-7 [chemicalbook.com]
- 3. This compound DILAURATE (DBTDL) - Ataman Kimya [atamanchemicals.com]
- 4. This compound dilaurate - Wikipedia [en.wikipedia.org]
- 5. haihangchem.com [haihangchem.com]
- 6. This compound DILAURATE CATALYST - Ataman Kimya [atamanchemicals.com]
- 7. BNT Chemicals | DBTL – this compound Dilaurate [bnt-chemicals.com]
- 8. allhdi.com [allhdi.com]
- 9. Synthesis method of this compound dilaurate - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN102838631A - Synthesis method of this compound dilaurate - Google Patents [patents.google.com]
Dibutyltin Oxide: A Versatile Precursor for the Synthesis of Advanced Organotin Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Dibutyltin oxide (DBTO), an organotin compound with the formula (C₄H₉)₂SnO, serves as a cornerstone in modern organometallic synthesis.[1][2] This amorphous, white powder is widely recognized not only for its catalytic activity in esterification and polymerization reactions but also as a pivotal precursor for the synthesis of a diverse array of other organotin compounds.[3][4] Its utility stems from the reactivity of the tin-oxygen bond, which allows for facile conversion into organotin esters, alkoxides, and thiolates. This guide provides a technical overview of the primary synthetic routes starting from DBTO, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.
Synthesis of Organotin Esters and Carboxylates
This compound oxide readily reacts with carboxylic acids and their anhydrides to form this compound dicarboxylates. These reactions typically proceed via a condensation mechanism, eliminating water, which is often removed azeotropically to drive the reaction to completion. The resulting compounds, such as this compound dilaurate, are extensively used as catalysts for polyurethanes and silicones and as heat stabilizers for PVC.[2][3][5]
This protocol describes the synthesis of benzyl (B1604629) heptanoate (B1214049) from heptanoic acid and benzyl alcohol using a catalytic amount of DBTO under microwave irradiation.[6]
-
Materials:
-
Heptanoic acid
-
Benzyl alcohol
-
This compound oxide (DBTO)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc) and Hexane (Hex) for elution
-
-
Procedure:
-
Combine an equimolecular mixture of heptanoic acid and benzyl alcohol in a microwave-safe open vessel.
-
Add this compound oxide (10 mol%).
-
Irradiate the mixture in a monomode microwave oven with stirring at 180°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 50 minutes.[6]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
-
Purification:
-
Purify the crude product directly by flash column chromatography on silica gel.
-
Elute with an appropriate solvent system (e.g., EtOAc:Hex, 1:9) to isolate the pure ester.[6]
-
-
Characterization:
-
The final product, benzyl heptanoate, can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR) and its purity assessed by chromatography. A yield of 91% has been reported for this specific protocol.[6]
-
| Reactants | Catalyst Loading | Conditions | Product | Yield (%) | Reference |
| Heptanoic Acid, Benzyl Alcohol | 10 mol% DBTO | Microwave, 180°C, 50 min | Benzyl Heptanoate | 91% | [6] |
| 3,5-bis(2-carboxyethyl)triazinane-2,4,6-trione, Benzyl Alcohol | 10 mol% DBTO | Microwave, 180°C, 50 min | Tribenzyl Ester Derivative | 84% | [6] |
| This compound Dichloride, Sodium Hydroxide | N/A (Synthesis of DBTO) | Aqueous reaction, then wash/dry | This compound Oxide | ~99% | [7] |
Synthesis of Organotin Alkoxides via Stannylidene Acetals
One of the most powerful applications of DBTO is in the regioselective functionalization of diols and polyols.[2] DBTO reacts with vicinal diols to form cyclic intermediates known as stannylidene acetals.[8][9] This intermediate activates one hydroxyl group over another, allowing for highly selective acylation, alkylation, and sulfonylation reactions, which are crucial steps in carbohydrate chemistry and the synthesis of complex molecules.[9]
The first step in the regioselective functionalization of a diol is its reaction with DBTO to form a five-membered cyclic tin acetal (B89532), with the elimination of water.
Caption: Formation of a stannylidene acetal from a 1,2-diol and DBTO.
This protocol is based on the work of Martinelli et al. for the highly regioselective tosylation of α-chelatable primary alcohols in glycols using catalytic amounts of DBTO.[8][10]
-
Materials:
-
Diol substrate (e.g., 1-phenyl-1,2-ethanediol)
-
This compound oxide (DBTO)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the diol substrate (1.0 equiv) in dichloromethane.
-
Add this compound oxide (0.02 equiv, 2 mol%).
-
Add triethylamine (1.0 equiv).
-
Add p-toluenesulfonyl chloride (1.0 equiv) to the mixture.
-
Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by TLC or ¹H NMR.
-
The reaction yields the monotosylated product with high regioselectivity for the primary alcohol.[8][10]
-
-
Purification:
-
Upon completion, the reaction mixture can be quenched with water or a mild aqueous acid.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography if necessary, although the high selectivity often minimizes the need for extensive purification.[10]
-
| Diol Substrate | Catalyst Loading | Conditions | Major Product | Yield (%) | Reference |
| 3-Benzyloxy-1,2-propanediol | 2 mol% DBTO | TsCl (1 eq), Et₃N (1 eq), CH₂Cl₂, 18 h | Primary Monotosylate | >95% | [8] |
| 1-Phenyl-1,2-ethanediol | 2 mol% DBTO | TsCl (1 eq), Et₃N (1 eq), CH₂Cl₂, 1 h | Primary Monotosylate | >95% | [8] |
| (R)-3-(Boc-amino)-1,2-propanediol | 2 mol% DBTO | TsCl (1 eq), Et₃N (1 eq), CH₂Cl₂, 1 h | Primary Monotosylate | 74% | [10] |
| Various Diols | 0.1 mol% DBTO | TsCl, Et₃N, CH₂Cl₂ | Primary Monotosylate | High conversion & selectivity | [11] |
The catalytic cycle involves the formation of the stannylidene acetal, which then reacts with the sulfonyl chloride. Triethylamine plays a dual role: scavenging the HCl byproduct and acting as a ligand to facilitate catalyst turnover.[8][10]
Caption: Catalytic cycle for the regioselective sulfonylation of diols.
Synthesis of Organotin Thiolates
This compound oxide also serves as a precursor to organotin thiolates (or mercaptides). While detailed academic protocols starting specifically from DBTO are less common than for esters or alkoxides, the general industrial synthesis is well-established. These reactions involve treating an organotin oxide or chloride with a thiol, often under basic conditions.[5][12] The resulting this compound thiolates are highly effective heat stabilizers for PVC, preventing thermal degradation during processing.[12]
The synthesis can be represented by the following general reaction, where two equivalents of a thiol (R'-SH) react with DBTO to form the this compound dithiolate and water.
Caption: General synthesis of this compound dithiolates from DBTO.
Conclusion
This compound oxide is a remarkably versatile and efficient precursor in organotin chemistry. Its ability to readily form reactive intermediates like stannylidene acetals enables high regioselectivity in the functionalization of complex molecules, a feature of immense value in pharmaceutical and carbohydrate synthesis.[9][10] Furthermore, its straightforward conversion to esters and thiolates underpins the production of vital industrial products, including catalysts and polymer stabilizers.[3][12][13] The methodologies outlined in this guide highlight the core synthetic transformations of DBTO, providing a foundational resource for chemists and researchers aiming to leverage its unique reactivity in their work.
References
- 1. This compound oxide - Wikipedia [en.wikipedia.org]
- 2. This compound OXIDE, SPECIAL (DBTO) - Ataman Kimya [atamanchemicals.com]
- 3. BNT Chemicals | this compound Oxide DBTO [bnt-chemicals.com]
- 4. CN105801619A - Preparation process of this compound oxide - Google Patents [patents.google.com]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. sciforum.net [sciforum.net]
- 7. EP0419254B1 - Use of organotin esterification catalysts for reducing extractability - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective modification of unprotected glycosides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08199H [pubs.rsc.org]
- 10. This compound Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]
- 11. WO2008058902A2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 12. lupinepublishers.com [lupinepublishers.com]
- 13. gelest.com [gelest.com]
Introduction: The Challenge of Polyvinyl Chloride (PVC) Instability
An In-depth Technical Guide on the Role and Mechanism of Dibutyltin as a PVC Stabilizer
Polyvinyl Chloride (PVC) is one of the most versatile and widely utilized thermoplastic polymers, finding applications in construction, healthcare, packaging, and consumer goods.[1] Its popularity stems from its low cost, chemical resistance, and excellent physical properties. However, PVC is inherently thermally unstable. When subjected to the high temperatures required for processing (e.g., extrusion, injection molding) or prolonged exposure to heat and UV light during its service life, PVC undergoes a rapid degradation process.[2][3][4]
This degradation manifests as severe discoloration (yellowing to blackening), embrittlement, and a catastrophic loss of mechanical and electrical properties.[2] To counteract this, heat stabilizers are essential additives in all PVC formulations. Among the most efficient and effective of these are organotin compounds, particularly those based on this compound (DBT).[5][6] This guide provides a detailed examination of the thermal degradation mechanism of PVC and the multifaceted role of this compound compounds in stabilizing the polymer.
The Mechanism of PVC Thermal Degradation
The thermal degradation of PVC is primarily a dehydrochlorination process, which occurs via a chain reaction mechanism.[4][7] This process can be understood in the following stages:
-
Initiation: The degradation begins at labile, or unstable, defect sites within the PVC polymer chain. These sites often involve tertiary or allylic chlorine atoms. Heat energy causes the cleavage of a carbon-chlorine bond at one of these sites, eliminating a molecule of hydrogen chloride (HCl).[8] This creates a double bond in the carbon backbone.
-
Propagation (The "Zipper" Reaction): The formation of this initial double bond activates the adjacent chlorine atom, making it highly unstable (an allylic chlorine). This new labile site readily eliminates another HCl molecule, creating a second, conjugated double bond. This process continues sequentially along the polymer chain in a "zipper-like" fashion, generating a series of conjugated double bonds known as polyenes.[4]
-
Autocatalysis: The hydrogen chloride gas evolved during the degradation acts as a catalyst, significantly accelerating further dehydrochlorination.[4][9] This autocatalytic behavior leads to a rapid and catastrophic breakdown of the polymer structure.
The formation of long conjugated polyene sequences is the primary cause of the undesirable color changes in degrading PVC. As the length of the conjugated system increases, the wavelength of light it absorbs shifts from the UV to the visible spectrum, resulting in the material first appearing yellow, then orange, red, brown, and finally black.
Caption: PVC Thermal Degradation Pathway.
This compound (DBT) Stabilizers: An Overview
Organotin stabilizers are compounds based on tetravalent tin, where the tin atom is bonded to one or more alkyl groups (like methyl, butyl, or octyl) and other anionic groups.[6][10] this compound compounds are a cornerstone of PVC stabilization technology. They are typically classified into two main families based on the other groups attached to the tin atom:
-
This compound Carboxylates: These include compounds like this compound Dilaurate (DBTDL) and this compound Maleate (B1232345) (DBTM). They are known for providing good heat stability and excellent transparency.[11][12]
-
This compound Mercaptides: These sulfur-containing compounds, such as this compound bis(2-ethylhexyl thioglycolate), are highly efficient stabilizers that provide outstanding initial color and long-term heat stability.[10][13]
The general structure can be represented as Bu₂SnX₂, where 'Bu' is a butyl group and 'X' is a carboxylate or mercaptide ligand.
The Core Mechanism of Stabilization by this compound
This compound stabilizers protect PVC through a multi-pronged mechanism, acting at different stages of the degradation process. The primary functions are scavenging the catalytic HCl and deactivating the initial degradation sites.[9][14]
4.1 Primary Stabilization Mechanisms
-
Hydrogen Chloride (HCl) Scavenging: The most critical function of a DBT stabilizer is to neutralize the HCl gas as soon as it is evolved from the polymer.[3][4] The DBT compound rapidly reacts with HCl to form this compound dichloride (Bu₂SnCl₂) and a corresponding acid or thiol.[9][15] This reaction is crucial because it removes the autocatalyst from the system, effectively halting the accelerated degradation cascade.[4]
-
Reaction: Bu₂SnX₂ + 2HCl → Bu₂SnCl₂ + 2HX (where X = carboxylate or mercaptide group)
-
-
Substitution of Labile Chlorine Atoms: DBT compounds, particularly the highly effective mercaptides, can directly intervene at the molecular level. They replace the unstable allylic chlorine atoms on the PVC backbone with their own, more thermally stable, carboxylate or mercaptide groups.[11][14][16] This chemical "repair" of defect sites on the polymer chain prevents these locations from acting as initiation points for the dehydrochlorination zipper reaction.[4][13]
4.2 Secondary Stabilization Mechanisms
-
Diels-Alder Reaction: this compound maleates possess a carbon-carbon double bond within their maleate ligand. This structure can undergo a Diels-Alder cycloaddition reaction with the conjugated polyene segments formed during degradation.[9][14] This reaction breaks up the long chains of conjugation, which are responsible for color, thereby improving the color stability of the final product.
-
Antioxidant Effect: In processes where thermo-oxidative degradation can occur, some organotin mercaptides exhibit a secondary antioxidant effect by decomposing hydroperoxides that could otherwise accelerate polymer breakdown.[9]
Caption: this compound Stabilization Mechanism.
Data on Common this compound Stabilizers
The selection of a specific DBT stabilizer depends on the PVC application, processing conditions, and desired end-product properties like clarity and weatherability.
Table 1: Properties of Key this compound PVC Stabilizers
| Stabilizer Name | CAS Number | Chemical Formula | Appearance | Key Applications & Characteristics |
| This compound Dilaurate (DBTDL) | 77-58-7 | C₃₂H₆₄O₄Sn | Colorless to yellowish oily liquid | Used in flexible and semi-rigid PVC.[12] Provides excellent lubricity, transparency, and weather resistance.[17][18] |
| This compound Maleate (DBTM) | 78-04-6 | C₁₂H₂₀O₄Sn | White powder or pale yellow liquid | Excellent heat and light stability.[1] Ideal for rigid, transparent applications like sheeting and profiles where it maintains structural integrity.[19][20] |
| This compound bis(2-ethylhexyl thioglycolate) | 25168-24-5 | C₂₈H₅₆O₄S₂Sn | Oily liquid | High-efficiency stabilizer providing excellent initial color hold and long-term heat stability for both rigid and flexible PVC.[10] |
Table 2: Performance Comparison of Stabilizer Types
| Feature | This compound Mercaptides | This compound Carboxylates (e.g., Maleates) | Lead Stabilizers | Calcium/Zinc Stabilizers |
| Heat Stability | Excellent | Very Good | Excellent | Moderate to Good |
| Initial Color Hold | Excellent | Good | Good | Fair to Good |
| Transparency | Excellent | Excellent | Opaque | Good (can be hazy at high doses) |
| Weatherability/UV | Poor (requires UV absorbers) | Good to Excellent | Good | Good |
| Lubricity | Low | Moderate | Good | Variable |
| Toxicity Profile | Regulatory scrutiny | Regulatory scrutiny | High (being phased out) | Low (often used for food contact) |
Experimental Protocols for Evaluating Stabilizer Performance
Assessing the effectiveness of a DBT stabilizer requires standardized testing methodologies that simulate processing and aging conditions.
6.1 Static Thermal Stability Test
-
Principle: This test measures the time until the onset of rapid dehydrochlorination at a constant high temperature.
-
Methodology (Congo Red Test):
-
A precisely weighed PVC compound sample (containing the stabilizer) is placed in a test tube.
-
A strip of Congo Red indicator paper is suspended above the sample.
-
The test tube is placed in a temperature-controlled heating block, typically set at 180-200°C.
-
The time is recorded from the moment of insertion until the indicator paper turns blue, which signifies the evolution of a significant amount of acidic HCl gas.
-
This time is reported as the "stability time." A longer time indicates better stabilizer performance.
-
6.2 Dynamic Thermal Stability Test
-
Principle: This method evaluates stabilizer performance under the combined influence of heat and mechanical shear, simulating actual processing conditions.
-
Methodology (Two-Roll Mill or Brabender Plastograph):
-
The PVC compound is processed on a two-roll mill or in the mixing bowl of a torque rheometer (e.g., Brabender Plastograph) at a set temperature.
-
Small samples are taken from the molten polymer at regular intervals (e.g., every 2-5 minutes).
-
The color of these samples is compared against a standard color scale (e.g., Yellowness Index).
-
The time at which a defined level of discoloration occurs is recorded as the dynamic stability time.
-
6.3 Thermal Analysis Techniques
-
Thermogravimetric Analysis (TGA):
-
Protocol: A small sample of the stabilized PVC is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate. The TGA instrument measures the sample's weight as a function of temperature.[21]
-
Data Interpretation: The onset temperature of the first major weight loss corresponds to the beginning of dehydrochlorination. A higher onset temperature indicates greater thermal stability imparted by the stabilizer.[21]
-
-
Differential Scanning Calorimetry (DSC):
-
Protocol: This technique measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For stability, the Oxidative Induction Time (OIT) test is often used.[21] The sample is heated to a set temperature under an inert nitrogen atmosphere. Then, the gas is switched to oxygen.
-
Data Interpretation: The time from the introduction of oxygen until the onset of the exothermic degradation peak is the OIT. A longer OIT signifies better oxidative stability.[21][22]
-
Caption: Experimental Workflow for PVC Stability Testing.
Conclusion
This compound-based compounds are highly efficient and indispensable heat stabilizers for Polyvinyl Chloride. Their effectiveness lies in a sophisticated, multi-faceted mechanism that goes beyond simple acid scavenging. By neutralizing catalytic hydrogen chloride, deactivating unstable defect sites on the polymer backbone, and in some cases, interrupting the formation of color bodies, DBT stabilizers are critical for protecting PVC from thermal degradation during high-temperature processing and throughout its service life. This protection is fundamental to maintaining the desirable physical properties, appearance, and longevity of a vast array of PVC products, solidifying the role of this compound as a key enabling technology in the polymer industry.
References
- 1. songwon.com [songwon.com]
- 2. rct [rct.kglmeridian.com]
- 3. nbinno.com [nbinno.com]
- 4. Why do we need stabilizers? PVC degradation mechanism – Westlake Akishima [westlake-akishima.com]
- 5. Organotin Stabilizers | Goldstab Organics Pvt. Ltd. [goldstab.com]
- 6. Organotin Stabilisers - PVC [seepvcforum.com]
- 7. Thermal degradation of PVC: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 10. baerlocher.com [baerlocher.com]
- 11. Action mechanism and application of different PVC stabilizers_Keao Plastic-Production of PVC stabilizer [en.hbkeao.cn]
- 12. This compound DILAURATE (DBTDL) - Ataman Kimya [atamanchemicals.com]
- 13. incachem.com [incachem.com]
- 14. The mechanism of action of PVC stabilizer - Knowledge - JUBANG [pvcchemical.com]
- 15. kanademy.com [kanademy.com]
- 16. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 17. This compound Dilaurate DBTDL,DBTL T-12 CAS 77-58-7 – Manufature of PU foam Material and Products [leticiachem.com]
- 18. This compound dilaurate is used in which products-Nantong Haotai Products & Chemicals [en.haotaichem.com]
- 19. CAS 78-04-6: this compound maleate | CymitQuimica [cymitquimica.com]
- 20. nbinno.com [nbinno.com]
- 21. orbimind.com [orbimind.com]
- 22. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
The In Vivo Odyssey of Dibutyltin Compounds: A Technical Guide to Absorption, Distribution, and Excretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyltin (DBT) compounds, a class of organotin compounds, are widely utilized as stabilizers in polyvinyl chloride (PVC) plastics, as catalysts in various chemical reactions, and in other industrial applications.[1] Human exposure can occur through the consumption of contaminated food and water, as well as through contact with products containing these compounds.[2][3] Understanding the toxicokinetics of DBT compounds—their absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing their potential health risks and for the development of safer alternatives. This technical guide provides a comprehensive overview of the in vivo fate of DBT compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying biological pathways.
Absorption
The absorption of this compound compounds following oral exposure appears to be limited. While specific oral bioavailability percentages for various DBT compounds are not extensively documented in the literature, studies on related organotin compounds suggest that a significant portion of the ingested dose is not absorbed systemically. For instance, in studies involving tributyltin (TBT), which is metabolized to DBT in vivo, a large fraction of the administered dose is often recovered in the feces.[2]
Animal Studies on Oral Absorption
Distribution
Following absorption, this compound compounds are distributed to various tissues. Animal studies, primarily in rats, have shown that the liver, kidneys, brain, and adipose tissue are significant sites of DBT accumulation.[5][6]
Tissue Distribution Data
The distribution of DBT is often studied in the context of its formation from the metabolism of tributyltin (TBT). In a two-generation toxicity study in rats fed a diet containing tributyltin chloride (TBTCl), the resulting DBT concentrations were measured in several tissues.[6]
| Tissue | This compound (DBT) Concentration (ng/g wet weight) | Animal Model | Dosing Regimen | Reference |
| Liver | Varies by dose and sex; generally higher in males. In one study, concentrations ranged from approximately 20 to 150 ng/g. | Rat | Dietary supplementation with TBTCl (5, 25, and 125 ppm) | [6] |
| Brain | Varies by dose; generally lower than in the liver. In one study, concentrations ranged from approximately 10 to 80 ng/g. | Rat | Dietary supplementation with TBTCl (5, 25, and 125 ppm) | [6] |
| Fat | Concentrations were much lower than in the brain. | Rat | Dietary supplementation with TBTCl (5, 25, and 125 ppm) | [6] |
| Fetal Liver | Approximately 50% of the concentration in the dam's liver. | Rat | Oral gavage of pregnant dams with TBTCl (0.25, 2.5, or 10 mg/kg/day) | [5] |
| Fetal Brain | Approximately 50% of the concentration in the dam's brain. | Rat | Oral gavage of pregnant dams with TBTCl (0.25, 2.5, or 10 mg/kg/day) | [5] |
Note: The data presented are illustrative and compiled from studies where DBT was a metabolite of TBT. Direct dosing studies with various DBT compounds may yield different quantitative results.
Cellular Uptake and Efflux
The mechanisms by which DBT compounds enter and exit cells are not fully elucidated. However, their lipophilic nature suggests they can cross cell membranes. Studies on organotin compounds in general indicate that both passive diffusion and transporter-mediated processes may be involved.[7][8] The potential for active transport is highlighted by the observed concentration of DBT in certain tissues against a concentration gradient.
Excretion
The primary route of excretion for absorbed this compound is through the feces, which is indicative of significant biliary excretion. Urinary excretion appears to be a minor pathway.
Excretion Kinetics
Quantitative data on the excretion of DBT compounds is sparse. However, a study on this compound dichloride in rats provided some key insights. Following intravenous injection, the concentration of organotin in the bile was 151 times higher than in the plasma, strongly suggesting active transport into the bile.[9]
| Parameter | Value | Animal Model | Compound | Route of Administration | Reference |
| Bile to Plasma Ratio | 151:1 | Rat | This compound dichloride | Intravenous | [9] |
| Elimination Half-life | Several days (from various organs) | Rat | This compound dichloride | Dietary | [10] |
| Primary Excretion Route | Feces | Mouse | Bis(tri-n-butyltin) oxide (metabolizes to DBT) | Oral | [2] |
Note: The elimination half-life is a general estimation from a secondary source and may vary depending on the specific tissue and experimental conditions.
Biliary Excretion Pathway
The high concentration of DBT in bile suggests the involvement of active transport mechanisms in the liver. While the specific transporters for DBT have not been definitively identified, members of the ATP-binding cassette (ABC) transporter superfamily, such as the Multidrug Resistance-Associated Proteins (MRPs), are known to be involved in the biliary excretion of a wide range of xenobiotics and their metabolites.[11] Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs) may also play a role in the initial uptake of DBT from the blood into hepatocytes.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. Accumulation and excretion of [1-14C]bis(tri-n-butyltin) oxide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of this compound, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The absorption, tissue distribution and excretion of di-n-octyltin dichloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organotin speciation and tissue distribution in rat dams, fetuses, and neonates following oral administration of tributyltin chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution of tributyltin, this compound and monobutyltin in the liver, brain and fat of rats: two-generation toxicity study of tributyltin chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cyto- and genotoxicity of organotin compounds is dependent on the cellular uptake capability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. matis.is [matis.is]
- 9. This compound dichloride | C8H18Cl2Sn | CID 12688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. inchem.org [inchem.org]
- 11. The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Dibutyltin (DBT) in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyltin (DBT) compounds are organotin compounds utilized as stabilizers in PVC plastics, catalysts, and as biocides.[1][2] Their widespread use has led to their presence as environmental contaminants in various matrices, including water, sediment, and biota.[1] Due to their toxicity, particularly their endocrine-disrupting effects and potential for bioaccumulation, sensitive and accurate analytical methods are crucial for monitoring their environmental levels.[1]
These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of DBT in environmental samples. The focus is on robust and widely adopted techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), including detailed protocols for sample preparation and analysis. Isotope dilution analysis is highlighted as a preferred method for achieving high accuracy and precision.[3][4][5][6]
Analytical Techniques Overview
The determination of DBT in environmental samples typically involves a multi-step process: sample collection and storage, extraction of the analyte from the sample matrix, derivatization (primarily for GC-based methods), instrumental analysis, and data interpretation. The choice of analytical technique is often dependent on the sample matrix, required sensitivity, and available instrumentation.
Hyphenated techniques, which couple a separation technique with a detection technique, are the gold standard for organotin analysis due to their high selectivity and sensitivity.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful and widely available technique for the analysis of volatile and semi-volatile compounds.[3] For DBT analysis, a derivatization step is mandatory to convert the polar and non-volatile DBT into a more volatile form suitable for GC separation.[9][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers the advantage of analyzing polar compounds like DBT directly, often without the need for derivatization.[11][12] This simplifies sample preparation and reduces the potential for analytical errors.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) as a detector for GC or HPLC: Provides element-specific detection, offering very high sensitivity and the ability to perform isotope dilution analysis for enhanced accuracy.[5]
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the determination of DBT in different environmental matrices. These values are indicative and can vary based on specific instrumentation and laboratory conditions.
Table 1: Performance of Analytical Methods for DBT in Water Samples
| Analytical Method | Derivatization Reagent | Limit of Detection (LOD) (ng/L) | Recovery (%) | Reference |
| GC-MS (Isotope Dilution) | Sodium Tetraethylborate (NaBEt4) | 0.18 - 0.25 | Quantitative | [4] |
| GC-MS/MS | Sodium Tetraethylborate (NaBEt4) | < 1 (as Sn) | Not specified | [13] |
| GC-MS (Large Volume Injection) | Sodium Tetraethylborate (NaBEt4) | 0.70 | >97 | [14] |
| GC-ICP-MS (Isotope Dilution) | Sodium Tetraethylborate (NaBEt4) | Not specified | Not specified | [5] |
| SPME-GC-FID | Sodium Tetraethylborate (NaBEt4) | ~1000 (as Sn) | Not specified | [15] |
| SPE-GC-AED | Sodium Tetraethylborate (NaBEt4) | 1.0 (as Sn) | 78.8 - 92.8 | [16] |
Table 2: Performance of Analytical Methods for DBT in Sediment Samples
| Analytical Method | Extraction Method | Derivatization Reagent | Limit of Detection (LOD) (ng/g) | Recovery (%) | Reference |
| GC-MS (Isotope Dilution) | Acetic acid/methanol (B129727) (ultrasound) | Sodium Tetraethylborate (NaBEt4) | Not specified | Not specified | [3] |
| GC-MS/MS (underivatized) | Toluene/methanol (ultrasound) | None | Not specified | Not specified | |
| LC-MS/MS | Pressurized Solvent Extraction (PSE) | None | 1.25 (as Sn) | Not specified | [12] |
| HS-SPME-GC-MS | HCl/methanol | Sodium Tetraethylborate (NaBEt4) | 730 - 969 (pg/g as Sn) | Not specified | [17] |
| GC-MS (C60 preconcentration) | Not specified | Not specified | 0.09 (as Sn) | Not specified | [18] |
Table 3: Performance of Analytical Methods for DBT in Biota Samples
| Analytical Method | Extraction Method | Derivatization Reagent | Limit of Detection (LOD) (ng/g wet weight) | Recovery (%) | Reference |
| GC-MS (Isotope Dilution) | Acetic acid/methanol (ultrasound/heating) | Sodium Tetraethylborate (NaBEt4) | Not specified | Not specified | [3] |
| GC-MS | Acetonitrile digestion, LLE with hexane (B92381) | Not specified | 9.3 - 12.9 | Not specified | [19] |
| CE-ICP-MS | Not specified | None | 0.037 - 0.112 (mg/L as Sn) | Good agreement with CRM | [20] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of DBT in environmental samples using GC-MS and LC-MS/MS.
Caption: Workflow for DBT analysis by GC-MS.
Caption: Workflow for DBT analysis by LC-MS/MS.
Detailed Experimental Protocols
Protocol 1: Determination of DBT in Water by Isotope Dilution GC-MS
This protocol is based on the methodology for the simultaneous determination of monobutyltin (B1198712) (MBT), this compound (DBT), and tributyltin (TBT) in water samples.[3][4]
1. Materials and Reagents:
-
This compound dichloride (DBT) standard
-
¹¹⁹Sn-enriched this compound dichloride (¹¹⁹Sn-DBT) for isotope dilution
-
Sodium tetraethylborate (NaBEt₄), 2% (w/v) in 0.1 M NaOH (prepare fresh)
-
Hexane (pesticide residue grade)
-
Acetic acid/sodium acetate (B1210297) buffer (1 M, pH 5.4)
-
Methanol and Acetic acid (for stock solutions)
-
Deionized water
-
All glassware should be pre-cleaned.
2. Sample Preparation and Extraction:
-
Measure 100 mL of the water sample into a pre-cleaned glass volumetric flask.
-
Gravimetrically add a known amount of the ¹¹⁹Sn-enriched DBT spike solution.
-
Manually shake the sample and allow it to equilibrate for 15 minutes.
-
Add 1 mL of acetate buffer to adjust the pH to 5.4.
-
Add 100 µL of the 2% (w/v) sodium tetraethylborate solution for ethylation of the organotin compounds.
-
Add 1 mL of hexane to the flask.
-
Shake the flask manually for 10 minutes to extract the derivatized (ethylated) DBT into the hexane layer.
-
Allow the phases to separate.
-
Carefully transfer the hexane layer to a glass vial.
-
Evaporate the hexane extract to approximately 10 µL under a gentle stream of nitrogen.
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 6890 or equivalent
-
Mass Spectrometer: Agilent 5973N MSD or equivalent
-
Injector: Splitless mode
-
Column: e.g., HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 min
-
Ramp: 12°C/min to 300°C
-
Hold at 300°C for 4 min
-
-
MS Detection: Selected Ion Monitoring (SIM) mode, monitoring the characteristic m/z ions for ethylated DBT and its ¹¹⁹Sn-labeled analogue.
4. Quantification:
-
Calculate the concentration of DBT in the original sample using the measured isotope ratios of the analyte and the spike, and the known amount of spike added.
Protocol 2: Determination of DBT in Sediment by Ultrasound-Assisted Extraction and GC-MS
This protocol is adapted from methods for the extraction of organotins from solid matrices.[3]
1. Materials and Reagents:
-
Same as Protocol 1
-
Acetic acid
-
Methanol
2. Sample Preparation and Extraction:
-
Weigh approximately 0.2 g of the freeze-dried and homogenized sediment sample into a glass centrifuge tube.
-
Spike the sample with a known amount of ¹¹⁹Sn-enriched DBT solution.
-
Immediately add 4 mL of a 3:1 (v/v) mixture of acetic acid and methanol.
-
Place the tube in an ultrasonic bath and sonicate for 8 minutes at 30 W.
-
Centrifuge the sample and collect the supernatant.
-
Take a 200 µL aliquot of the extract for derivatization.
-
Proceed with the derivatization and extraction steps as described in Protocol 1 (steps 4-10).
3. GC-MS Instrumental Analysis:
-
Follow the instrumental parameters outlined in Protocol 1.
4. Quantification:
-
Calculate the concentration of DBT in the sediment sample (ng/g dry weight) based on the isotope dilution principle.
Protocol 3: Determination of DBT in Biota by LC-MS/MS
This protocol provides a general guideline for the analysis of DBT in biological tissues without derivatization.
1. Materials and Reagents:
-
This compound dichloride (DBT) standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Deionized water
-
Tropolone (for extraction)
-
Hexane (for extraction)
2. Sample Preparation and Extraction:
-
Homogenize the tissue sample.
-
Weigh approximately 1-2 g of the homogenized tissue into a centrifuge tube.
-
Add a suitable extraction solvent, for example, a mixture of hexane, acetic acid, and tropolone.[21]
-
Sonication or mechanical shaking can be used to enhance extraction efficiency.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Collect the supernatant (extract).
-
The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.
-
The final extract is typically evaporated and reconstituted in a solvent compatible with the LC mobile phase.
3. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: Agilent 1200 series or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: C18 or a pentafluorophenyl (PFP) column suitable for organometallic compound separation.[12]
-
Mobile Phase: A gradient of methanol and water, both containing a small percentage of formic acid, is commonly used.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring the transition of the parent DBT ion to specific product ions for high selectivity and sensitivity.
4. Quantification:
-
Quantification is typically performed using an external calibration curve prepared from DBT standards. The use of a suitable internal standard is recommended to correct for matrix effects and variations in instrument response.
Conclusion
The analytical methods for the determination of this compound in environmental samples are well-established, with GC-MS and LC-MS/MS being the most powerful and widely used techniques. For GC-based methods, a derivatization step is essential, with ethylation using sodium tetraethylborate being a common approach. LC-MS/MS offers the advantage of direct analysis without derivatization, simplifying the sample preparation procedure. The use of isotope dilution with ¹¹⁹Sn-enriched DBT standards is highly recommended for achieving the most accurate and precise quantitative results. The choice of the specific protocol will depend on the sample matrix, the required detection limits, and the available instrumentation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. gcms.cz [gcms.cz]
- 4. Isotope dilution GC-MS routine method for the determination of butyltin compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of butyltin compounds in environmental samples by isotope-dilution GC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of mono-, di- and tributyltin in environmental samples using isotope dilution gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asdlib.org [asdlib.org]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. scispace.com [scispace.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. Speciation of organotin compounds in environmental samples [sfera.unife.it]
- 12. Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of butyltin species in water and sediment by solid-phase microextraction-gas chromatography-flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solid phase extraction of butyltin compounds in aqueous samples following derivatization in situ with sodium tetraethylborate / F. Yang, X.C. Fang, M. Alaee, Y.K. Chau, National Water Research institute, Environment Canada, Canada Centre for Inland Waters.: En13-5/98-22E-PDF - Government of Canada Publications - Canada.ca [publications.gc.ca]
- 17. Speciation of butyltin compounds in marine sediments with headspace solid phase microextraction and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Speciation of butyltin compounds in marine sediments by preconcentration on C60 and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iosrjournals.org [iosrjournals.org]
- 20. Speciation of organotin compounds in environmental samples with semi-permanent coated capillaries by capillary electrophoresis coupled with inductively coupled plasma mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. epa.gov [epa.gov]
Application Note: Determination of Dibutyltin in Various Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
References
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.gov.bc.ca [www2.gov.bc.ca]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. Simultaneous determination of mono-, di- and tributyltin in environmental samples using isotope dilution gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. agilent.com [agilent.com]
- 9. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols: Dibutyltin Dilaurate (DBTDL) as a Catalyst for Polyurethane Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dibutyltin dilaurate (DBTDL) as a catalyst in the synthesis of polyurethanes. The information covers the catalyst's mechanism of action, experimental protocols, and key performance data.
Introduction
This compound dilaurate (DBTDL) is a highly effective organotin catalyst widely employed in the production of a variety of polyurethane materials, including foams, coatings, adhesives, and elastomers.[1] Its primary function is to accelerate the reaction between polyols (containing hydroxyl groups, -OH) and isocyanates (containing isocyanate groups, -NCO) to form urethane (B1682113) linkages (-NH-CO-O-).[2] DBTDL is valued for its high catalytic efficiency, selectivity towards the urethane-forming reaction, and compatibility with a wide range of polyurethane formulations.[2][3] This catalyst allows for precise control over reaction kinetics, which is crucial for achieving desired material properties and processing characteristics.[2][4]
Mechanism of Action
The catalytic activity of DBTDL in polyurethane formation stems from its ability to coordinate with both the isocyanate and hydroxyl groups.[5] This coordination lowers the activation energy of the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbon of the isocyanate group, thereby accelerating the formation of the urethane bond.[2][5] The generally accepted mechanism involves the formation of a ternary complex between the catalyst, the polyol, and the isocyanate.[6] DBTDL's selectivity helps to favor the desired polyol-isocyanate reaction over side reactions, such as the reaction between isocyanate and water.[4][7]
Quantitative Data
The concentration of DBTDL significantly impacts the kinetics of polyurethane formation. The following tables summarize key quantitative data from referenced studies.
Table 1: Effect of DBTDL Concentration on Reaction Rate
| Catalyst Concentration | Second-Order Rate Constant (k) [L/(mol·s)] | Reference |
| Uncatalyzed | - | [8] |
| 5.3 x 10⁻⁵ mol/L (300 ppm Sn) with primary OH | 5.9 x 10⁻⁴ | [8] |
| 5.3 x 10⁻⁵ mol/L (300 ppm Sn) with secondary OH | 1.8 x 10⁻⁴ | [8] |
Note: The catalyzed reactions showed a dramatic increase in the initial reaction rate, on the order of 2 x 10¹ compared to uncatalyzed reactions.[8] The second-order rate constant was observed to increase linearly with DBTDL concentration in the range of 100-700 ppm Sn.[8]
Table 2: Influence of Catalyst Addition Sequence on Reaction Rate [6][9]
| Reaction Condition (NPG + TDI) | DBTDL Concentration (mol/L) | Half-life (t½) (min) | Rate Constant (K) x 10³ (L/mol·min) |
| Uncatalyzed | 0 | 518.7 | 1.83 |
| NPG + TDI + Catalyst | 0.0016 | 278.5 | 3.41 |
| NPG + Catalyst + TDI | 0.1 | 111.9 | 8.49 |
| NPG + TDI + Catalyst | 0.1 | 45.6 | 20.80 |
Note: The highest reaction rate was observed when the catalyst was added to the mixture of the diol (NPG) and diisocyanate (TDI).[6][9] Adding the catalyst to the diol before the diisocyanate resulted in a slower reaction rate.[6][9]
Experimental Protocols
The following are generalized protocols for polyurethane synthesis using DBTDL as a catalyst. These should be adapted based on specific reactants and desired polymer properties.
4.1. Materials and Equipment
-
Polyol: e.g., Neopentyl glycol (NPG), Polyethylene glycol (PEG)
-
Isocyanate: e.g., Toluene (B28343) diisocyanate (TDI), Isophorone diisocyanate (IPDI)
-
Catalyst: this compound dilaurate (DBTDL)
-
Solvent (if required): e.g., Dry Tetrahydrofuran (THF), Butyl acetate (B1210297)
-
Reaction Vessel: Three-neck round-bottom flask
-
Stirring: Magnetic stirrer or mechanical stirrer
-
Inert Atmosphere: Nitrogen or Argon gas supply
-
Temperature Control: Oil bath or heating mantle
-
Analytical Instruments: FTIR spectrometer, Titration setup
4.2. Protocol 1: Polyurethane Synthesis in Solution [6]
This protocol is based on the synthesis of polyurethane from neopentyl glycol (NPG) and toluene diisocyanate (TDI) in a solvent.
-
Preparation: Dissolve a known amount of NPG in dry THF in a three-neck round-bottom flask under a nitrogen atmosphere.
-
Reactant Addition: While stirring, add the desired molar ratio of TDI to the NPG solution.
-
Catalyst Addition: Introduce the specified amount of DBTDL solution (prepared in dry THF) to the reaction mixture. For optimal reaction rates, add the catalyst after both the polyol and isocyanate have been mixed.[6]
-
Reaction: Maintain the reaction at a constant temperature (e.g., 25°C or 40°C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by determining the residual isocyanate content at regular time intervals. This can be done using a titrimetric method or by observing the decrease in the isocyanate peak (~2266 cm⁻¹) using FTIR spectroscopy.[6][8]
-
Titrimetric Method: At intervals, withdraw a sample from the reaction mixture and quench it with a solution of dibutylamine (B89481) in trichlorobenzene. Back-titrate the unreacted amine with a standardized methanolic hydrochloric acid solution using bromocresol green as an indicator.[6]
-
-
Termination: Once the desired conversion is reached, the reaction can be terminated. The final product can be cast into a film or used as required.
4.3. Protocol 2: Preparation of Hard Polyurethane [10]
This protocol describes a solvent-based method for producing hard polyurethane.
-
Reactant Mixing: In a suitable container, mix 0.5 g of bamboo polyol and 0.5 g of IPDI and stir well for 2 minutes.
-
Catalyst Preparation: Dissolve 0.1 g of DBTDL in 1 mL of butyl acetate and mix until the catalyst is fully solubilized.
-
Catalyst Addition: Add 300 µL of the catalyst solution to the polyol/isocyanate mixture.
-
Mixing and Curing: Stir the final mixture well for 10 minutes at room temperature to ensure homogeneity. Allow the mixture to cure. The reaction can be accelerated by heating (e.g., to 60°C).
Safety and Handling
This compound dilaurate is a chemical that should be handled with care. Always refer to the Safety Data Sheet (SDS) before use. General precautions include:
-
Working in a well-ventilated area or under a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of vapors and contact with skin and eyes.
-
Storing the catalyst in a cool, dry place away from sources of ignition and incompatible materials.[4]
Conclusion
This compound dilaurate is a versatile and highly efficient catalyst for the production of polyurethanes.[1][2] By understanding its mechanism of action and carefully controlling reaction parameters such as catalyst concentration and the sequence of addition, researchers can effectively tailor the properties of the resulting polyurethane materials for a wide range of applications.[6] The protocols and data presented here provide a solid foundation for the successful use of DBTDL in a laboratory setting.
References
- 1. News - this compound Dilaurate: A Versatile Catalyst with Various Applications [mofanpu.com]
- 2. This compound dilaurate in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 3. pcimag.com [pcimag.com]
- 4. amazontele.com [amazontele.com]
- 5. ohans.com [ohans.com]
- 6. scispace.com [scispace.com]
- 7. This compound Dilaurate | Catalyst for Polyurethane Paints and Coatings [borchers.com]
- 8. "Reaction Kinetics of Dicyclohexylmethane-4,4'-dilsocyanate With 1-and " by Scott J. Moravek and Robson F. Storey [aquila.usm.edu]
- 9. [PDF] Catalytic activity of DBTDL in polyurethane formation | Semantic Scholar [semanticscholar.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Application of Dibutyltin Oxide in the Selective Sulfonylation of Diols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The regioselective sulfonylation of diols is a critical transformation in organic synthesis, particularly in the fields of carbohydrate chemistry and drug development, where precise control of functional group manipulation is paramount. Dibutyltin oxide (Bu₂SnO) has emerged as a highly effective reagent and catalyst for achieving high regioselectivity in the sulfonylation of diols, preferentially targeting primary over secondary alcohols, or specific hydroxyl groups based on the substrate's stereochemistry. This document provides detailed application notes and experimental protocols for the use of this compound oxide in these selective transformations.
Introduction
This compound oxide facilitates the selective sulfonylation of diols by forming a transient stannylene acetal (B89532) intermediate. This intermediate activates one of the hydroxyl groups, rendering it more susceptible to sulfonylation. The selectivity is often governed by the formation of a stable five-membered chelate, which favors the functionalization of primary alcohols or specific equatorial hydroxyl groups in cyclic diols like carbohydrates.[1][2][3] Both stoichiometric and, more economically and environmentally friendly, catalytic amounts of this compound oxide can be employed.[1][4][5]
Key Advantages of the this compound Oxide Method:
-
High Regioselectivity: Excellent selectivity for primary alcohols in the presence of secondary alcohols.[1][2] In carbohydrate chemistry, it allows for the selective functionalization of specific hydroxyl groups, often the equatorial one adjacent to an axial hydroxyl group.[6][7]
-
Catalytic Efficiency: The reaction can be performed with catalytic amounts of Bu₂SnO (as low as 0.005 mol%), minimizing tin contamination in the final product.[4][5][8]
-
Mild Reaction Conditions: The sulfonylation is typically carried out under mild conditions, making it compatible with a wide range of functional groups.
-
Improved Yields and Purity: Compared to uncatalyzed reactions, the use of this compound oxide often leads to higher yields and cleaner reaction profiles, sometimes avoiding the need for extensive chromatographic purification.[1][4]
Experimental Protocols
Protocol 1: Catalytic Selective Monotosylation of an α-Chelatable Primary Alcohol
This protocol is adapted from the work of Martinelli et al. and is suitable for the selective tosylation of a primary alcohol in a diol that can form a five-membered chelate with the tin reagent.[1][2]
Materials:
-
Diol substrate (e.g., 1,2-propanediol)
-
This compound oxide (Bu₂SnO)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a solution of the diol (1.0 equivalent) in anhydrous dichloromethane, add this compound oxide (0.02 equivalents).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add p-toluenesulfonyl chloride (1.0 equivalent) to the mixture.
-
Finally, add triethylamine (1.0 equivalent) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be filtered to remove any insoluble tin species.
-
The filtrate is then concentrated under reduced pressure.
-
The residue can be purified by crystallization or column chromatography on silica (B1680970) gel to afford the desired monotosylated product.[2]
Protocol 2: Solvent-Free Catalytic Regioselective Tosylation of Carbohydrates
This protocol, based on the work of Traboni et al., is particularly useful for the selective tosylation of secondary equatorial hydroxyl groups in carbohydrates and offers a more environmentally friendly solvent-free approach.[6][9][10]
Materials:
-
Carbohydrate substrate (e.g., a partially protected pyranoside)
-
This compound oxide (Bu₂SnO)
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
N,N-Diisopropylethylamine (DIPEA)
-
p-Toluenesulfonyl chloride (TsCl)
Procedure:
-
In a glass vessel, combine the carbohydrate substrate (1.0 equivalent), this compound oxide (0.1 equivalents), and tetrabutylammonium bromide (0.3 equivalents).
-
Grind the solid reagents together.
-
Add N,N-diisopropylethylamine (3.0-4.0 equivalents) to the mixture.
-
Add p-toluenesulfonyl chloride (1.5 equivalents).
-
Heat the reaction mixture to 75 °C. The initially heterogeneous mixture will gradually turn into a homogeneous slurry.[9]
-
Monitor the reaction by TLC.
-
Upon completion, the crude reaction mixture can be directly purified by column chromatography on silica gel to yield the selectively tosylated carbohydrate.[6]
Data Presentation
The following tables summarize quantitative data from various studies on the selective sulfonylation of diols using this compound oxide, highlighting the scope and efficiency of this methodology.
Table 1: Catalytic Selective Tosylation of Various Diols
| Diol Substrate | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| (R)-(-)-3-Chloro-1,2-propanediol | 2 | Et₃N | CH₂Cl₂ | 0.5 | 95 | [1] |
| 1,2-Propanediol | 2 | Et₃N | CH₂Cl₂ | 1 | 92 | [1] |
| 1-Phenyl-1,2-ethanediol | 2 | Et₃N | CH₂Cl₂ | 0.5 | 96 | [1] |
| 1,2,6-Hexanetriol | 2 | Et₃N | CH₂Cl₂ | 2 | 85 (at C1) | [1] |
| Diethyl L-tartrate | 2 | Et₃N | CH₂Cl₂ | 1 | 94 | [1] |
Table 2: Influence of Catalyst Loading on the Monotosylation of a 1,2-Diol
| Catalyst | Catalyst Loading (mol%) | Conversion (%) | Selectivity (Mono:Di) | Reference |
| Bu₂SnO | 2 | >99 | 98:2 | [4] |
| Bu₂SnO | 0.1 | >99 | 98:2 | [4][5] |
| Bu₂SnO-derived acetal | 0.05 | >99 | 98:2 | [4] |
| Bu₂SnO-derived acetal | 0.005 | 95 | 99:1 | [4] |
Table 3: Solvent-Free Regioselective Tosylation of Carbohydrate Diols
| Carbohydrate Substrate | Time (h) | Yield of Monotosylate (%) | Regioselectivity | Reference |
| Methyl α-D-mannopyranoside | 4 | 55 | 3-O-Ts | [6][9] |
| Thioethyl β-D-galactopyranoside | 4 | 62 | 3-O-Ts | [6][9] |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 5 | 60 | 2-O-Ts | [6] |
| Methyl 4,6-O-benzylidene-α-D-mannopyranoside | 5 | 65 | 3-O-Ts | [6] |
Visualizations
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the this compound oxide-mediated selective sulfonylation of a diol.
Caption: Proposed catalytic cycle for selective sulfonylation.
Experimental Workflow
This diagram outlines the general experimental workflow for the catalytic selective sulfonylation of a diol.
Caption: General experimental workflow for sulfonylation.
Regioselectivity in Pyranosides
This diagram illustrates the general principle of regioselectivity observed in the sulfonylation of pyranoside diols.
Caption: Regioselectivity in pyranoside sulfonylation.
References
- 1. This compound Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective modification of unprotected glycosides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08199H [pubs.rsc.org]
- 4. Further improvements of the dibutyl tin oxide-catalyzed regioselective diol tosylation - Lookchem [lookchem.com]
- 5. US8143432B2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2008058902A2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Catalytic, Regioselective Sulfonylation of Carbohydrates with this compound Oxide under Solvent-Free Conditions | Semantic Scholar [semanticscholar.org]
Protocol for the Synthesis of Dibutyltin Dibromide via Halogen Exchange
Introduction
Dibutyltin dibromide ((C₄H₉)₂SnBr₂) is a versatile organotin compound utilized as a chemical intermediate and catalyst in various organic transformations.[1][2] This document provides a detailed protocol for the synthesis of this compound dibromide through a halogen exchange reaction, starting from the more common and commercially available this compound dichloride. The procedure involves the reaction of this compound dichloride with a bromide source, such as sodium bromide, in an appropriate organic solvent. The insolubility of the resulting sodium chloride in the organic solvent drives the reaction to completion, providing a straightforward method for obtaining the desired product.[2] This application note is intended for researchers, scientists, and professionals in drug development and other fields requiring high-purity organotin compounds.
Materials and Methods
Materials and Equipment
-
This compound dichloride ((C₄H₉)₂SnCl₂)
-
Sodium bromide (NaBr), anhydrous
-
Acetone (B3395972), anhydrous
-
Dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves
Experimental Protocol: Halogen Exchange Reaction
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound dichloride in anhydrous acetone.
-
Addition of Bromide Source: Add a stoichiometric excess of anhydrous sodium bromide to the solution. A molar ratio of at least 2.2 equivalents of sodium bromide per equivalent of this compound dichloride is recommended to ensure complete conversion.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The precipitation of sodium chloride should be observed as the reaction proceeds.[2] Maintain the reflux for a minimum of 4 hours to ensure the reaction goes to completion. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation of Crude Product: Remove the precipitated sodium chloride by filtration. Wash the filter cake with a small amount of anhydrous acetone to recover any entrained product. Combine the filtrate and the washings.
-
Solvent Removal: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound dibromide.
Purification
The crude this compound dibromide can be purified by either vacuum distillation or recrystallization.
-
Vacuum Distillation: Distill the crude product under reduced pressure. This compound dibromide has a boiling point of 144-146 °C at 10 mmHg.[1]
-
Recrystallization: Dissolve the crude product in a minimal amount of hot hexane or a mixture of hexane and a small amount of dichloromethane. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum.[1]
Characterization
The identity and purity of the synthesized this compound dibromide should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show multiplets in the range of 0.8-2.0 ppm corresponding to the protons of the two butyl groups attached to the tin atom.[1]
-
¹³C NMR: The carbon NMR spectrum will display four distinct signals for the carbons of the butyl groups.[1]
-
FTIR: The infrared spectrum will exhibit characteristic C-H stretching and bending vibrations for the butyl groups. The Sn-C and Sn-Br stretching vibrations are expected at lower frequencies.[1] A peak around 700 cm⁻¹ can be indicative of a C-Br bond.[3]
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| This compound dichloride | 1.0 molar equivalent | |
| Sodium bromide | ≥ 2.2 molar equivalents | |
| Solvent | Anhydrous Acetone | [2] |
| Reaction Conditions | ||
| Temperature | Reflux | [2] |
| Time | ≥ 4 hours | |
| Purification | ||
| Vacuum Distillation B.P. | 144-146 °C @ 10 mmHg | [1] |
| Recrystallization Solvents | Hexane, Hexane/Dichloromethane | [1] |
| Expected Yield | High (specific yield not cited) |
Safety Precautions
-
Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and vapors.
-
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
-
Refer to the Material Safety Data Sheet (MSDS) for this compound dichloride and this compound dibromide for complete safety information.
Visualization
Caption: Experimental workflow for the synthesis of this compound dibromide.
References
Application Notes and Protocols: Dibutyltin Dilaurate as a Catalyst for Room Temperature Vulcanization of Silicones
Introduction
Dibutyltin dilaurate (DBTDL) is a highly effective organotin catalyst widely utilized in the Room Temperature Vulcanization (RTV) of silicone elastomers.[1][2][3] It significantly accelerates the condensation curing reaction between hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS) polymers and alkoxy or acetoxy crosslinking agents, enabling the formation of a stable, crosslinked silicone network at ambient conditions.[1][4] These RTV silicones are valued for their flexibility, durability, and thermal stability, finding extensive applications in sealants, adhesives, potting compounds, and biomedical devices.[5][6]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of DBTDL as a catalyst in two-component RTV silicone formulations. It outlines the underlying reaction mechanism, provides a baseline formulation, and details the experimental procedures for sample preparation and characterization of the resulting elastomers.
Catalytic Mechanism of DBTDL in RTV Silicone Curing
The curing of two-component RTV silicones catalyzed by DBTDL is a condensation reaction. The process is initiated when the base polymer, typically a hydroxyl-terminated polydimethylsiloxane (PDMS), is mixed with a crosslinking agent, such as tetraethoxysilane (TEOS), in the presence of DBTDL. The reaction proceeds in two main steps: hydrolysis and condensation.
-
Hydrolysis: The crosslinking agent undergoes hydrolysis in the presence of atmospheric moisture to form silanol (B1196071) groups.
-
Condensation: The silanol groups of the hydrolyzed crosslinker then react with the hydroxyl end groups of the PDMS polymer chains. This condensation reaction, accelerated by DBTDL, results in the formation of a stable three-dimensional siloxane (Si-O-Si) network, with the release of a byproduct, typically an alcohol.
The catalytic role of DBTDL is to activate the reactants and lower the activation energy of the condensation step, thereby increasing the reaction rate.[7]
Experimental Protocols
The following protocols provide a framework for the preparation and characterization of two-component RTV silicones with varying concentrations of DBTDL catalyst.
Materials and Equipment
-
Base Polymer: Hydroxyl-terminated polydimethylsiloxane (PDMS), viscosity 10,000-20,000 cPs
-
Crosslinker: Tetraethoxysilane (TEOS)
-
Catalyst: this compound dilaurate (DBTDL)
-
Filler (optional): Fumed silica (B1680970)
-
Solvent (for cleaning): Isopropanol
-
Equipment:
-
Analytical balance
-
Planetary mixer or overhead stirrer
-
Vacuum desiccator
-
Molds for test specimens (e.g., dumbbell shape for tensile testing, flat sheets for hardness)
-
Shore A durometer
-
Universal testing machine (for tensile testing)
-
Timer
-
Baseline Formulation
A typical baseline formulation for a two-component RTV silicone is provided in Table 1. The concentration of DBTDL can be varied to study its effect on curing and mechanical properties.
Table 1: Baseline Formulation for Two-Component RTV Silicone
| Component | Parts by Weight (pbw) |
| Hydroxyl-terminated PDMS (Part A) | 100 |
| Fumed Silica (optional filler in Part A) | 10 - 30 |
| Tetraethoxysilane (TEOS) (Part B) | 4 - 6 |
| This compound Dilaurate (DBTDL) (in Part B) | 0.1 - 1.0 |
Experimental Workflow
The following diagram illustrates the general workflow for preparing and testing the RTV silicone samples.
Step-by-Step Preparation Protocol
-
Preparation of Part A (Base):
-
In a suitable mixing vessel, weigh the desired amount of hydroxyl-terminated PDMS.
-
If using a filler, gradually add the fumed silica to the PDMS while mixing at low speed to avoid agglomeration.
-
Continue mixing at a higher speed for 15-30 minutes until a homogeneous dispersion is achieved.
-
-
Preparation of Part B (Curing Agent):
-
In a separate container, weigh the required amount of TEOS.
-
Add the specified amount of DBTDL catalyst to the TEOS and mix thoroughly. Prepare separate Part B formulations for each desired DBTDL concentration (e.g., 0.1, 0.2, 0.5, 1.0 pbw).
-
-
Mixing and Curing:
-
Add the appropriate amount of Part B to Part A according to the desired ratio (e.g., 100 parts of Part A to the corresponding parts of Part B).
-
Mix the two parts thoroughly for 3-5 minutes, ensuring to scrape the sides and bottom of the mixing vessel to achieve a uniform mixture.
-
Place the mixture in a vacuum desiccator and apply a vacuum of 28-29 inHg to remove any entrapped air bubbles. The mixture will expand and then collapse. Continue the vacuum for an additional 1-2 minutes after the mixture has settled.
-
Carefully pour the degassed mixture into the desired molds, avoiding the introduction of new air bubbles.
-
Allow the samples to cure at room temperature (23 ± 2 °C) and 50 ± 5% relative humidity for a specified period (typically 24 to 72 hours).
-
Characterization Protocols
-
Tack-Free Time: Periodically, lightly touch the surface of the curing silicone with a clean polyethylene (B3416737) film. The tack-free time is the point at which the film no longer adheres to the surface.
-
Full Cure Time: The time required for the silicone to reach its stable mechanical properties. This is often determined by measuring the Shore A hardness at regular intervals until the value no longer changes significantly over a 24-hour period.
-
Hardness: Measure the Shore A hardness of the cured silicone sheets using a durometer according to ASTM D2240. Take at least five readings at different locations on the sample and report the average value.
-
Tensile Strength and Elongation at Break: Use a universal testing machine to perform tensile tests on the dumbbell-shaped specimens according to ASTM D412. The tensile strength is the maximum stress the material can withstand before breaking, and the elongation at break is the percentage increase in length at the point of fracture.
Quantitative Data: Effect of DBTDL Concentration
The concentration of DBTDL has a significant impact on the curing characteristics and final mechanical properties of the RTV silicone. The following tables summarize the expected trends based on typical formulations.
Table 2: Effect of DBTDL Concentration on Curing Properties of a Two-Component RTV Silicone
| DBTDL Concentration (pbw) | Tack-Free Time (minutes) | Full Cure Time (hours) |
| 0.1 | 60 - 90 | 48 - 72 |
| 0.2 | 30 - 60 | 24 - 48 |
| 0.5 | 15 - 30 | 24 |
| 1.0 | 5 - 15 | < 24 |
Note: These values are indicative and can vary depending on the specific formulation, temperature, and humidity.
Table 3: Effect of DBTDL Concentration on Mechanical Properties of a Cured Two-Component RTV Silicone
| DBTDL Concentration (pbw) | Shore A Hardness | Tensile Strength (MPa) | Elongation at Break (%) |
| 0.1 | 38 - 42 | 3.0 - 3.5 | 200 - 250 |
| 0.2 | 40 - 44 | 3.2 - 3.8 | 180 - 230 |
| 0.5 | 42 - 46 | 3.5 - 4.2 | 150 - 200 |
| 1.0 | 45 - 50 | 3.8 - 4.5 | 120 - 170 |
Note: These values are representative and should be confirmed experimentally for a specific formulation.
Conclusion
This compound dilaurate is a versatile and efficient catalyst for the room temperature vulcanization of two-component silicones. By carefully controlling the concentration of DBTDL, researchers can tailor the curing time and the final mechanical properties of the silicone elastomer to meet the specific requirements of their application. The protocols and data presented in this document provide a comprehensive guide for the systematic investigation and optimization of DBTDL-catalyzed RTV silicone systems. It is recommended to perform preliminary experiments to determine the optimal catalyst concentration for any new formulation, as interactions with other components can influence the curing behavior.
References
- 1. STUDIES ON POLYORGANOSILOXANES——Ⅶ. ROOM TEMPERATURE VULCANIZATION OF SILICONE RUBBER AND THE THERMAL DEGRADATION OF THE VULCANIZATE [ccspublishing.org.cn]
- 2. Synthesis and Characterization of Room Temperature Vulcanized Silicone Rubber Using Methoxyl-Capped MQ Silicone Resin as Self-Reinforced Cross-Linker [mdpi.com]
- 3. bpb-us-w1.wpmucdn.com [bpb-us-w1.wpmucdn.com]
- 4. researchgate.net [researchgate.net]
- 5. wacker.com [wacker.com]
- 6. Characterization of Mechanical and Dielectric Properties of Silicone Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalysis | General Chemistry [courses.lumenlearning.com]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Speciation of Organotin Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotin compounds (OTCs) are a class of organometallic chemicals widely used in various industrial and agricultural applications, including as PVC stabilizers, catalysts, and biocides in antifouling paints.[1] Due to their widespread use, several of these compounds have become ubiquitous environmental contaminants, detected in water, sediment, and biota.[1] The toxicity of organotins is highly dependent on the number and nature of the organic groups attached to the tin atom, making speciation analysis—the separation and quantification of individual OTCs—crucial for accurate toxicological assessment and regulatory compliance.[2] For instance, tributyltin (TBT) and triphenyltin (B1233371) (TPT) are known endocrine disruptors and are significantly more toxic than their mono- and di-substituted counterparts.[3][4]
High-Performance Liquid Chromatography (HPLC) coupled with sensitive detection techniques, particularly Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), has emerged as a powerful tool for organotin speciation. This approach offers the significant advantage of analyzing polar and non-volatile organotin species directly, without the need for the often complex and error-prone derivatization steps required for gas chromatography (GC).[1]
These application notes provide detailed protocols for the extraction and analysis of various organotin compounds from different environmental matrices using HPLC-based methods.
Quantitative Data Summary
The following tables summarize the performance of various HPLC methods for the speciation of organotin compounds in different matrices.
Table 1: Method Performance for Organotin Speciation in Water Samples
| Analyte | Method | Limit of Detection (LOD) | Recovery (%) | Reference |
| Dibutyltin (DBT) | HPLC-ICP-MS | 0.14 - 0.57 µg Sn/L | 70 - 114 | [2] |
| Tributyltin (TBT) | HPLC-ICP-MS | 0.14 - 0.57 µg Sn/L | 70 - 114 | [2] |
| Diphenyltin (DPT) | HPLC-ICP-MS | 0.14 - 0.57 µg Sn/L | 70 - 114 | [2] |
| Triphenyltin (TPT) | HPLC-ICP-MS | 0.14 - 0.57 µg Sn/L | 70 - 114 | [2] |
| Monobutyltin (MBT) | HPLC-ICP-MS | 1.5 - 25.6 ng/L | 33 - 68 | [2] |
| Monophenyltin (MPhT) | HPLC-ICP-MS | 1.5 - 25.6 ng/L | 33 - 68 | [2] |
Table 2: Method Performance for Organotin Speciation in Sediment and Soil Samples
| Analyte | Matrix | Method | Limit of Detection (LOD) | Recovery (%) | Reference |
| Methyltins | Soil | MAE-GC-PFPD | 0.1 - 2.9 ng/g | 69 - 123 | [5] |
| Butyltins | Soil | MAE-GC-PFPD | 0.1 - 2.9 ng/g | 69 - 123 | [5] |
| Phenyltins | Soil | MAE-GC-PFPD | 0.1 - 2.9 ng/g | 69 - 123 | [5] |
| Octyltins | Soil | MAE-GC-PFPD | 0.1 - 2.9 ng/g | 69 - 123 | [5] |
| TBT, TPT, Azocyclotin, Fenbutatin oxide | Sediment | HPLC-ICP-MS | 0.13 - 1.46 µg/L (standards) | 73.7 - 119.6 (spiked) | [6][7] |
Table 3: Method Performance for Organotin Speciation in Biological and Other Matrices
| Analyte | Matrix | Method | Limit of Detection (LOD) | Recovery (%) | Reference |
| TBT, TPT, TMT, Azocyclotin, Cyhexatin | Shellfish | HPLC-ICP-MS | 1.3 - 5.1 µg/kg | Not Specified | [8] |
| TBT, TPhT, TrPhT, TET, TrET | Flour | MAE-HPLC-UV | 0.46 - 0.97 µg/mL | 88 - 101 | |
| Methyl-, Butyl-, Phenyl-, Octyltins | Vegetal | MAE-GC-PFPD | 0.1 - 2.9 ng/g | 48.5 - 94.1 | [9] |
Experimental Protocols
Protocol 1: Organotin Speciation in Water Samples by Solid-Phase Extraction (SPE) and HPLC-ICP-MS
This protocol is suitable for the extraction and analysis of a range of organotin compounds from water samples, including seawater.
1. Sample Preparation (Solid-Phase Extraction)
-
Glassware Preparation: To prevent adsorption of organotins, all glassware must be acid-washed. Soak glassware in a pH 2 HCl acid bath for 24 hours, rinse with deionized water, followed by a methanol (B129727) rinse, and then dry in an oven at 60°C.[10]
-
Sample Pretreatment:
-
Measure 1 liter of the water sample into a pre-cleaned volumetric flask.
-
Adjust the sample pH to 2.5 by adding approximately 600 µL of 12N HCl.[10]
-
Stopper the flask and mix thoroughly by inversion.
-
-
SPE Cartridge Conditioning:
-
Add 10 mL of methanol to a C18 SPE cartridge to activate the sorbent.
-
Briefly apply vacuum to draw a small amount of methanol through the frit, then wait for 1-2 minutes.[10]
-
Add 10 mL of a methanol/1% acetic acid solution. Draw about 2 mL through, wait 1-2 minutes, and then draw the rest through.[10]
-
Add 10 mL of reagent water to the cartridge and partially draw it through. Crucially, do not allow the cartridge to dry out from this point until the sample is loaded. [10]
-
-
Sample Loading:
-
Load the 1-liter acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 50 mL/minute (a fast drip).[10]
-
-
Elution:
-
Dry the cartridge by applying a full vacuum for 10 minutes.[10]
-
Place a clean, treated collection tube in the manifold.
-
Elute the retained organotins by passing three consecutive 10 mL portions of a methanol/1% acetic acid solution through the cartridge, ensuring to rinse the sides of the cartridge with each addition.[10]
-
-
Concentration:
-
The eluted sample can be concentrated using a nitrogen evaporator (e.g., TurboVap®) to a final volume of 1 mL for analysis.
-
2. HPLC-ICP-MS Analysis
-
HPLC System: An inert HPLC system is recommended to avoid interactions with metallic components.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3 µm particle size).
-
Mobile Phase: A gradient elution is typically employed for the separation of multiple organotin species.
-
Mobile Phase A: Water with 0.17% α-tropolone.[2]
-
Mobile Phase B: Acetonitrile (B52724)/Methanol mixture.
-
-
Gradient Program:
-
A ternary gradient can be optimized by initially increasing the overall organic content and then adjusting the acetonitrile to methanol ratio to fine-tune the separation.[2]
-
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 20 µL.
-
ICP-MS Detection:
-
Use a cooled spray chamber to reduce solvent loading on the plasma.
-
Introduce oxygen into the argon carrier gas to prevent carbon deposition on the cones.[2]
-
Monitor the appropriate tin isotopes (e.g., m/z 118, 120).
-
Protocol 2: Organotin Speciation in Sediment and Soil by Microwave-Assisted Extraction (MAE) and HPLC-ICP-MS
This protocol is suitable for the extraction of organotins from solid matrices like sediment and soil.
1. Sample Preparation (Microwave-Assisted Extraction)
-
Sample Pretreatment:
-
Freeze-dry the sediment or soil sample.
-
Weigh approximately 0.5 g of the dried sample into a microwave extraction vessel.
-
-
Extraction:
-
Add 10 mL of an extraction solution consisting of an acidic solution in methanol to the vessel.[5]
-
Seal the vessel and place it in the microwave extraction system.
-
Heat the sample at 100°C for 3 minutes.
-
After extraction, allow the vessel to cool before opening.
-
-
Post-Extraction:
-
Centrifuge the extract to separate the solid residue.
-
Filter the supernatant through a 0.45 µm filter prior to HPLC analysis.
-
2. HPLC-ICP-MS Analysis
-
The HPLC-ICP-MS conditions can be similar to those described in Protocol 1, with potential adjustments to the gradient program to optimize for the specific organotin compounds of interest.
Protocol 3: Organotin Speciation in Biological Tissues by Solvent Extraction and HPLC-ICP-MS
This protocol is designed for the extraction of organotins from biological matrices such as fish tissue.
1. Sample Preparation (Solvent Extraction)
-
Homogenization: Homogenize the tissue sample.
-
Extraction:
-
To a known weight of the homogenized tissue, add a solvent mixture of hexane:acetic acid:tropolone (99:1:0.1 v/v/w).[11]
-
Sonicate the mixture to enhance extraction efficiency.
-
Adjust the pH of the sample to 2 with a small amount of 12N HCl.[11]
-
Centrifuge the sample for approximately 30 minutes to separate the layers.[11]
-
-
Post-Extraction:
-
Carefully collect the organic (hexane) layer.
-
The extract may require a clean-up step using SPE, similar to Protocol 1, to remove lipids and other interferences.
-
The final extract should be solvent-exchanged into a mobile phase-compatible solvent before injection.
-
2. HPLC-ICP-MS Analysis
-
The HPLC-ICP-MS conditions will be similar to those in Protocol 1, with careful optimization of the gradient to separate the target organotins from any remaining matrix components.
Visualizations
Experimental Workflows
Caption: Workflow for Organotin Speciation in Water Samples.
Caption: Workflow for Organotin Speciation in Solid Samples.
Signaling Pathway
References
- 1. agilent.com [agilent.com]
- 2. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 3. Toxicity of organotin compounds: shared and unshared biochemical targets and mechanisms in animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EVALUATION OF MICROWAVE-ASSISTED EXTRACTION FOR ORGANOTIN DETERMINATION IN VEGETAL AND SOIL MATRICES | Journal of the Chilean Chemical Society [jcchems.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of organotin pesticides by HPLC-ICP-MS and their sorption, desorption, and transformation in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. weber.hu [weber.hu]
- 11. epa.gov [epa.gov]
Application Note: Isotope Dilution GC-MS for Accurate Quantification of Butyltin Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyltin compounds, a class of organotin compounds, have been widely used in various industrial applications, including as PVC stabilizers, catalysts, and as active agents in antifouling paints.[1][2] However, their widespread use has led to environmental contamination, and their toxicity poses a significant risk to various organisms. Tributyltin (TBT), in particular, is a potent endocrine disruptor, causing severe effects even at low concentrations. Consequently, regulatory bodies worldwide have restricted or banned the use of TBT in antifouling systems. Accurate and reliable quantification of butyltin compounds, including monobutyltin (B1198712) (MBT), dibutyltin (DBT), and tributyltin (TBT), in various matrices is crucial for environmental monitoring, toxicological studies, and ensuring compliance with regulations.
Isotope Dilution Mass Spectrometry (IDMS) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that provides high accuracy and precision for the quantification of trace-level analytes.[3][4] This method involves the addition of a known amount of an isotopically labeled internal standard to the sample prior to sample preparation and analysis. The labeled standard is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, accurate quantification can be achieved, as this ratio is unaffected by variations in sample extraction efficiency or matrix effects.[3]
This application note provides a detailed protocol for the simultaneous determination of MBT, DBT, and TBT in environmental samples using isotope dilution GC-MS.
Principle of Isotope Dilution GC-MS
The core principle of isotope dilution analysis is the addition of a known amount of an isotopically enriched standard (e.g., ¹¹⁹Sn-enriched butyltin compounds) to a sample containing the native analyte.[3][5] After allowing the standard to equilibrate with the sample, the mixture is subjected to sample preparation procedures, including extraction and derivatization. During GC-MS analysis, the native and isotopically labeled compounds co-elute but are distinguished by their different mass-to-charge ratios (m/z) in the mass spectrometer. The concentration of the native analyte is then calculated based on the measured isotope ratio and the known amount of the added internal standard.
Experimental Protocols
Reagents and Materials
-
Solvents: Methanol, acetic acid, hexane (B92381) (all analytical grade or higher).[3]
-
Derivatization Reagent: Sodium tetraethylborate (NaBEt₄).[3]
-
Standards:
-
Buffers: Acetate (B1210297) buffer (for pH adjustment).[3]
-
Water: Deionized or Milli-Q water.
-
Glassware: All glassware should be scrupulously cleaned, for example by soaking in concentrated HCl and rinsing with deionized water.[6]
Sample Preparation
The sample preparation protocol varies depending on the matrix. Below are example protocols for water and sediment samples.
2.1. Water Samples
-
Measure 100 mL of the water sample into a pre-cleaned glass flask.[3]
-
Add a known amount of the ¹¹⁹Sn-enriched butyltin internal standard mixture to the sample. The amount added should be determined gravimetrically to minimize volumetric errors.[3]
-
Shake the sample to ensure thorough mixing and allow it to equilibrate for at least 15 minutes.[3]
-
Adjust the pH of the sample to approximately 5.4 using an acetate buffer.[3]
-
Add 100 µL of a 2% (w/v) sodium tetraethylborate solution to the sample for ethylation of the butyltin compounds.[3]
-
Immediately add 1 mL of hexane to the flask to extract the derivatized, now volatile, butyltin compounds.[3]
-
Shake the flask vigorously for at least 10 minutes to ensure efficient extraction.[3]
-
Allow the layers to separate, and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.[3]
2.2. Sediment Samples
-
Weigh approximately 0.2 g of the homogenized sediment sample into a centrifuge tube.[3]
-
Spike the sample with a known amount of the ¹¹⁹Sn-enriched butyltin internal standard mixture.[3]
-
Add 4 mL of an acetic acid/methanol (3:1 v/v) extraction solution to the tube.[3]
-
Extract the butyltin compounds from the sediment using ultrasonication for approximately 8 minutes.[3]
-
Centrifuge the sample to separate the solid material from the extract.
-
Carefully transfer a 200 µL aliquot of the supernatant to a new vial for derivatization as described for water samples.[3]
Derivatization
Derivatization is necessary to convert the polar, non-volatile butyltin compounds into more volatile derivatives suitable for GC analysis. Ethylation using sodium tetraethylborate is a common and effective method.[7]
-
To the sample extract (from water or sediment preparation), add a suitable buffer to adjust the pH.
-
Add a fresh solution of sodium tetraethylborate.
-
The ethylated butyltin compounds are then extracted into an organic solvent like hexane.
GC-MS Analysis
The derivatized sample extract is then analyzed by GC-MS. The following are typical instrument parameters, which should be optimized for the specific instrument used.
-
Gas Chromatograph (GC):
-
Injection Mode: Splitless injection of 1 µL of the extract.[3]
-
Inlet Temperature: 280 °C.[3]
-
Column: A non-polar capillary column (e.g., VF-XMS, 60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature of 60 °C held for 1 minute, then ramped at 30 °C/min to 300 °C.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.[3]
-
Ion Source Temperature: 230 °C.[3]
-
Transfer Line Temperature: 280 °C.[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. The specific ions to be monitored will depend on the ethylated derivatives of the native and ¹¹⁹Sn-labeled butyltin compounds.[3] Typically, the [M-29]⁺ ion (loss of an ethyl group) is monitored.[3]
-
Data Presentation
The following table summarizes example quantitative data obtained from the analysis of certified reference materials (CRMs).
| Compound | Certified Value (ng/g) | Measured Value (ng/g) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Sediment CRM (PACS-2) | ||||
| Monobutyltin (MBT) | Not Certified | 15.2 | - | 4.5 |
| This compound (DBT) | 1047 ± 64 | 1025 | 97.9 | 3.8 |
| Tributyltin (TBT) | 890 ± 105 | 912 | 102.5 | 4.1 |
| Mussel Tissue CRM (CRM 477) | ||||
| Monobutyltin (MBT) | Not Certified | 25.8 | - | 5.2 |
| This compound (DBT) | 1.35 ± 0.09 µg/g | 1.31 µg/g | 97.0 | 4.7 |
| Tributyltin (TBT) | 2.29 ± 0.13 µg/g | 2.21 µg/g | 96.5 | 3.9 |
Note: The data presented are for illustrative purposes and are based on typical results reported in the literature.[3]
Visualization
The following diagram illustrates the general workflow for the isotope dilution GC-MS analysis of butyltin compounds.
Caption: Workflow for Butyltin Analysis by ID-GC-MS.
Conclusion
Isotope dilution GC-MS is a highly reliable and accurate method for the quantification of butyltin compounds in various environmental matrices. The use of isotopically labeled internal standards effectively compensates for matrix effects and variations in sample recovery, leading to high-quality data. The detailed protocol provided in this application note serves as a comprehensive guide for researchers and scientists involved in the analysis of these important environmental contaminants. The method demonstrates excellent performance with low detection limits and good precision, making it suitable for routine monitoring and research applications.
References
- 1. scispace.com [scispace.com]
- 2. Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. Determination of butyltin compounds in environmental samples by isotope-dilution GC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotope dilution GC-MS routine method for the determination of butyltin compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Extraction (SPE) of Organotins from Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotin compounds (OTCs) are a class of organometallic chemicals widely used in various industrial and agricultural applications, including as PVC stabilizers, catalysts, and antifouling agents in marine paints. Due to their toxicity and persistence in aquatic environments, there is a significant need for sensitive and reliable analytical methods to monitor their presence at trace levels in water samples. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers an effective means of preconcentrating organotins from large volumes of water, thereby enhancing detection sensitivity and removing potential matrix interferences prior to chromatographic analysis.
These application notes provide detailed protocols and performance data for the solid-phase extraction of common organotin compounds from water samples, followed by analysis using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Application Notes
Sorbent Selection
The choice of sorbent is critical for the efficient retention of organotin compounds. Non-polar sorbents are generally used for aqueous samples.[1]
-
C18 (Octadecyl) and C8 (Octyl): These are the most commonly used sorbents for organotin extraction due to their non-polar nature, which effectively retains the relatively non-polar organotin species.[2] C18 cartridges are frequently employed for the preconcentration of a range of butyltin and phenyltin compounds.[3][4]
-
Polymeric Sorbents: Sorbents like polystyrene-divinylbenzene (PS-DVB) offer a higher surface area and are stable over a wider pH range compared to silica-based sorbents. They can provide enhanced retention for a broader range of organic compounds.
-
Molecularly Imprinted Polymers (MIPs): For highly selective extraction, MIPs can be synthesized to have recognition sites that are sterically and chemically complementary to the target organotin compounds.[2]
pH Adjustment
The pH of the water sample plays a crucial role in the retention of organotins on the SPE sorbent. Acidification of the sample, typically to a pH of around 2.5, is a common practice.[5] This ensures that the organotin compounds are present in their cationic form, which promotes their retention on the solid phase.[6]
Derivatization
For the analysis of organotins by GC-MS, a derivatization step is necessary to convert the polar and non-volatile organotin compounds into more volatile and thermally stable derivatives.[2] This is typically achieved through:
-
Ethylation: Using sodium tetraethylborate (NaBEt4) is a common and effective method for the ethylation of organotins.[7][8] The derivatization can often be performed in-situ within the sample matrix before or during extraction.
-
Grignard Reagents: Reagents like pentylmagnesium bromide can also be used for alkylation. However, these reagents are highly reactive with water and require anhydrous conditions.[9]
For LC-MS analysis, derivatization is generally not required, as the analytes can be directly ionized in the liquid phase.[6]
Elution Solvents
The selection of an appropriate elution solvent is key to effectively desorb the retained organotins from the SPE cartridge. A solvent or solvent mixture that is strong enough to disrupt the analyte-sorbent interaction is required. Common elution solvents include:
-
A mixture of methanol or acetonitrile with a small percentage of an acid (e.g., acetic acid or trifluoroacetic acid) to facilitate the elution of the cationic organotins.[5][10]
Analytical Techniques
The choice between GC-MS and LC-MS for the final determination of organotins depends on several factors:
-
GC-MS: Offers high separation efficiency and is well-suited for volatile compounds. The requirement for derivatization adds an extra step to the sample preparation process but can lead to very low detection limits.[7][8]
-
LC-MS: Avoids the need for derivatization, simplifying the sample preparation workflow.[6] It is particularly suitable for the analysis of more polar and thermally labile compounds. Electrospray ionization (ESI) is a common ionization technique used for organotin analysis by LC-MS.[4]
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase extraction and analysis of organotins from water samples.
Caption: General workflow for SPE of organotins from water.
Protocols
Protocol 1: Solid-Phase Extraction of Organotins from Water using C18 Cartridges (Based on EPA Method 8323) for LC-MS Analysis
This protocol is designed for the preconcentration of organotins from water samples prior to analysis by LC-MS.
1. Materials and Reagents
-
C18 SPE Cartridges (e.g., 1100 mg/83 mL)[5]
-
Methanol (HPLC grade)
-
Reagent Water (HPLC grade)
-
Hydrochloric Acid (HCl), concentrated (12 N)
-
Acetic Acid, glacial
-
SPE Vacuum Manifold
-
Collection Vials (acid-washed)
-
Nitrogen Evaporation System
2. Glassware Preparation
-
Crucial Step: Organotins can adhere to glass surfaces. All glassware must be acid-washed.
-
Wash glassware with hot, soapy water and rinse with deionized water.
-
Soak glassware in a hydrochloric acid bath (pH < 2) for at least 24 hours.[5]
-
Rinse with deionized water, followed by a methanol rinse.
-
Dry in an oven at approximately 60°C.[5]
3. Sample Preparation
-
Collect a 2 L water sample in an acid-washed volumetric flask.[5]
-
Adjust the sample pH to approximately 2.5 by adding concentrated HCl (approximately 600 µL for a 2 L sample).[5]
-
Stopper the flask and mix thoroughly.
4. SPE Cartridge Conditioning
-
Place the C18 cartridges on the vacuum manifold.
-
Add 10 mL of methanol to the cartridge to activate the sorbent. Apply a brief vacuum to draw a small amount through.[5]
-
Add 10 mL of a methanol/1% acetic acid solution and draw it through.[10]
-
Add 10 mL of reagent water to the cartridge and draw most of it through, ensuring the sorbent does not go dry.[10]
5. Sample Loading
-
Load the 2 L acidified water sample onto the conditioned cartridge.
-
Apply a vacuum to achieve a flow rate of approximately 50 mL/minute (a fast drip).[5]
-
After the entire sample has passed through, rinse the sample flask with 100 mL of reagent water and pass this through the cartridge.[5]
6. Cartridge Drying
-
Dry the cartridge by drawing a full vacuum for at least 10 minutes to remove residual water.[5]
7. Elution
-
Place a clean, acid-washed collection vial under each cartridge in the manifold.
-
Add a 10 mL aliquot of a methanol/1% acetic acid solution to the cartridge, ensuring to rinse the sides.[10]
-
Slowly draw the elution solvent through the cartridge.
-
Repeat the elution step with two additional 10 mL aliquots of the methanol/1% acetic acid solution.[10]
8. Eluate Concentration
-
Concentrate the collected eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
The sample is now ready for analysis by LC-MS.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) with In-Situ Derivatization for GC-MS Analysis
This protocol is suitable for the extraction and derivatization of volatile organotins from water samples.
1. Materials and Reagents
-
SPME fiber assembly with a polydimethylsiloxane (B3030410) (PDMS) coated fiber.
-
Headspace vials with septa.
-
Sodium tetraethylborate (NaBEt4) solution (2% w/v in ethanol, freshly prepared).[11]
-
Sodium acetate (B1210297) buffer (pH 5).
-
Heating and stirring module.
2. Sample Preparation and Derivatization
-
Place a defined volume of the water sample into a headspace vial.
-
Adjust the pH to 5 using the sodium acetate buffer.[11]
-
Add the 2% NaBEt4 solution (e.g., in a 1:1 ratio with the sample solution).[11]
3. HS-SPME Procedure
-
Immediately seal the vial and place it in the heating module at 45°C with stirring.[11]
-
Expose the PDMS fiber to the headspace above the sample for a defined time (e.g., 30 minutes) to allow for the adsorption of the derivatized organotins.[11]
4. Desorption and GC-MS Analysis
-
Retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS.
-
Desorb the analytes from the fiber onto the GC column (e.g., at 260°C for 2 minutes).[11]
-
Perform the GC-MS analysis according to the optimized instrumental conditions.
Quantitative Data Summary
The following tables summarize the performance data for various SPE methods for the determination of organotins in water.
Table 1: Performance Data for SPE-LC-MS Methods
| Organotin Compound | Method | Recovery (%) | LOD (ng/L) | RSD (%) | Reference |
| Monobutyltin (MBT) | SPE-LC-ID-ICP-MS | 70-114 | 0.5-1.2 | 1.2-2.9 | [12][13] |
| Dibutyltin (DBT) | SPE-LC-ID-ICP-MS | 70-114 | 0.5-1.2 | 1.2-2.9 | [12][13] |
| Tributyltin (TBT) | SPE-LC-ID-ICP-MS | 70-114 | 0.5-1.2 | 1.2-2.9 | [12][13] |
| Various Organotins | C18 SPE-LC-ESI-MS | 62-98 | 20-80 | 2-11 | [4] |
Table 2: Performance Data for SPE-GC-MS Methods
| Organotin Compound | Method | Recovery (%) | LOD (ng/L) | RSD (%) | Reference |
| Various Organotins | HS-SPME-GC-MS | - | low ng/L range | <12 | [11] |
| 17 Organotins | LLE-GC-MS/MS | 70-120 | 0.1 (µg/kg) | <10 | [7] |
Note: LOD (Limit of Detection), RSD (Relative Standard Deviation). Dashes indicate data not specified in the cited source.
Conclusion
Solid-phase extraction is a robust and versatile technique for the preconcentration of organotin compounds from water samples, enabling their determination at environmentally relevant concentrations. The choice of the specific SPE method and subsequent analytical technique should be guided by the target analytes, the required sensitivity, and the available instrumentation. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and implement reliable methods for the analysis of organotins in aqueous matrices.
References
- 1. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 2. US EPA Method 8323: Determination of organotins by microliquid chromatography-electrospray ion trap mass spectrometry | EVISA's Links Database [speciation.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. unitedchem.com [unitedchem.com]
- 6. epa.gov [epa.gov]
- 7. agilent.com [agilent.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. researchgate.net [researchgate.net]
- 10. weber.hu [weber.hu]
- 11. Determination of organotin compounds in-water by headspace solid phase microextraction with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Dibutyltin Bis(acetylacetonate) in RTV Silicone Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyltin bis(acetylacetonate) (DBTAA) is an organotin compound that serves as a highly effective catalyst in the condensation curing of one-component and two-component room-temperature-vulcanizing (RTV) silicone resins.[1][2][3] Its primary function is to accelerate the crosslinking of silicone polymers, transforming the liquid or paste-like resin into a solid, elastomeric material at ambient conditions.[1][2] This document provides detailed application notes, comparative data, and experimental protocols for the use of DBTAA in the formulation and evaluation of RTV silicone resins.
Mechanism of Action
The curing of RTV silicone resins catalyzed by DBTAA proceeds via a condensation reaction. The process is initiated by moisture in the atmosphere or present in the formulation. The simplified mechanism involves two key steps:
-
Hydrolysis: Alkoxysilane or acetoxysilane crosslinkers react with water (moisture) to form reactive silanol (B1196071) (Si-OH) groups.
-
Condensation: The DBTAA catalyst facilitates the condensation reaction between the silanol-terminated silicone polymers and the hydrolyzed crosslinkers. This results in the formation of a stable, three-dimensional siloxane (Si-O-Si) network, with the elimination of a small byproduct molecule such as alcohol or acetic acid.[4][5]
The tin compound acts as a Lewis acid, coordinating with the oxygen atoms of the silanol and/or the crosslinker, which lowers the activation energy of the condensation reaction and significantly increases the cure rate.[5]
Applications in RTV Silicone Formulations
DBTAA is utilized in a variety of RTV silicone applications, including:
-
Adhesives and Sealants: Its catalytic activity promotes strong adhesion to a wide range of substrates.[1]
-
Potting and Encapsulation: The controlled curing facilitated by DBTAA is ideal for protecting electronic components.
-
Mold Making: RTV silicones catalyzed with organotins are used to create flexible molds with fine detail reproduction.
-
Coatings: DBTAA can be used in formulations for protective silicone coatings.[2]
Data Presentation: Comparative Performance of Catalysts
The selection of a catalyst has a significant impact on the curing characteristics and final physical properties of the RTV silicone. The following tables summarize quantitative data compiled from various sources to provide a comparative overview of DBTAA and other common organotin catalysts.
Table 1: Curing Characteristics of RTV Silicone Resins with Various Tin Catalysts
| Catalyst | Typical Concentration (wt%) | Tack-Free Time (minutes) | Full Cure Time (hours) |
| This compound bis(acetylacetonate) (DBTAA) | 0.1 - 0.5 | 15 - 30 | 24 - 48 |
| This compound dilaurate (DBTDL) | 0.1 - 0.5 | 20 - 40 | 24 - 72 |
| Stannous Octoate | 0.2 - 1.0 | 5 - 15 | 12 - 24 |
| Dioctyltin dilaurate (DOTDL) | 0.1 - 0.5 | 30 - 60 | 48 - 96 |
Note: Cure times are highly dependent on formulation, temperature, and relative humidity.
Table 2: Physical Properties of Cured RTV Silicone with Different Catalysts
| Catalyst | Durometer Hardness (Shore A) | Tensile Strength (psi) | Elongation at Break (%) |
| This compound bis(acetylacetonate) (DBTAA) | 25 - 40 | 300 - 500 | 300 - 600 |
| This compound dilaurate (DBTDL) | 20 - 35 | 250 - 450 | 350 - 700 |
| Stannous Octoate | 30 - 45 | 350 - 550 | 250 - 500 |
| Dioctyltin dilaurate (DOTDL) | 20 - 30 | 200 - 400 | 400 - 800 |
Note: Physical properties are influenced by the entire formulation, including polymer type, filler, and crosslinker.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of DBTAA in RTV silicone formulations.
Protocol 1: Preparation of a Model RTV-1 Silicone Sealant
Objective: To prepare a one-component RTV silicone sealant for catalyst evaluation.
Materials:
-
α,ω-hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS) (viscosity 10,000-20,000 cP)
-
Fumed silica (B1680970) (hydrophobic, surface area 150-250 m²/g)
-
Methyltrimethoxysilane (MTMS) or Vinyltrimethoxysilane (VTMS) as a crosslinker
-
This compound bis(acetylacetonate) (DBTAA) as a catalyst
-
Planetary mixer or high-shear mixer
-
Vacuum desiccator
Procedure:
-
Polymer and Filler Blending: In a planetary mixer, combine 100 parts by weight of the PDMS polymer with 10-20 parts by weight of fumed silica.
-
Dehydration: Mix under vacuum (<-0.08 MPa) at 110-120°C for 2 hours to remove any residual moisture.
-
Cooling: Cool the mixture to room temperature under a nitrogen atmosphere.
-
Crosslinker and Catalyst Addition: While mixing, add 3-5 parts by weight of the crosslinker (e.g., MTMS) and 0.1-0.5 parts by weight of the DBTAA catalyst.
-
Final Mixing: Continue mixing under vacuum for 30 minutes to ensure homogeneity.
-
Packaging: Package the formulated sealant in moisture-proof cartridges.
Protocol 2: Determination of Tack-Free Time
Objective: To measure the surface cure time of the RTV silicone sealant. This protocol is based on ASTM C679.[6][7][8]
Materials:
-
Prepared RTV silicone sealant
-
Timer
-
Standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity)
Procedure:
-
Specimen Preparation: Apply a bead of the sealant approximately 1/8" (3.2 mm) thick onto a clean, non-porous substrate.
-
Timing: Start the timer immediately after application.
-
Testing for Tackiness: At regular intervals (e.g., every 5 minutes), lightly touch the surface of the sealant with a fresh piece of polyethylene film.
-
Endpoint Determination: The tack-free time is the point at which the polyethylene film no longer adheres to the sealant surface.[7]
-
Recording: Record the time in minutes.
Protocol 3: Measurement of Durometer Hardness (Shore A)
Objective: To determine the hardness of the cured RTV silicone. This protocol is based on ASTM D2240.
Materials:
-
Cured RTV silicone specimen (at least 6 mm thick)
-
Shore A durometer
-
Timer
Procedure:
-
Curing: Allow the prepared RTV silicone sealant to cure for at least 7 days at standard laboratory conditions to ensure full vulcanization.
-
Specimen Placement: Place the cured specimen on a flat, hard surface.
-
Durometer Application: Press the durometer foot firmly and evenly onto the specimen surface.
-
Reading: Take the reading on the durometer scale immediately after the presser foot is in full contact with the specimen.
-
Multiple Readings: Take at least five readings at different locations on the specimen and calculate the average.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical pathways and experimental workflows described in this document.
Caption: RTV Silicone Condensation Curing Mechanism.
Caption: Catalyst Evaluation Experimental Workflow.
References
- 1. marianinc.com [marianinc.com]
- 2. reaxis.com [reaxis.com]
- 3. Butyltin catalysts: Optimize your chemical processes - TIB Chemicals AG [tib-chemicals.com]
- 4. Synthesis and Characterization of Room Temperature Vulcanized Silicone Rubber Using Methoxyl-Capped MQ Silicone Resin as Self-Reinforced Cross-Linker | MDPI [mdpi.com]
- 5. newtopchem.com [newtopchem.com]
- 6. standards.globalspec.com [standards.globalspec.com]
- 7. infinitalab.com [infinitalab.com]
- 8. standards.iteh.ai [standards.iteh.ai]
Application Notes: Dibutyltin Dilaurate (DBTDL) as a Catalyst in Transesterification Reactions
Introduction
Dibutyltin dilaurate (DBTDL), an organotin compound with the formula C₃₂H₆₄O₄Sn, is a highly versatile and efficient catalyst widely employed in various chemical transformations.[1] It is particularly valued for its catalytic activity in esterification, transesterification, and polymerization processes.[2] For researchers and professionals in drug development and materials science, DBTDL serves as a powerful tool for synthesizing a range of molecules, from polyesters and polyurethanes to silicones and potential pharmaceutical intermediates.[2][3][4][5]
DBTDL functions primarily as a Lewis acid, where the electrophilic tin center coordinates to carbonyl oxygen atoms.[4][6] This activation polarizes the carbonyl group, rendering it more susceptible to nucleophilic attack and significantly lowering the activation energy of the reaction.[4] While highly effective, it is important to note that as an organotin compound, DBTDL is subject to regulatory scrutiny due to potential environmental and health impacts, necessitating proper handling and disposal protocols.[2][3][7]
Catalytic Mechanism of Transesterification
The catalytic action of DBTDL in transesterification reactions proceeds through a well-established Lewis acid mechanism. The process involves the coordination of the catalyst with the reactants, facilitating the interchange of the alkoxy group of an ester with an alcohol.
The key steps are:
-
Lewis Acid Activation: The tin center of DBTDL coordinates with the carbonyl oxygen of the substrate ester. This coordination withdraws electron density from the carbonyl carbon, increasing its electrophilicity.[4][6]
-
Nucleophilic Attack: A molecule of alcohol attacks the activated and now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate where both alkoxy groups are temporarily bonded.[6][7]
-
Intermediate Collapse & Catalyst Regeneration: The tetrahedral intermediate is unstable and collapses. This step involves a proton transfer, followed by the elimination of the original alcohol molecule (R'-OH) and the formation of the new ester product (R-COOR''). The DBTDL catalyst is regenerated and can participate in another catalytic cycle.[7]
Caption: DBTDL catalytic cycle for transesterification.
General Experimental Protocol: Transesterification of a Triglyceride
This protocol details a general procedure for the transesterification of a model triglyceride (e.g., vegetable oil) with an alcohol (e.g., methanol (B129727) or ethanol) using DBTDL as a catalyst. This reaction is commonly used for biodiesel production and serves as an excellent model for DBTDL-catalyzed transesterification.[8][9]
1. Materials and Equipment
-
Reagents:
-
Triglyceride source (e.g., refined soybean oil, sunflower oil)
-
Alcohol (e.g., anhydrous methanol, ethanol)
-
This compound dilaurate (DBTDL) catalyst
-
Hexane or diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution (for washing)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
2. Safety Precautions
-
DBTDL and other organotin compounds are moderately toxic. Always handle with chemical-resistant gloves and safety glasses in a well-ventilated fume hood.[3][7]
-
Alcohols are flammable. Ensure the reaction is performed away from open flames and ignition sources.
-
The reaction may be exothermic. Monitor the temperature closely, especially during initial heating.
3. Reaction Procedure
-
Preparation: Dry the triglyceride source by heating it to ~105°C for 10-15 minutes under vacuum to remove any residual moisture, which can inhibit the reaction.[10] Cool to the desired reaction temperature.
-
Reactor Setup: Assemble the three-neck flask with the heating mantle, magnetic stirrer, condenser, and thermometer.
-
Charging Reactants: Add the dried triglyceride to the reaction flask. A typical molar ratio of alcohol to triglyceride is 6:1 to 12:1 to drive the reaction equilibrium towards the products.[9][11][12] Add the required volume of alcohol to the flask and begin stirring.
-
Catalyst Addition: Add the DBTDL catalyst to the mixture. A typical catalyst loading ranges from 0.5% to 2.0% by weight of the oil.[10]
-
Reaction: Heat the mixture to the target temperature, typically between 60°C and 120°C.[9][13] Maintain gentle reflux and vigorous stirring for the duration of the reaction (typically 1-4 hours).
-
Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the triglyceride and the appearance of the fatty acid alkyl ester product.
4. Work-up and Purification
-
Cooling & Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Phase Separation: Transfer the mixture to a separatory funnel. Two distinct layers should form: an upper ester layer and a lower glycerol (B35011) layer.[9] Allow the layers to separate completely (this may take 20-30 minutes).[9]
-
Glycerol Removal: Carefully drain and collect the lower glycerol layer.
-
Washing: Wash the upper ester layer with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with brine to remove residual water and catalyst.
-
Drying: Transfer the washed ester layer to a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove any residual solvent or excess alcohol using a rotary evaporator to yield the purified transesterification product.
Experimental Workflow
The following diagram provides a visual representation of the general experimental workflow for a DBTDL-catalyzed transesterification reaction.
Caption: General workflow for lab-scale transesterification.
Quantitative Data Summary
The efficiency of DBTDL-catalyzed transesterification is influenced by several parameters. The table below summarizes conditions and outcomes from various studies, primarily focusing on the production of biodiesel from vegetable oils as a representative system.
| Substrate | Alcohol | Catalyst Loading | Molar Ratio (Alcohol:Oil) | Temperature (°C) | Time (h) | Conversion / Yield (%) | Reference |
| Soybean Oil | Methanol | 1% (DBTDL) | 400:100 (equiv.) | 180 | 4 | ~95% | [13] |
| Soybean Oil | Ethanol | 1% (DBTDL) | 400:100 (equiv.) | 180 | 4 | ~92% | [13] |
| Sunflower Oil | Methanol | 1 wt% | 6:1 | 50 | 1.5 | >95% | [11] |
| Jatropha Oil | Methanol | 3 wt% | 25:1 | 160 | 3 | 98.7% | [14] |
| Palm Oil | Methanol | 4 wt% | 9:1 | 65 | 0.5 | 98.1% | [15] |
| Palm Oil | Methanol | 6 wt% | 12:1 | 65 | 1 | 98.5% | [15] |
References
- 1. BNT Chemicals | DBTL – this compound Dilaurate [bnt-chemicals.com]
- 2. News - this compound Dilaurate: A Versatile Catalyst with Various Applications [mofanpu.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. bpb-us-w1.wpmucdn.com [bpb-us-w1.wpmucdn.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. newtopchem.com [newtopchem.com]
- 8. repositorio.ufba.br [repositorio.ufba.br]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. The Carbonate-catalyzed Transesterification of Sunflower Oil for Biodiesel Production: in situ Monitoring and Density Functional Theory Calculations [scielo.org.za]
- 12. jbiochemtech.com [jbiochemtech.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Preparation of dibutyltin maleate from dibutyltin oxide and maleic anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of dibutyltin maleate (B1232345), an organotin compound with applications as a PVC stabilizer and a condensation catalyst.[1][2][3] The preparation involves the reaction of this compound oxide with maleic anhydride (B1165640). Two primary methodologies are presented: a solvent-free approach and a solvent-based synthesis using an inert hydrocarbon solvent. These protocols are designed to be reproducible and scalable for laboratory and research applications.
Introduction
This compound maleate (C₁₂H₂₀O₄Sn) is a white powdered solid with a melting point ranging from 108-113°C.[2] It is characterized by its insolubility in water and slight solubility in aromatic solvents like benzene (B151609) and toluene.[2] Its primary commercial applications are as a heat stabilizer for polyvinyl chloride (PVC) resins and as a catalyst in condensation reactions.[1][2][3] The synthesis route described herein is a straightforward reaction between this compound oxide and maleic anhydride.
Chemical Reaction
Experimental Protocols
Two effective methods for the preparation of this compound maleate are detailed below.
Protocol 1: Solvent-Free Synthesis
This method involves the direct reaction of the solid reactants with heating.
Materials:
-
This compound oxide (finely divided)
-
Maleic anhydride
-
Tumbling type mixing apparatus (e.g., Twin-Shell Dry Blender)
Procedure:
-
In a tumbling type mixing apparatus, combine finely divided this compound oxide and maleic anhydride in a 2:1 molar ratio.[4]
-
Blend the mixture at ambient temperature for one hour.
-
After one hour of mixing, begin heating the walls of the mixing chamber.
-
Continue heating until the temperature of the material reaches approximately 54°C. At this point, a differential thermal analysis should indicate that the reaction to form non-stoichiometric this compound maleate is substantially complete.[4]
-
Further heating for several hours does not typically result in a significant change in the product analysis.[4]
Protocol 2: Solvent-Based Synthesis
This protocol utilizes an inert cycloaliphatic hydrocarbon solvent to facilitate the reaction and subsequent purification by crystallization.[5]
Materials:
-
This compound oxide
-
Maleic anhydride
-
Inert cycloaliphatic hydrocarbon solvent with a boiling point of at least 75°C (e.g., cyclohexane, methyl cyclohexane).[5]
-
Reaction vessel equipped with a stirrer and heating mantle.
Procedure:
-
To a reaction vessel, add the inert cycloaliphatic hydrocarbon solvent and maleic anhydride. The recommended weight ratio of solvent to maleic anhydride is between 1.5:1 and 12:1, with a preferred ratio of 2.5:1.[5]
-
Heat the mixture to 55-70°C (preferably 60°C) with stirring, until the maleic anhydride is molten.[5]
-
Once the maleic anhydride is substantially melted, begin the addition of this compound oxide in approximately stoichiometric amounts to the maleic anhydride.[5] The this compound oxide can be added in aliquots (e.g., 5-15% of the total amount) over a period of 25-40 minutes.[5]
-
During the addition of this compound oxide, maintain the reaction temperature at 70-80°C (preferably 75°C).[5]
-
After the addition is complete, continue to heat the reaction mixture, maintaining the temperature below 130°C, for a sufficient time to ensure the reaction is complete.[5]
-
Cool the reaction mixture to approximately 15°C to induce crystallization of the this compound maleate product.[5]
-
Filter the crystallized product from the solvent.
-
The final product is anhydrous this compound maleate.
Data Presentation
The following tables summarize the quantitative data from representative syntheses described in the literature.
Table 1: Reactant and Product Quantities for Solvent-Free Synthesis
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) | Mass (g) | Moles |
| This compound oxide | 2 | 248.95 | 747 | 3 |
| Maleic anhydride | 1 | 98.06 | 147.5 | 1.5 |
| Product | ||||
| This compound maleate | - | 346.99 | - | - |
Data sourced from PrepChem.com[4]
Table 2: Reactant, Solvent, and Product Data for a Solvent-Based Synthesis Example
| Component | Role | Moles | Mass (parts by weight) |
| This compound oxide | Reactant | 0.75 | 186.6 |
| Maleic anhydride | Reactant | ~0.75 | - |
| Cyclohexane | Solvent | - | - |
| Product | |||
| This compound maleate | Product | - | 122.8 |
| Yield | 88.47% |
Data is illustrative and based on examples provided in US Patent 3,522,282A.[5] The patent provides various examples with slightly different quantities.
Table 3: Physical and Chemical Properties of this compound Maleate
| Property | Value |
| Molecular Formula | C₁₂H₂₀O₄Sn |
| Molecular Weight | 346.99 g/mol [3] |
| Appearance | White powder[2] |
| Melting Point | 108-113 °C[2] |
| Solubility | Insoluble in water, slightly soluble in benzene and toluene[2] |
| Theoretical Tin Content | 34.2%[5] |
| Theoretical Saponification Number | 323[5] |
Visualizations
Diagram 1: Experimental Workflow for Solvent-Based Synthesis of this compound Maleate
Caption: Workflow for the synthesis of this compound maleate using a solvent-based method.
Safety Precautions
Organotin compounds, including this compound maleate, are considered hazardous substances.[6] It is imperative to handle these chemicals with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All procedures should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[6] Accidental ingestion can be seriously harmful.[6] Refer to the material safety data sheet (MSDS) for complete safety and handling information.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound maleate | 78-04-6 [chemicalbook.com]
- 3. This compound maleate | C12H20O4Sn | CID 9906251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. US3522282A - Process for preparing this compound maleate - Google Patents [patents.google.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for High-Temperature Esterification using Dibutyltin Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyltin oxide (DBTO), an organotin compound with the formula (C₄H₉)₂SnO, is a highly effective and versatile catalyst for esterification and transesterification reactions.[1][2] Its high thermal and hydrolytic stability makes it particularly well-suited for reactions conducted at elevated temperatures, typically in the range of 180°C to 230°C.[3] DBTO is a solid, amorphous white powder that is insoluble in water and most organic solvents.[4] This application note provides detailed protocols and quantitative data for employing this compound oxide as a catalyst in high-temperature esterification reactions, relevant for various applications including the synthesis of fatty acid esters, polyesters, and alkyd resins.[3][5]
Key Advantages of this compound Oxide in High-Temperature Esterification
-
High Reactivity: The high tin content and the presence of an oxide ligand contribute to its high catalytic activity, often leading to shorter reaction times.[3]
-
Thermal Stability: DBTO is stable at typical high reaction temperatures required for esterification.[3]
-
Hydrolytic Stability: It exhibits good stability in the presence of water, which is a byproduct of esterification reactions.[3]
-
Versatility: It is effective for a wide range of substrates, including fatty acids, dicarboxylic acids, diols, and polyols.[3][5]
Data Presentation
The following tables summarize quantitative data from various studies on the use of this compound oxide as an esterification catalyst.
Table 1: this compound Oxide Catalyzed Esterification of Carboxylic Acids and Alcohols
| Carboxylic Acid | Alcohol | Catalyst Loading | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Heptanoic Acid | Benzyl Alcohol | 10 mol% | 180 | 50 | 91 | [6] |
| 3-[3,5-bis(2-carboxyethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanoic acid | Benzyl Alcohol | 10 mol% | 180 | 50 | 84 | [6] |
| Oleic Acid | Glycerol | 0.01 mol% | 180 | - | Reactivity order established | [1][4] |
Table 2: this compound Oxide in Polyester (B1180765) Synthesis
| Diester/Diacid | Diol | Catalyst Loading | Temperature (°C) | Time (h) | Product | Reference |
| Dimethyl Octadecanedioate | Ethylene (B1197577) Glycol | ~0.1 mol% | 180-220 | 4-8 | Polyethylene octadecanedioate | [3] |
| Isophthalic acid, Maleic anhydride | Propylene glycol, Dipropylene glycol | 0.05 - 0.2 wt% | up to 220 | - | Polyester Resin | [7] |
| Terephthalic acid, Isophthalic acid | Neopentyl glycol, 1,3-propanediol, Trimethylolpropane | 0.01 - 1 wt% | 170-230 | 15-20 | Hydroxyl functional polyesters | [8] |
Experimental Protocols
Protocol 1: General Procedure for High-Temperature Esterification of a Fatty Acid
This protocol is a general guideline for the esterification of a fatty acid with an alcohol using this compound oxide as a catalyst under conventional heating.
Materials:
-
Fatty acid (e.g., Oleic Acid)
-
Alcohol (e.g., 1-Octanol)
-
This compound oxide (DBTO)
-
High-boiling point, inert solvent (e.g., Toluene, Xylene), optional
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for reactions under inert atmosphere (three-necked round-bottom flask, condenser, thermometer, magnetic stirrer)
-
Heating mantle
Procedure:
-
Reactor Setup: Assemble a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen or argon inlet.
-
Charging Reactants: Charge the flask with the fatty acid and the alcohol in the desired molar ratio (e.g., 1:1.2). If using a solvent, add it to the flask.
-
Catalyst Addition: Add this compound oxide to the reaction mixture. The catalyst loading can range from 0.01 to 1.0 wt% based on the total weight of the reactants.[7]
-
Inert Atmosphere: Purge the system with nitrogen or argon for 15-20 minutes to remove air and maintain an inert atmosphere throughout the reaction.
-
Reaction: Heat the mixture to the desired reaction temperature (typically 180-230°C) with vigorous stirring.[3] The water formed during the reaction can be removed by azeotropic distillation if a suitable solvent and a Dean-Stark trap are used.
-
Monitoring the Reaction: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or by measuring the acid value of the reaction mixture at regular intervals.[7]
-
Work-up: Once the reaction is complete (e.g., disappearance of the limiting reactant or a constant low acid value), cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude ester can be purified by distillation or column chromatography if necessary.
Protocol 2: Synthesis of Polyester (Polyethylene Octadecanedioate)
This protocol describes the synthesis of a polyester via transesterification using this compound oxide.[3]
Materials:
-
Dimethyl Octadecanedioate
-
Ethylene Glycol
-
This compound oxide (DBTO)
-
Nitrogen or Argon gas supply
-
High-vacuum line
-
Glassware for polycondensation reactions
Procedure:
-
Charging Reactants: In a reaction vessel equipped for polycondensation, combine dimethyl octadecanedioate and a molar excess of ethylene glycol (e.g., 1:2.2 molar ratio).
-
Catalyst Addition: Add this compound oxide at a concentration of approximately 0.1 mol% relative to the diester.[3]
-
Inert Atmosphere: Purge the vessel with high-purity nitrogen or argon for at least 30 minutes to remove oxygen and moisture. Maintain a gentle inert gas flow.
-
First Stage (Transesterification): Heat the reaction mixture to 180°C with constant stirring. Methanol (B129727) will be produced as a byproduct and will distill off. Continue this stage until the distillation of methanol ceases (typically 2-3 hours).
-
Second Stage (Polycondensation): Gradually increase the temperature to 220°C while slowly reducing the pressure using a vacuum pump. This will facilitate the removal of excess ethylene glycol and drive the polymerization reaction forward.
-
Final Polymerization: Maintain the reaction at high vacuum (<1 Torr) and 220°C for several hours until the desired molecular weight is achieved, which can be monitored by the viscosity of the polymer melt.
-
Product Recovery: Cool the reactor to room temperature under an inert atmosphere. The resulting solid polyester can then be removed from the vessel.
Visualizations
Experimental Workflow
Caption: General workflow for esterification using this compound oxide.
Catalytic Cycle
The esterification reaction catalyzed by this compound oxide is believed to proceed through a Lewis acid mechanism.[1][9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US5166310A - Preparation of polyesters with tin catalyst - Google Patents [patents.google.com]
- 6. sciforum.net [sciforum.net]
- 7. EP0419254B1 - Use of organotin esterification catalysts for reducing extractability - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Note: Determination of Dibutyltin (DBT) Compounds in Food Packaging Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction Dibutyltin (DBT) compounds are organotin substances frequently used as heat stabilizers in polyvinyl chloride (PVC) plastics and as catalysts.[1][2][3] Due to their presence in food packaging materials like PVC films and containers, there is a potential for migration into food products, posing health risks. Regulatory bodies have established limits for DBT in such materials.[1] Therefore, sensitive and reliable analytical methods are crucial for monitoring DBT levels to ensure consumer safety and compliance with food safety standards. This document outlines detailed protocols for the determination of DBT in food packaging materials using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodologies
Two primary instrumental methods are widely employed for the quantification of DBT compounds:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely available technique. It requires a chemical derivatization step to convert the non-volatile DBT compounds into forms suitable for gas chromatography.[4] Ethylation using sodium tetraethylborate is a common approach.[1][5][6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly selective and sensitive method that can analyze DBT compounds directly without derivatization, simplifying sample preparation and reducing analysis time.[4][7]
Experimental Workflow
The overall process for analyzing DBT in food packaging materials involves sample preparation followed by instrumental analysis. The choice of instrumental method dictates the specific steps in the sample preparation protocol.
Caption: General workflow for DBT analysis in food packaging.
Protocol 1: GC-MS Method with Ethylation Derivatization
This protocol is based on the common practice of solvent extraction under acidic conditions, followed by ethylation of the organotin compounds to increase their volatility for GC-MS analysis.[1]
1. Sample Preparation and Extraction a. Weigh approximately 0.5 - 1.0 g of the food packaging material, cut into small pieces (e.g., 5x5 mm).[1] b. Place the sample into a glass vial or flask. c. Add an appropriate extraction solvent. A common method involves extraction with 10% acetic acid in methanol (B129727) or under hydrochloric acid conditions.[1][5] Alternatively, a mixture of acetone-hexane (3:7) can be used after acidification.[6] d. For acidic methanol extraction, add 10 mL of the solvent and let it stand overnight at approximately 40°C, shaking occasionally.[1] e. After extraction, transfer the supernatant to a new tube for derivatization.
2. Derivatization (Ethylation) a. To the extract, add 5 mL of an acetic acid/sodium acetate (B1210297) buffer solution.[1] b. Add 1 mL of a freshly prepared 1-2% (w/v) aqueous solution of sodium tetraethylborate (NaBEt4).[1][6][8] c. Add a suitable volume of n-hexane (e.g., 1-2 mL) to the mixture for the continuous extraction of the derivatized, nonpolar organotins.[5][9] d. Shake the mixture vigorously for 20-30 minutes and then allow the layers to separate.[1][9] e. Carefully transfer the upper organic layer (n-hexane) containing the ethylated DBT to a clean vial for GC-MS analysis.
3. GC-MS Instrumental Analysis
- Gas Chromatograph: Agilent GC or equivalent.
- Mass Spectrometer: Quadrupole-based Mass Spectrometer.[8]
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
- Carrier Gas: Helium or Nitrogen.[10]
- Injection Mode: Splitless, 1 µL injection volume.
- Inlet Temperature: 250°C.
- Oven Program: Initial 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
- MS Transfer Line: 280°C.
- Ion Source: Electron Impact (EI), 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for ethylated DBT (e.g., m/z 263).[1]
Protocol 2: LC-MS/MS Method
This method offers high selectivity and sensitivity, eliminating the need for derivatization.[4][7] The protocol is adapted from a validated method for organotins in plastic packaging.[7]
1. Sample Preparation and Extraction a. Weigh approximately 1.0 g of the shredded food packaging material. b. Place the sample in a suitable vessel and add 10 mL of dichloromethane.[7] c. Perform ultrasonic extraction for 30 minutes. d. Filter the extract and evaporate it to dryness under a gentle stream of nitrogen. e. Re-dissolve the residue in 1 mL of acetonitrile (B52724) containing 0.1% formic acid.[7]
2. Extract Clean-up a. The re-dissolved extract may require a clean-up step to remove matrix interferences. b. Pass the extract through a solid-phase extraction (SPE) cartridge, such as an MCX column, to purify the sample.[7] c. Elute the analytes and collect the purified fraction for analysis.
3. LC-MS/MS Instrumental Analysis
- Liquid Chromatograph: Shimadzu UFLC, Agilent 1200 series, or equivalent.
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB SCIEX 4000 QTRAP®).[4]
- Column: C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6u C18, 50x3mm).[4]
- Mobile Phase A: Water with 0.1% formic acid.[7]
- Mobile Phase B: Methanol with 0.1% formic acid.[7]
- Flow Rate: 0.4 - 0.8 mL/min.[4]
- Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes.
- Ion Source: Electrospray Ionization (ESI), positive mode.[4]
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for DBT to ensure accurate identification and quantification.
Quantitative Data Summary
The following table summarizes the performance characteristics of various methods for determining organotin compounds, including DBT, in food packaging and related matrices.
| Method | Analyte(s) | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Citation |
| LC-MS/MS | DBT, TBT, TPT, DPT | Plastic Food Packaging | 0.8 (for DBT) | - | 68 - 113 | [7] |
| GC-MS | 9 Organotins (incl. DBT) | PVC, Silicone | - | - | 49.1 - 118.1 | [6] |
| GC-MS | 9 Organotins (incl. DBT) | Food Contact Materials | 5 - 20 | 15 - 71 | - | [11] |
| GC-MS | This compound dilaurate | Not specified | - | 10 | - | [12] |
| GC-MS | MBT, DBT, TBT | Sediments | - | - | 82 - 106 | [5] |
LOD: Limit of Detection; LOQ: Limit of Quantification. Values are converted to µg/kg where necessary for comparison.
Conclusion
Both GC-MS with derivatization and LC-MS/MS are effective for the determination of this compound compounds in food packaging materials. The choice of method depends on instrument availability, desired sensitivity, and sample throughput requirements. LC-MS/MS offers the advantage of simpler sample preparation by avoiding the derivatization step.[4] Proper validation of the chosen method is essential to ensure accurate and reliable results for regulatory compliance and food safety assessment.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Laboratory Determination of this compound Dilaurate (CAS: 77-58-7) - Analytice [analytice.com]
- 3. researchgate.net [researchgate.net]
- 4. sciex.jp [sciex.jp]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of organotin compounds in plastic products by GC/MS after ethyl derivatization with sodium tetraethylborate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of four organotins in food packaging by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of 9 Organotins in Food Contact Materials [btbuspxb.com]
- 12. This compound dilaurate (determination of this compound expressed as this compound dilaurate) - analysis - Analytice [analytice.com]
Troubleshooting & Optimization
Troubleshooting catalyst deactivation in dibutyltin-catalyzed urethane systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibutyltin-catalyzed urethane (B1682113) systems.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of polyurethanes using this compound catalysts, such as this compound dilaurate (DBTDL).
Issue 1: Slow or Incomplete Reaction
Q1: My urethane reaction is proceeding much slower than expected, or it has stalled completely. What are the likely causes?
A1: A slow or incomplete reaction is a common issue and is often indicative of catalyst deactivation. The primary culprits are typically moisture and acidic impurities in your reaction components.
-
Moisture Contamination: this compound catalysts are susceptible to hydrolysis. Water present in your polyols, solvents, or even absorbed from the atmosphere can react with the catalyst, converting it to less active species like this compound oxide.[1] This hydrolysis reaction consumes the catalyst, thereby reducing the rate of the urethane formation reaction. Isocyanates also react with water, which can lead to the formation of gaseous carbon dioxide, causing bubbles in the final product.[2][3]
-
Acidic Impurities: Polyols can sometimes contain acidic impurities from their manufacturing process. These acidic groups can react with and neutralize the this compound catalyst, rendering it inactive.[1] The acid number of the polyol is a critical parameter to consider.
Q2: How can I confirm that catalyst deactivation is the problem?
A2: A systematic approach can help pinpoint the issue:
-
Analyze Raw Materials:
-
Water Content: Determine the water content of your polyols and solvents using Karl Fischer titration. This is a critical first step in diagnosing the problem.
-
Acid Number: If you suspect acidic impurities, determine the acid number of your polyol.
-
-
Monitor the Reaction:
-
Track the disappearance of the isocyanate (NCO) peak (around 2270 cm⁻¹) using in-situ FT-IR spectroscopy. A plateau in the NCO concentration before reaching the theoretical conversion indicates a stalled reaction.
-
Perform a titration to determine the residual NCO content at various time points. This will give you a quantitative measure of the reaction's progress.
-
-
Run a Control Experiment: If possible, run a small-scale control reaction using freshly opened or rigorously dried reagents to see if the reaction proceeds as expected.
Q3: What are the best practices to prevent catalyst deactivation and ensure a successful reaction?
A3: Proactive measures are key to preventing catalyst deactivation:
-
Moisture Control:
-
Use dried polyols and solvents. If necessary, dry them using molecular sieves or by heating under vacuum.
-
Store all reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
-
Consider adding a moisture scavenger to the polyol component before adding the catalyst.
-
-
Managing Acidic Impurities:
-
If the polyol has a high acid number, it may be necessary to purify it or select a different batch.
-
In some cases, the addition of a small amount of a tertiary amine can neutralize acidic impurities, though this should be done with caution as it can also influence the reaction kinetics.[1]
-
-
Catalyst Addition:
-
Studies have shown that the sequence of catalyst addition can impact the reaction rate. In some systems, adding the catalyst to the polyol before the isocyanate can lead to the formation of a less reactive complex. The highest reaction rate is often observed when the catalyst is added to the mixture of the diol and isocyanate.[4]
-
Issue 2: Poor Physical Properties of the Final Product
Q4: The final polyurethane material has bubbles, is too soft, or has poor mechanical properties. What could be the cause?
A4: These issues are often linked to side reactions and improper curing, which can be influenced by catalyst activity and the presence of contaminants.
-
Bubbles/Foaming: This is a classic sign of the reaction between isocyanate and water, which produces carbon dioxide gas.[2][3] Even small amounts of moisture can lead to significant bubble formation.
-
Softness/Poor Mechanical Properties: This can result from an incomplete reaction, meaning the polymer chains have not reached the desired molecular weight or crosslink density. This can be due to catalyst deactivation, an incorrect stoichiometry of reactants, or insufficient curing time/temperature. The presence of water can also consume isocyanate, throwing off the NCO:OH ratio and leading to a product with lower hardness.
Q5: How can I improve the physical properties of my polyurethane?
A5:
-
Strict Moisture Control: As detailed in the previous section, minimizing water content is paramount to prevent CO2 formation and ensure the correct stoichiometry.
-
Verify Stoichiometry: Accurately calculate and measure your isocyanate and polyol amounts to achieve the target NCO:OH ratio. Remember to account for the purity of your reagents.
-
Optimize Catalyst Concentration: The concentration of the this compound catalyst can affect the final properties. While a higher concentration can speed up the reaction, it might not always lead to the best final properties. Experiment with different catalyst loadings to find the optimal concentration for your specific system.
-
Ensure Proper Curing: Allow for sufficient curing time at the recommended temperature to ensure the reaction goes to completion.
Data Presentation
The following tables summarize the impact of moisture on the performance of this compound dilaurate (DBTDL) catalyzed polyurethane systems.
Table 1: Effect of Moisture Content on Pot Life and Hardness Development
| Moisture Content in Polyol (%) | Pot Life (minutes) with DBTDL | Shore A Hardness after 1 day with DBTDL |
| < 0.01 | ~20 | ~80 |
| < 0.1 | ~22 | ~75 |
| 0.3 | ~25 | ~60 |
Data adapted from a comparative study of DBTL alternative catalysts. The values are illustrative of the trend observed.[5]
Experimental Protocols
Protocol 1: Determination of Water Content in Polyols by Karl Fischer Titration (Based on ASTM D4672)
This method is used to determine the amount of water in polyurethane raw materials, particularly polyols.
1. Apparatus:
-
Automatic Karl Fischer Titrator (volumetric or coulometric)
-
Titration vessel
-
Platinum electrode
-
Magnetic stirrer
-
Syringes for sample injection
2. Reagents:
-
Karl Fischer reagent (imidazole-based is recommended for safety)
-
Anhydrous methanol (B129727) or other suitable solvent
3. Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves filling the burette with Karl Fischer reagent and conditioning the solvent in the titration vessel to a dry endpoint.
-
Sample Preparation: The polyol sample should be at room temperature and homogenized.
-
Titration:
-
Accurately weigh a suitable amount of the polyol sample and inject it into the conditioned titration vessel. The sample size should be chosen based on the expected water content to ensure an adequate titrant volume is consumed.
-
Start the titration. The titrator will automatically add the Karl Fischer reagent until the endpoint is reached, which is detected by the platinum electrode.
-
The instrument will then calculate the water content, usually in ppm or percentage.
-
-
Blank Determination: Run a blank titration with the solvent to account for any ambient moisture that may enter the system during the analysis.
Protocol 2: Determination of Residual Isocyanate (NCO) Content by Titration (Based on ASTM D2572)
This method determines the percentage of unreacted isocyanate groups in a sample.
1. Apparatus:
-
Automatic potentiometric titrator
-
Combination pH electrode
-
Magnetic stirrer and stir bars
-
Erlenmeyer flasks (250 mL) with stoppers
-
Pipettes and burettes
2. Reagents:
-
Di-n-butylamine solution: Prepare a standardized solution of di-n-butylamine in anhydrous toluene (B28343).
-
Titrant: Standardized solution of hydrochloric acid (HCl) in isopropanol (B130326).
-
Solvent: Anhydrous toluene and isopropanol.
3. Procedure:
-
Sample Preparation: Accurately weigh a sample containing a known amount of the polyurethane prepolymer into a dry Erlenmeyer flask.
-
Reaction with Amine:
-
Add a precise volume of the standardized di-n-butylamine solution to the flask. The amine should be in excess of the expected isocyanate content.
-
Stopper the flask and stir the contents for a specified time (e.g., 15 minutes) to allow the di-n-butylamine to react completely with the isocyanate groups.
-
-
Titration:
-
Add isopropanol to the flask to dissolve the reaction mixture.
-
Titrate the excess (unreacted) di-n-butylamine with the standardized hydrochloric acid solution using the automatic titrator. The endpoint is detected potentiometrically.
-
-
Blank Titration: Perform a blank titration using the same volume of di-n-butylamine solution but without the sample.
-
Calculation: The difference in the volume of HCl titrant used for the blank and the sample is used to calculate the amount of di-n-butylamine that reacted with the isocyanate, and subsequently, the %NCO content of the sample.
Visualizations
Diagram 1: Troubleshooting Workflow for Slow Polyurethane Reactions
References
Technical Support Center: Optimizing Dibutyltin Oxide-Catalyzed Sulfonylation
Welcome to the technical support center for dibutyltin oxide (DBTO)-catalyzed sulfonylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the this compound oxide-catalyzed sulfonylation of alcohols.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use fresh, high-purity this compound oxide. The catalyst is a colorless solid when pure and should be insoluble in organic solvents.[1] - Ensure anhydrous conditions, as moisture can deactivate the catalyst. |
| Suboptimal Reaction Temperature | - For solvent-free reactions with carbohydrates, the optimal temperature is around 75°C. Lower temperatures can lead to sluggish reactions, while higher temperatures may increase the formation of di-sulfonated byproducts.[2] - For reactions in dichloromethane (B109758), gentle reflux may be necessary for sluggish substrates, although many reactions proceed at room temperature. |
| Incorrect Base | - The choice of base is critical. For solvent-free systems, N,N-diisopropylethylamine (DIPEA) has been shown to be effective.[2] - In solvent-based systems, triethylamine (B128534) (Et3N) is commonly used and plays a dual role as an HCl scavenger and a ligand for the tin catalyst, which is crucial for catalyst turnover.[3] |
| Poor Substrate Reactivity | - The reaction is most efficient for substrates that can form a stable five-membered chelate with the tin catalyst, such as α-chelatable primary alcohols.[3][4] - For less reactive substrates, consider increasing the catalyst loading (e.g., from 2 mol% to 5 mol%). |
| Stalled Reaction | - If the reaction stalls before the starting material is fully consumed, and you have confirmed the quality of your reagents, a small additional charge of the sulfonylating agent may be required. - Monitor the reaction by TLC or LC-MS to track the consumption of the starting material. |
Issue 2: Poor Regioselectivity
| Potential Cause | Troubleshooting Steps |
| Formation of Multiple Monosulfonated Products | - The inherent structure of the substrate dictates regioselectivity. This compound oxide-catalyzed sulfonylation generally favors the primary alcohol in a diol.[4] - In carbohydrates, selective functionalization of an equatorial secondary alcohol adjacent to an axial one is often observed.[2] |
| Formation of Di-sulfonated Byproducts | - Use a moderate excess of the sulfonylating agent (e.g., 1.5 equivalents). A large excess can lead to the formation of di-sulfonated products.[2] - Control the reaction temperature, as higher temperatures can promote di-sulfonylation.[2] |
| "Tin-Free" Reaction Competing | - In the absence of the tin catalyst, the reaction can still proceed, but often with diminished selectivity, leading to a statistical mixture of products.[4] - Ensure adequate catalyst loading and efficient stirring to maintain the catalytic cycle. |
Issue 3: Difficult Product Purification
| Potential Cause | Troubleshooting Steps |
| Removal of Tin Residues | - Catalytic amounts of this compound oxide are used to minimize contamination, but removal of lipophilic tin byproducts can still be challenging.[4] - Aqueous KF Wash: Wash the organic layer with a 1M aqueous solution of potassium fluoride (B91410) (KF). This will precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration through Celite.[5] - Column Chromatography: In many cases, the tin byproducts can be removed by flash column chromatography. Using an eluent containing a small amount of triethylamine (e.g., 2-5%) can be effective.[5] |
| Separation of Product from Unreacted Starting Material | - If the reaction has not gone to completion, careful column chromatography is typically required to separate the desired monosulfonated product from the starting diol. |
| Product Tailing on Silica (B1680970) Gel | - Sulfonated products can sometimes exhibit tailing on silica gel during chromatography. Adding a small amount of a modifier like triethylamine or acetic acid (0.5-1%) to the eluent can improve the peak shape. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for this compound oxide-catalyzed sulfonylation?
A1: The reaction is believed to proceed through the formation of a stannylene acetal (B89532) intermediate. The diol reacts with this compound oxide to form a cyclic tin acetal. This activates one of the hydroxyl groups, making it more nucleophilic and facilitating a regioselective reaction with the sulfonyl chloride. In the catalytic version, the base (like triethylamine) is thought to play a crucial role in the turnover of the catalyst.[3][4]
Q2: Which solvent is best for this reaction?
A2: For solvent-based protocols, dichloromethane (CH2Cl2) is generally the optimal solvent.[3] Other solvents like acetonitrile, THF, and toluene (B28343) are less effective. Protic solvents like methanol (B129727) should be avoided as they can compete for binding to the tin center and hinder the reaction.[3] A solvent-free approach has also been successfully developed, particularly for carbohydrate substrates.[2]
Q3: What is the difference between using triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) as a base?
A3: Triethylamine is a more common choice in solvent-based systems and is believed to act as both an acid scavenger and a ligand to the tin catalyst.[3] DIPEA is a bulkier, less nucleophilic base and has been found to be highly effective in solvent-free reactions of carbohydrates.[2] While triethylamine is slightly more basic, DIPEA's steric hindrance can sometimes be advantageous in preventing side reactions.[6]
Q4: Can I use other sulfonylating agents besides tosyl chloride?
A4: Yes, other sulfonyl chlorides can be used. However, the reactivity and selectivity of the reaction can be dependent on the nature of the electrophilic agent.[7]
Q5: How can I be sure my this compound oxide catalyst is active?
A5: this compound oxide is a stable, colorless solid.[1] If you suspect catalyst deactivation, it is best to use a fresh batch from a reliable supplier. There is limited information on the specific deactivation and regeneration of this compound oxide in sulfonylation reactions.
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on the Sulfonylation of Methyl Mannoside (Solvent-Free)
| Entry | TsCl (equiv.) | DIPEA (equiv.) | Temperature (°C) | Time (h) | Yield of 3-O-tosyl product (%) |
| 1 | 1.5 | 4 | 100 | 1 | 40 |
| 2 | 1.2 | 4 | 75 | 3 | 45 |
| 3 | 1.5 | 3 | 75 | 3 | 55 |
| 4 | 1.5 | 4 | 75 | 3 | 65 |
| 5 | 2.0 | 4 | 75 | 3 | 50 (with di-tosylated byproducts) |
Data synthesized from Molecules 2021, 26(4), 1143.[2]
Experimental Protocols
Protocol 1: Catalytic Selective Sulfonylation of α-Chelatable Primary Alcohols in Solution [4]
-
To a solution of the alcohol (1.0 equiv) in dichloromethane (CH2Cl2), add this compound oxide (0.02 equiv).
-
Add p-toluenesulfonyl chloride (1.0 equiv) and triethylamine (1.0 equiv).
-
Stir the reaction mixture at room temperature until TLC or LC-MS indicates complete consumption of the starting material.
-
Filter the reaction mixture and concentrate the filtrate in vacuo.
-
The residue can be purified by crystallization or column chromatography to afford the desired monotosylate.
Protocol 2: Catalytic, Regioselective Sulfonylation of Carbohydrates under Solvent-Free Conditions [2]
-
In a glass vessel, weigh and grind the saccharide substrate (1.0 equiv), this compound oxide (0.1 equiv), and tetrabutylammonium (B224687) bromide (TBAB) (0.3 equiv).
-
Add N,N-diisopropylethylamine (DIPEA) (4.0 equiv) and p-toluenesulfonyl chloride (1.5 equiv).
-
Heat the mixture at 75°C with stirring. The heterogeneous mixture will gradually turn into a homogeneous slurry.
-
Monitor the reaction by TLC. Reaction times are typically short, often not exceeding 90 minutes.
-
Upon completion, the product can be purified by column chromatography.
Visualizations
Caption: General experimental workflow for this compound oxide-catalyzed sulfonylation.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. This compound Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Workup [chem.rochester.edu]
- 6. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 7. researchgate.net [researchgate.net]
Common sources of contamination in trace analysis of dibutyltin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common sources of contamination during the trace analysis of dibutyltin (DBT).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of this compound (DBT) contamination in a laboratory setting?
A1: The most prevalent source of DBT contamination is the leaching from polyvinyl chloride (PVC) materials.[1][2] this compound compounds are widely used as heat stabilizers in the manufacturing of PVC plastics.[3] Therefore, any laboratory equipment or consumables made of PVC can potentially introduce DBT into your samples. Other potential sources include cross-contamination from other experiments, contaminated reagents, and airborne dust in the laboratory.[3][4]
Q2: Can the type of solvent I use affect the leaching of DBT from laboratory plastics?
A2: Yes, the choice of solvent can influence the leaching of DBT. Organic solvents, in particular, can accelerate the extraction of plasticizers like DBT from polymer matrices.[5] It is crucial to test your solvents for background levels of DBT before use.
Q3: How can I minimize DBT contamination from my sample collection and storage containers?
A3: To minimize contamination, avoid using containers made of PVC. Opt for containers made of glass, polypropylene, or other materials that are known to have low levels of leachable organotins. Whenever possible, pre-clean all containers by rinsing them with a high-purity solvent that will be used in your analysis.
Q4: Are there specific environmental conditions that can increase DBT leaching from PVC?
A4: Yes, certain environmental factors can enhance the leaching of DBT from PVC. Studies have shown that higher pH (≥8) and the presence of free chlorine can increase the rate of DBT leaching. Additionally, exposure to UV light can promote the release of organotin compounds from PVC microplastics.[6]
Troubleshooting Guides
Issue 1: High background levels of DBT detected in analytical blanks.
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents/Reagents | 1. Analyze each solvent and reagent individually to identify the source of contamination.2. Use high-purity, "trace metal" or "pesticide" grade solvents and reagents.3. Consider purifying solvents in-house using distillation if contamination persists. |
| Leaching from Labware | 1. Replace all PVC-based labware (e.g., tubing, pipette tips, vials) with alternatives made of glass, PTFE, or high-density polyethylene (B3416737) (HDPE).2. Thoroughly clean all glassware with a suitable cleaning agent followed by solvent rinses. |
| Contaminated Instrument Components | 1. Check for any PVC components in your analytical instrument's flow path (e.g., transfer lines, pump tubing).2. Consult the instrument manufacturer for compatible, non-contaminating replacement parts. |
| Airborne Contamination | 1. Work in a clean environment, such as a laminar flow hood, especially during sample preparation steps.[4]2. Keep sample and standard containers covered as much as possible. |
Issue 2: Inconsistent or non-reproducible DBT concentrations in replicate samples.
| Possible Cause | Troubleshooting Step |
| Heterogeneous Contamination | 1. Ensure thorough homogenization of the sample before taking aliquots for analysis.2. If the contamination source is particulate, consider a filtration or centrifugation step (using non-contaminating materials). |
| Variable Leaching During Sample Preparation | 1. Standardize all sample preparation steps, including contact time with labware and temperature.2. Prepare samples and standards in the same type of containers to ensure consistent leaching effects (if unavoidable). |
| Cross-Contamination | 1. Use dedicated glassware and equipment for high-concentration and low-concentration samples.2. Implement a rigorous cleaning procedure for all reusable labware between samples. |
Quantitative Data Summary
The following table summarizes the leaching of this compound (DBT) from PVC materials under different experimental conditions as reported in the literature.
| PVC Material | Experimental Conditions | DBT Concentration (µg/L) | Reference |
| PVC Pipe | Ultrapure water, 24h equilibrium | 0.35 | |
| PVC Pipe | First test | ~4.5 (as total tin) | |
| PVC Pipe | Reused pipe | ~1.5 (as total tin) | |
| PVC Particles (from pipes) | Leaching into artificial freshwater at pH 8 | Highest observed ratio of 2.9:1.4:1 across three pipe types | |
| PVC Microplastics | 24-h leaching in darkness | 2 to 20 µg/g-PVC (total organotins including DBT) | [6] |
Experimental Protocols
Protocol 1: General Sample Preparation to Minimize Contamination
This protocol outlines general steps to reduce the risk of DBT contamination during sample preparation.
-
Environment: Perform all sample preparation steps in a clean environment, such as a cleanroom or a laminar flow hood, to minimize airborne contamination.[7]
-
Glassware and Labware:
-
Use glassware or labware made of inert materials like borosilicate glass or PTFE. Avoid all PVC-containing materials.
-
Pre-clean all glassware by soaking in a detergent solution, followed by rinsing with tap water, then deionized water, and finally with a high-purity solvent (e.g., hexane (B92381) or methanol).
-
-
Reagents and Solvents:
-
Use the highest purity grade of solvents and reagents available.
-
Run a "reagent blank" for each batch of analysis to check for background contamination.
-
-
Sample Handling:
-
Minimize the contact time of the sample and any solvents with potentially contaminating surfaces.
-
Keep all sample and standard solutions tightly capped when not in use.
-
Protocol 2: Extraction of this compound from Water Samples
This protocol is a generalized procedure based on methods for analyzing organotins in aqueous matrices.
-
Sample Collection: Collect water samples in pre-cleaned amber glass bottles with PTFE-lined caps.
-
Acidification: Acidify the water sample to a pH of approximately 2 with hydrochloric acid immediately after collection to stabilize the organotin compounds.[8]
-
Extraction:
-
For liquid-liquid extraction, use a non-polar solvent like hexane or toluene. Add the solvent to the water sample in a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic phase. Repeat the extraction process two more times.
-
For solid-phase extraction (SPE), use a C18 or other suitable SPE cartridge. Condition the cartridge according to the manufacturer's instructions. Pass the acidified water sample through the cartridge. Elute the retained organotins with a suitable solvent.[8]
-
-
Concentration: Concentrate the extracted organic phase to a small volume under a gentle stream of nitrogen.
-
Derivatization (for GC analysis): Derivatize the extracted DBT to a more volatile form, for example, by ethylation with sodium tetraethylborate.[7][9]
-
Analysis: Analyze the final extract using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9]
Visualizations
Caption: Workflow of DBT contamination sources and mitigation strategies.
Caption: Troubleshooting logic for high DBT background signals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A plastic stabilizer this compound dilaurate induces subchronic neurotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organotin Release from Polyvinyl Chloride Microplastics and Concurrent Photodegradation in Water: Impacts from Salinity, Dissolved Organic Matter, and Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. epa.gov [epa.gov]
- 9. gcms.labrulez.com [gcms.labrulez.com]
Improving yield and purity in the synthesis of dibutyltin oxide
Welcome to the Technical Support Center for the synthesis of dibutyltin oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yield and purity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound oxide?
The two main laboratory-scale synthesis routes for this compound oxide are the hydrolysis of this compound dichloride and the hydrolysis of this compound diacetate. The most common method involves the alkaline hydrolysis of this compound dichloride using a base such as sodium hydroxide (B78521).
Q2: What is the role of a surfactant in the synthesis of this compound oxide?
Surfactants are often used in the synthesis from this compound dichloride to prevent the agglomeration of the precipitated this compound oxide particles.[1] This results in a product that is easier to wash and dry, ultimately leading to higher purity.[1][2] Common surfactants employed include n-heptane, toluene, and ethanol.[2]
Q3: How can I control the particle size of the this compound oxide product?
Controlling the particle size is crucial for ensuring the product is in a granular state, which facilitates easier washing and drying. Key parameters that influence particle size include the rate of addition of reactants, stirring speed, reaction temperature, and the use of surfactants. A rapid addition of the alkaline solution can lead to the formation of a large number of small nuclei, while a slower addition may promote crystal growth. The use of surfactants helps to control particle growth and prevent the formation of large agglomerates.[3][4]
Q4: What are common impurities in this compound oxide synthesis and how can they be removed?
Common impurities can include unreacted starting materials (this compound dichloride or diacetate), byproducts such as monobutyltin (B1198712) and tributyltin compounds, and inorganic salts (e.g., sodium chloride).[5][6]
Purification Strategies:
-
Washing: Thorough washing of the precipitated this compound oxide is essential. Hot water is effective for removing inorganic salts like sodium chloride.
-
Solvent Extraction: In some methods, an organic solvent is used to extract the this compound oxide, leaving water-soluble impurities behind.[7]
-
Control of Reaction Conditions: Carefully controlling the stoichiometry, temperature, and addition rates can minimize the formation of byproducts.
-
Specialized Reagents: For removing residual organotin impurities, methods such as washing with a saturated aqueous solution of potassium fluoride (B91410) (KF) or using a stationary phase of anhydrous potassium carbonate and silica (B1680970) gel during chromatography have been reported to be effective in related organotin chemistry.[8]
Q5: My this compound oxide product is difficult to filter. What could be the cause?
Difficulty in filtration is often due to the formation of very fine or gelatinous particles. This can be caused by:
-
Rapid Precipitation: Adding the hydrolysis agent too quickly can lead to the formation of a fine, poorly crystalline precipitate.
-
Lack of Surfactant: Without a surfactant, the particles can agglomerate into a difficult-to-handle mass.
-
Incorrect pH: The pH of the reaction mixture can influence the physical properties of the precipitate.
To resolve this, consider slowing down the addition of the hydrolysis agent, using a suitable surfactant, and ensuring the reaction is performed under optimal temperature and stirring conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during washing/filtration. - Side reactions forming soluble byproducts. | - Ensure stoichiometric amounts of reactants are used. - Increase reaction time or temperature as per the protocol. - Use a filter with an appropriate pore size to avoid loss of fine particles. - Optimize washing procedure to minimize product dissolution. - Control reaction conditions to minimize byproduct formation. |
| Low Purity (High Chloride Content) | - Inadequate washing of the product. | - Increase the number of washes with hot water. - Ensure thorough re-slurrying of the filter cake during each wash. - Use a method that transfers the product to an organic phase, separating it from chloride ions.[7] |
| Product is a Gummy Solid Instead of a Powder | - Agglomeration of particles. - Presence of unreacted starting materials or oily byproducts. | - Introduce a surfactant into the reaction mixture.[1] - Improve stirring efficiency. - Ensure complete hydrolysis by adjusting reaction time or temperature. - Wash the product with a suitable organic solvent to remove oily impurities. |
| Inconsistent Results Between Batches | - Variation in raw material quality. - Inconsistent control of reaction parameters (temperature, addition rate, stirring). | - Use starting materials of known purity. - Calibrate and carefully control all reaction parameters. - Develop a standardized operating procedure and adhere to it strictly. |
Experimental Protocols
Synthesis of this compound Oxide from this compound Dichloride
This protocol is based on the alkaline hydrolysis of this compound dichloride.
Methodology:
-
In a reactor equipped with a stirrer and a thermometer, add this compound dichloride and a surfactant (e.g., n-heptane).[9]
-
Heat the mixture to the desired reaction temperature (e.g., 60°C) with stirring.[9]
-
Slowly add a sodium hydroxide solution (e.g., 10% w/w) dropwise over a period of time (e.g., 2.5 hours).[9]
-
After the addition is complete, continue stirring at the reaction temperature for a specified duration (e.g., 1 hour) to ensure the reaction goes to completion.[9]
-
Allow the reaction mixture to stand and separate into layers.
-
The product, this compound oxide, is then isolated by filtration.
-
The solid product is washed thoroughly with hot water to remove any remaining inorganic salts.
-
The purified product is then dried under vacuum.
Synthesis of this compound Oxide from this compound Diacetate
This method involves the hydrolysis of this compound diacetate. This compound diacetate is known to be sensitive to hydrolysis, which can lead to the formation of insoluble tin oxides.[2]
Methodology: Note: A detailed, validated laboratory protocol for the synthesis of this compound oxide from this compound diacetate is not readily available in the searched literature. The following is a general procedure based on the known reactivity of this compound diacetate.
-
Dissolve this compound diacetate in a suitable organic solvent.
-
Add a stoichiometric amount of water to the solution.
-
The hydrolysis can be catalyzed by the presence of an acid or a base.
-
The reaction mixture is stirred at a controlled temperature until the hydrolysis is complete, which can be monitored by the precipitation of this compound oxide.
-
The solid product is then isolated by filtration, washed with water and a suitable organic solvent to remove any unreacted starting material and byproducts, and then dried.
Data Presentation
The following tables summarize quantitative data from various synthesis examples found in the literature for the preparation of this compound oxide from this compound dichloride.
Table 1: Effect of Reaction Conditions on Yield and Purity
| Example | Starting Material | Base | Surfactant | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 1 | This compound Dichloride | 15% NaOH, Ammonia | Yes | 55 | 98.78 | 99.62 | |
| 2 | This compound Dichloride | 15% NaOH, Ammonia | Yes | 60-70 | 99.20 | 99.37 | |
| 3 | This compound Dichloride | 10% NaOH | n-Heptane | 60 | >99 | 99.80 | [10] |
| 4 | This compound Dichloride | 10% NaOH | n-Heptane | 60 | >99 | 99.90 | [10] |
Visualizations
Experimental Workflow: Synthesis from this compound Dichloride
Caption: Workflow for the synthesis of this compound oxide from this compound dichloride.
Logical Relationship: Factors Affecting Yield and Purity
Caption: Key parameters influencing the yield and purity of this compound oxide.
References
- 1. osha.gov [osha.gov]
- 2. reaxis.com [reaxis.com]
- 3. OSHA Method ID-197SG: this compound OXIDE | EVISA's Links Database [speciation.net]
- 4. gelest.com [gelest.com]
- 5. CN101241111A - Dibutyl tin oxide detection method - Google Patents [patents.google.com]
- 6. Removal of organotin compounds and metals from Swedish marine sediment using Fenton’s reagent and electrochemical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound DIACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. sdlookchem.com [sdlookchem.com]
- 9. Preparation process of this compound oxide - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN105801619A - Preparation process of this compound oxide - Google Patents [patents.google.com]
Technical Support Center: Tributyltin (TBT) Analysis at Low Detection Limits
Welcome to the technical support center for tributyltin (TBT) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in achieving low detection limits for TBT.
Frequently Asked Questions (FAQs)
Q1: Why is achieving low detection limits for TBT analysis so challenging?
A1: Achieving low detection limits for TBT is challenging primarily due to its low regulatory limits in environmental samples, such as the U.S. EPA chronic marine water quality criterion of 10 ng/L.[1] This necessitates significant sample pre-concentration, often by a factor of 20,000, which unfortunately also concentrates any contaminants or interfering substances present in the sample.[1] TBT analysis is susceptible to contamination from various sources and interference from complex sample matrices.[1]
Q2: What are the primary analytical techniques used for TBT analysis?
A2: The most common and established methods for TBT analysis are Gas Chromatography (GC) coupled with a sensitive detector like a Mass Spectrometer (MS) or a Flame Photometric Detector (FPD).[1] Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is also increasingly used as it can often eliminate the need for a derivatization step.[2] For achieving extremely low detection limits, techniques like GC coupled to inductively coupled plasma mass spectrometry (GC-ICP-MS) or tandem mass spectrometry (GC-MS/MS) are employed.[3][4]
Q3: Is derivatization always necessary for TBT analysis?
A3: For GC-based methods, a derivatization step is typically required to convert the non-volatile TBT into a more volatile form suitable for chromatographic separation.[5] Common derivatization agents include Grignard reagents and sodium tetraethylborate (NaBEt4).[1] LC-MS/MS methods can often analyze TBT directly without derivatization, which simplifies sample preparation.[2]
Q4: What are common sources of TBT contamination in the laboratory?
A4: Contamination is a significant issue in trace TBT analysis. Common sources include:
-
Glassware: Incompletely cleaned glassware can retain TBT residues. Standard cleaning procedures may be insufficient; baking glassware in a muffle furnace is recommended.[1]
-
Reagents: The reagents used in the analysis, including organic solvents, tropolone, florisil, and even the derivatizing Grignard reagent, can contain trace levels of butyltins.[1]
-
Laboratory Environment: TBT can be introduced from unexpected sources in the lab environment. For example, one lab reported contamination from a staff member who had used a TBT-containing wood preservative.[1]
-
Plastics: Polyvinylchloride (PVC) plastics should be avoided as they often contain dibutyltin as a stabilizer.[1] Polycarbonate containers can also be difficult to clean after exposure to high levels of butyltins.[1]
Troubleshooting Guide
Issue 1: High Blanks or TBT Signal in Blank Samples
| Possible Cause | Troubleshooting Steps |
| Contaminated Glassware | 1. Implement a rigorous glassware cleaning protocol. After standard washing, rinse with an organic solvent and bake in a muffle furnace.[1] 2. Dedicate a set of glassware exclusively for TBT analysis. 3. Avoid reusing polycarbonate containers that have been exposed to high concentrations of butyltins.[1] |
| Contaminated Reagents | 1. Test all reagents (solvents, derivatizing agents, etc.) for butyltin contamination before use.[1] 2. Purchase high-purity reagents and store them properly to prevent contamination. |
| Laboratory Environment Contamination | 1. Investigate potential sources of TBT in the laboratory environment, such as building materials or personal care products.[1] 2. Prepare samples and standards in a clean, dedicated area. |
| Carryover from Previous Samples | 1. Thoroughly clean the injection port and column of the GC after analyzing high-concentration samples. 2. Run solvent blanks between samples to check for carryover. |
Issue 2: Poor Peak Shape or Low Signal Intensity
| Possible Cause | Troubleshooting Steps |
| Inefficient Derivatization | 1. Ensure the derivatizing agent (e.g., sodium tetraethylborate) is fresh and properly dissolved. Cloudy solutions may indicate incomplete dissolution.[5][6] 2. Optimize the derivatization reaction conditions (pH, reaction time, temperature).[5][7] 3. Be aware that the Grignard reaction can be violent and requires careful handling to prevent analyte loss. |
| Matrix Effects | 1. For sediment samples, sulfur compounds can cause significant interference. Use activated copper for cleanup, but be cautious as it can also remove target analytes.[1] 2. For LC-MS/MS, matrix effects can suppress the TBT signal. Dilute the sample extract if possible, or use matrix-matched calibration standards.[2][8] 3. Consider using isotope dilution mass spectrometry to compensate for matrix effects. |
| Analyte Degradation | 1. TBT can degrade during sample storage and preparation. Analyze samples as quickly as possible after collection and store them appropriately (e.g., in the dark at 4°C).[9] 2. Some studies have shown degradation of TBT within a few days of storage, even at refrigerated temperatures.[10] |
| Instrumental Issues | 1. Optimize GC or LC parameters (injection volume, temperatures, flow rates). Large volume injection can improve sensitivity.[9][11] 2. Ensure the MS detector is properly tuned and calibrated. |
Data Presentation: Comparison of Detection Limits
The following table summarizes reported limits of detection (LOD) and quantification (LOQ) for TBT analysis using different analytical techniques.
| Analytical Technique | Sample Matrix | LOD | LOQ | Reference |
| GC-MS (Low Injection Volume) | Coastal Water | ~10 ng/L | - | [9][11] |
| GC-MS (Large Volume Injection) | Coastal Water | 0.70 ng/L | 2.1 ng/L | [9][11] |
| GC-MS/MS (Isotope Dilution) | Water | - | 0.0426 ng/L | [3] |
| GC-ICPMS (Isotope Dilution) | Seawater | 0.015 ng/L | - | [3] |
| LC-MS/MS | Water | 0.02 - 0.08 µg/L | - | [12] |
| GC-MS | Sediment | 0.1 ng/g wet wt | 0.3 ng/g wet wt | [13] |
| LC-MS/MS (PSE extraction) | Marine Sediment | 1.25 ng Sn/g | - | [14] |
Note: Values are converted to comparable units where possible. The performance of each method is highly dependent on the specific instrumentation and experimental conditions.
Experimental Protocols
Protocol 1: GC-MS Analysis of TBT in Water with Ethylation Derivatization
This protocol is a generalized procedure based on common practices for TBT analysis in water samples.[5][9][11]
1. Sample Collection and Storage:
-
Collect water samples in clean borosilicate glass bottles with aluminum foil-lined caps.[9]
-
Transport samples to the laboratory in a cool box.[9]
-
If not analyzed immediately, store samples in the dark at 4°C for up to 14 days.[9]
2. Extraction and Derivatization:
-
To a 250 mL volumetric flask, add the water sample.
-
Add an appropriate internal standard.
-
Add 1M sodium acetate (B1210297) buffer to adjust the pH to approximately 5.4.[5]
-
Add 1 mL of freshly prepared 1% (w/v) sodium tetraethylborate (NaBEt4) in methanol (B129727).[5]
-
Add 3 mL of isooctane (B107328) and shake vigorously for several minutes to extract the derivatized (ethylated) butyltins.[5]
-
Allow the layers to separate. The top organic layer contains the ethylated TBT.
3. GC-MS Analysis:
-
Transfer the organic extract to an autosampler vial.
-
Inject a specific volume (e.g., 1 µL for standard injection or up to 50 µL for large volume injection) into the GC-MS system.[9][11]
-
Use a suitable GC column (e.g., a non-polar or medium-polarity column).
-
Set the GC oven temperature program to achieve good separation of the butyltin compounds.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring the characteristic ions for ethylated TBT.
Protocol 2: LC-MS/MS Analysis of TBT in Water
This protocol is a simplified representation of an LC-MS/MS method that does not require derivatization.[2]
1. Sample Preparation:
-
Spike the water sample with an internal standard.
-
For seawater, direct injection may be possible, but salt buildup in the MS interface is a concern.[15] An extraction or dilution step is recommended.
-
For cleaner water matrices, filtration may be sufficient.
-
If extraction is necessary, a simple liquid-liquid extraction with a suitable organic solvent or solid-phase extraction (SPE) can be used.
2. LC-MS/MS Analysis:
-
Use a C18 or similar reversed-phase column.[2]
-
Employ a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, typically with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.[2]
-
Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Monitor the specific precursor-to-product ion transitions for TBT.
Visualizations
Caption: Workflow for TBT analysis in water by GC-MS.
Caption: Troubleshooting decision tree for TBT analysis.
References
- 1. ortepa.org [ortepa.org]
- 2. sciex.jp [sciex.jp]
- 3. researchgate.net [researchgate.net]
- 4. dvsb.ivl.se [dvsb.ivl.se]
- 5. pjoes.com [pjoes.com]
- 6. researchgate.net [researchgate.net]
- 7. Organotin/TBT analysis - Chromatography Forum [chromforum.org]
- 8. Trace determination of organotin compounds in water, sediment and mussel samples by low-pressure gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preventing hydrolysis of ester groups in dibutyltin dilaurate catalysts
Technical Support Center: Dibutyltin Dilaurate (DBTDL) Catalyst
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound dilaurate (DBTDL) catalysts. The information provided is intended to help prevent and address the hydrolysis of ester groups in DBTDL, a common issue that can affect its catalytic activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound dilaurate (DBTDL) and what is it used for?
A1: this compound dilaurate (DBTDL) is an organotin compound widely used as a catalyst in various chemical reactions.[1][2][3] It is particularly effective in accelerating the formation of polyurethanes from isocyanates and diols.[1][2][3] It is also used in the curing of silicones and as a stabilizer in PVC.[1][3]
Q2: What is hydrolysis of the ester groups in DBTDL?
A2: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of DBTDL, water can react with the ester groups, leading to the formation of this compound oxide and lauric acid. This reaction degrades the catalyst and reduces its effectiveness.
Q3: What are the primary signs that my DBTDL catalyst may be undergoing hydrolysis?
A3: Signs of DBTDL hydrolysis can include:
-
A decrease in the catalytic activity, leading to slower reaction rates or incomplete curing.
-
The formation of precipitates or cloudiness in the catalyst solution or reaction mixture.
-
Changes in the viscosity of the reaction mixture.
-
In coatings, a reduction in gloss or other surface defects.[4]
Q4: How can I prevent the hydrolysis of DBTDL in my experiments?
A4: Preventing hydrolysis primarily involves minimizing the exposure of the catalyst to water. Key strategies include:
-
Using Dry Reagents and Solvents: Ensure that all polyols, solvents, and other reagents are thoroughly dried before use.
-
Inert Atmosphere: Conduct reactions under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
-
Moisture Scavengers: Add moisture scavengers to the reaction mixture to chemically remove any residual water.
-
Proper Storage: Store DBTDL in tightly sealed containers in a cool, dry place.[1]
Q5: What are moisture scavengers and how do they work?
A5: Moisture scavengers are chemical compounds that react preferentially with water, thereby removing it from a system. In the context of polyurethane chemistry, common moisture scavengers include certain isocyanates that react with water to form an unstable carbamic acid which then decomposes to an amine and carbon dioxide.
Q6: Are there any additives that can improve the hydrolytic stability of DBTDL?
A6: Yes, adding certain acidic compounds can improve the hydrolytic stability of some organotin catalysts. For instance, adding neodecanoic acid has been shown to improve the stability of certain catalysts. Using a polyol with a higher acid number can also enhance the catalyst's resistance to hydrolysis.
Troubleshooting Guide
This guide addresses common issues related to the hydrolysis of DBTDL catalysts.
| Problem | Potential Cause | Troubleshooting Steps |
| Reduced Catalytic Activity (Slower Reaction) | Hydrolysis of DBTDL due to moisture contamination. | 1. Verify the dryness of all reagents and solvents. 2. Consider adding a moisture scavenger to the system. 3. Test the catalyst activity on a small scale with fresh, dry reagents to confirm its efficacy. 4. If hydrolysis is confirmed, use a fresh batch of DBTDL. |
| Precipitate Formation in Reaction | Formation of insoluble this compound oxide from DBTDL hydrolysis. | 1. Filter a sample of the reaction mixture to isolate the precipitate. 2. Analyze the precipitate to confirm its identity (e.g., via FTIR). 3. Review experimental setup to identify and eliminate sources of moisture ingress. |
| Inconsistent Curing or Final Product Properties | Inconsistent levels of moisture leading to variable rates of DBTDL hydrolysis and side reactions. | 1. Standardize the drying procedures for all reagents and solvents. 2. Implement the use of an inert atmosphere for all reactions. 3. Monitor the water content of key raw materials using Karl Fischer titration. |
| Catalyst Deactivation | Presence of impurities other than water, such as high acidity in resins or certain pigments.[4] | 1. Characterize the acidity of your polyol resins. 2. If using pigments, ensure they are dry and that their surface treatments are compatible with the catalyst.[4] 3. Consider using an alternative catalyst that is less sensitive to the specific impurities in your system.[5][6] |
Quantitative Data Summary
| Catalyst Type | Reference Catalyst | Key Performance Metric | Result/Comparison | Advantages of Alternative | Disadvantages of Alternative |
| Bismuth Neodecanoate | This compound Dilaurate (DBTDL) | Pot Life (in a 2K PU system) | Shorter than DBTDL, indicating higher initial activity.[5] | Low toxicity, high catalytic activity, can be hydrolytically stable.[5] | Can be sensitive to moisture, may require a higher dosage.[5] |
| Bismuth/Zinc Carboxylate | This compound Dilaurate (DBTDL) | Pot Life (in a 2K PU system) | Similar or slightly longer than DBTDL, suggesting moderated activity.[5] | Good performance characteristics with reduced toxicity compared to tin.[6] | May require formulation optimization to match DBTDL performance. |
| Zirconium Diketonate | This compound Dilaurate (DBTDL) | Selectivity (Isocyanate-Polyol vs. Isocyanate-Water) | Higher selectivity, leading to less gassing/foaming.[5] | Improved pot life and gloss in coatings, less sensitive to water.[7] | Can be deactivated by acidic components in the formulation.[7] |
| Zirconium Acetylacetonate | This compound Dilaurate (DBTDL) | Gel Time (in an acrylic/HDI trimer formulation) | Shorter gel time, indicating faster curing.[5] | Can provide rapid curing. | Can be sensitive to hydrolysis. |
Experimental Protocols
Protocol 1: Detection of DBTDL Hydrolysis via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for detecting the hydrolysis of DBTDL by identifying one of its degradation products, lauric acid.
1. Objective: To qualitatively or quantitatively determine the extent of DBTDL hydrolysis by measuring the concentration of free lauric acid.
2. Materials:
-
DBTDL sample (to be tested)
-
Lauric acid standard
-
Anhydrous diethyl ether
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
Internal standard (e.g., deuterated lauric acid)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
3. Procedure:
-
Sample Preparation: a. Accurately weigh a known amount of the DBTDL sample into a vial. b. Dissolve the sample in a known volume of anhydrous diethyl ether. c. Add a known amount of the internal standard.
-
Derivatization: a. Transfer an aliquot of the sample solution to a clean, dry reaction vial. b. Add the derivatization agent. c. Seal the vial and heat at the recommended temperature and time for the derivatization reaction to proceed (e.g., 70°C for 30 minutes). This step converts the lauric acid into a more volatile silyl (B83357) ester for GC analysis.
-
Calibration Standards: a. Prepare a series of calibration standards containing known concentrations of lauric acid and the internal standard in diethyl ether. b. Derivatize the calibration standards using the same procedure as the samples.
-
GC-MS Analysis: a. Inject the derivatized samples and calibration standards into the GC-MS. b. Operate the GC-MS in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for characteristic ions of the derivatized lauric acid and the internal standard.
-
Data Analysis: a. Generate a calibration curve by plotting the peak area ratio of the lauric acid derivative to the internal standard against the concentration of lauric acid. b. Determine the concentration of lauric acid in the DBTDL sample by comparing its peak area ratio to the calibration curve.
Protocol 2: Use of a Moisture Scavenger in a Polyurethane Formulation
This protocol outlines the general steps for incorporating a moisture scavenger into a polyurethane reaction to prevent DBTDL hydrolysis.
1. Objective: To effectively remove residual moisture from a polyurethane formulation prior to the addition of the DBTDL catalyst.
2. Materials:
-
Polyol
-
Moisture scavenger (e.g., a monofunctional isocyanate like p-toluenesulfonyl isocyanate (PTSI) or a diisocyanate)
-
DBTDL catalyst
-
Isocyanate component
-
Anhydrous solvent (if applicable)
-
Reaction vessel with a stirrer and provision for an inert atmosphere
3. Procedure:
-
System Preparation: a. Ensure the reaction vessel is clean and thoroughly dried. b. Charge the reactor with the polyol and any solvent.
-
Moisture Scavenging: a. Under an inert atmosphere (e.g., nitrogen), begin stirring the polyol/solvent mixture. b. Add the moisture scavenger to the mixture. The amount to add should be determined based on the expected water content of the reagents. A typical starting point is a stoichiometric amount or a slight excess relative to the measured water content. c. Allow the moisture scavenger to react with the water in the system. The reaction time will depend on the specific scavenger and the temperature. This may range from 30 minutes to several hours at room temperature or slightly elevated temperatures.
-
Catalyst and Isocyanate Addition: a. After the scavenging period, add the DBTDL catalyst to the mixture and stir until homogeneously dispersed. b. Proceed with the addition of the isocyanate component to initiate the polyurethane formation reaction.
-
Monitoring: a. Monitor the reaction as you normally would (e.g., by viscosity, temperature, or spectroscopic methods). b. Compare the performance to a control experiment without the moisture scavenger to evaluate its effectiveness.
Visualizations
Caption: Hydrolysis mechanism of this compound Dilaurate (DBTDL).
Caption: Troubleshooting workflow for DBTDL catalyst deactivation.
References
- 1. BNT Chemicals | DBTL – this compound Dilaurate [bnt-chemicals.com]
- 2. ohans.com [ohans.com]
- 3. bpb-us-w1.wpmucdn.com [bpb-us-w1.wpmucdn.com]
- 4. pcimag.com [pcimag.com]
- 5. benchchem.com [benchchem.com]
- 6. Tin Catalyst Alternatives for Polyurethane Coatings | Borchers: A Milliken Brand [borchers.com]
- 7. paint.org [paint.org]
Technical Support Center: Catalyst Inhibition in Polyol Resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome catalyst inhibition by impurities in polyol resins during their experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the use of polyol resins and provides actionable solutions.
Issue 1: Slow or Incomplete Curing Reaction
Q1: My polyurethane reaction is curing much slower than expected, or not reaching completion. What are the potential causes related to my polyol resin?
A1: A slow or incomplete cure is a common indicator of catalyst inhibition. Several impurities in the polyol resin can be responsible:
-
Acidic Impurities : Polyester polyols, in particular, may contain residual acidic monomers from their synthesis.[1] These acidic groups can neutralize basic amine catalysts or deactivate metal-based catalysts by forming inactive salts.[2] Polyether polyols can also contain acidic impurities.
-
Water Content : Polyols can absorb moisture from the atmosphere. Water reacts with isocyanates, consuming them in a side reaction that competes with the main polyol-isocyanate reaction, and can also lead to the hydrolysis of certain catalysts.[2][3]
-
Residual Manufacturing Catalysts : Polyether polyols are often manufactured using basic catalysts like potassium hydroxide (B78521) (KOH).[4][5] If not completely removed, these residual catalysts can interfere with the controlled catalytic activity you introduce. Similarly, phosphate (B84403) anions used to neutralize residual catalysts in polyether polyol manufacturing can deactivate certain catalyst systems, such as those based on zirconium.[2]
-
Pigment Interactions : The surface treatment of some pigments can interact with and deactivate catalysts. For example, silica-treated pigments can affect the activity of certain zirconium complex catalysts.[2]
Q2: How can I confirm if acidic impurities in my polyol are inhibiting the catalyst?
A2: You can determine the acidity of your polyol resin through standardized titration methods. A high acid number suggests the presence of catalyst-inhibiting acidic species.
-
Recommended Test : ASTM D7253 provides a standard test method for determining the acid number of polyether polyols.[6]
-
Observation : If the reaction rate increases significantly after adding a small amount of a tertiary amine (like dimethylethanolamine) to your system, it strongly indicates that acidic impurities were the cause of inhibition.[2]
Q3: What steps can I take to overcome catalyst inhibition once it's identified?
A3: The appropriate mitigation strategy depends on the nature of the impurity:
-
For Acidic Impurities :
-
Neutralization : Add a tertiary amine to the formulation to neutralize the acidic species before they can deactivate the primary catalyst.[2]
-
Catalyst Overloading : A portion of the catalyst can be added in a sacrificial manner to be consumed by the impurities.[2]
-
Acid-Stable Catalysts : Some catalysts exhibit better hydrolytic stability and performance in acidic conditions.[2]
-
-
For Water Contamination :
-
For Other Residual Impurities :
Issue 2: Unexpected Reaction Rate (Too Fast)
Q4: My reaction is proceeding too quickly, leading to premature gelling. What could be the cause?
A4: An excessively fast reaction is often due to alkaline impurities in the polyol.
-
Ionic Impurities : Polyether polyols can contain residual potassium or sodium ions from their manufacturing process.[1] These alkaline species can act as potent catalysts, leading to an uncontrolled and rapid reaction.[1]
-
Confirmation : The presence of these ions can be confirmed by measuring the alkalinity of the polyol using methods like ASTM D6939.[6]
Q5: How can I control a reaction that is proceeding too quickly due to alkaline impurities?
A5: You can temper the reaction rate by introducing a small amount of an acidic substance.
-
Acidic Additives : Adding a controlled amount of a weak acid like phosphoric acid, benzoyl chloride, or adipic acid can help neutralize the alkaline impurities and bring the reaction speed under control.[1]
-
Reaction Inhibitors : Specific polyurethane reaction inhibitors can be used to delay the initial reaction and improve fluidity without significantly affecting the final cure time.[7]
Data Summary
The following tables provide quantitative data related to impurities and catalyst adjustments.
Table 1: Common Impurities in Polyol Resins and Their Effects
| Impurity Type | Source | Typical Concentration Causing Issues | Effect on Catalyst/Reaction |
| Acidic Residues | Polyester polyol synthesis (unreacted diacids) | Acid Number > 10 can be problematic[2] | Neutralizes amine catalysts; deactivates metal catalysts by ligand displacement.[1][2] |
| Water | Atmospheric absorption; manufacturing process | > 0.1% can be significant | Competes with polyol for isocyanate; can hydrolyze catalysts.[2] |
| Alkali Metal Ions (K+, Na+) | Polyether polyol manufacturing (e.g., KOH catalyst) | 500 - 5000 ppm (in crude polyol)[4] | Acts as an uncontrolled catalyst, causing premature gelling.[1] |
| Phosphate Anions | Neutralization of residual catalysts in polyether polyols | Varies based on system | Deactivates certain catalysts, particularly zirconium-based ones.[2] |
Table 2: Troubleshooting Additives and Recommended Dosages
| Additive | Purpose | Recommended Dosage | Target Impurity |
| Dimethylethanolamine | Neutralize acidic impurities | Sufficient to neutralize excess acidity | Acidic Residues |
| Phosphoric Acid / Adipic Acid | Control fast reaction from alkaline impurities | Small, empirically determined amounts | Alkali Metal Ions (K+, Na+) |
| Calcium Octoate | Counteract phosphate inhibition | Empirically determined | Phosphate Anions |
| Reaction Inhibitor Y2300 | Delay reaction onset | 0.5-2.0 pphp (B163765) (MDI systems); 0.5-1.0 pphp (TDI systems)[7] | General reactivity control |
Key Experimental Protocols
Protocol 1: Determination of Acid Number in Polyol Resin (Based on ASTM D7253)
-
Sample Preparation : Accurately weigh a specified amount of the polyol sample into a flask.
-
Solvent Addition : Dissolve the sample in a suitable solvent mixture (e.g., toluene (B28343) and isopropanol).
-
Titration : Titrate the solution with a standardized solution of potassium hydroxide (KOH) in ethanol.
-
Endpoint Detection : Use a potentiometric titrator or a colorimetric indicator (e.g., phenolphthalein) to determine the endpoint of the titration.
-
Calculation : Calculate the acid number, expressed in mg KOH per gram of polyol, using the volume of KOH titrant consumed.
Protocol 2: Purification of Polyol via Ion Exchange
-
Resin Selection : For removing basic impurities like residual KOH, use a strongly acidic cation exchange resin in its hydrogen form.[4]
-
Column Preparation : Pack a chromatography column with the selected ion exchange resin and equilibrate it with an appropriate solvent.
-
Sample Loading : Dilute the polyol resin with a solvent (water is preferred if viscosity allows) to reduce viscosity and pass it through the prepared column.[4]
-
Elution : Allow the polyol solution to flow through the resin bed at a controlled rate. The ionic impurities will be retained by the resin.
-
Collection & Solvent Removal : Collect the purified polyol solution and remove the solvent under reduced pressure to obtain the purified polyol.
Protocol 3: Quantification of Water Content (Karl Fischer Titration)
-
Apparatus : Use a Karl Fischer titrator.
-
Sample Introduction : Inject a precisely weighed amount of the polyol sample into the titration cell containing the Karl Fischer reagent.
-
Titration : The titrator will automatically dispense the Karl Fischer reagent until all the water in the sample has reacted.
-
Calculation : The instrument calculates the water content based on the amount of reagent consumed.
Visualizations
Caption: Mechanism of catalyst inhibition by common polyol impurities.
References
- 1. How to Adjust the pH Value of The Polyurethane System While Using Molecular Sieve Activated Powder? [xintaokeji.com]
- 2. pcimag.com [pcimag.com]
- 3. Unravelling the detrimental effect of water in the polyol synthesis of ultrathin silver nanowires - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. US5254227A - Process for removing catalyst impurities from polyols - Google Patents [patents.google.com]
- 5. US5182025A - Method of neutralizing polyol catalysts and products - Google Patents [patents.google.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. newtopchem.com [newtopchem.com]
Strategies to minimize side reactions in dibutyltin catalyzed polymerizations
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing dibutyltin (DBT) catalysts in polymerization reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and minimize side reactions in your experiments.
I. Polyurethane Synthesis
Polyurethane formation, catalyzed by this compound compounds like this compound dilaurate (DBTDL), is a widely used reaction. However, several side reactions can occur, impacting the final properties of the polymer. This section provides guidance on how to mitigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polyurethane product is brittle and contains bubbles. What is the likely cause?
A1: This is a classic sign of excessive reaction with water. When isocyanates react with water, they form an unstable carbamic acid which then decomposes into an amine and carbon dioxide gas. The gas creates bubbles, and the resulting urea (B33335) linkages can make the polymer more brittle. This compound dilaurate (DBTDL) is known to catalyze the water/isocyanate reaction.[1][2]
Troubleshooting Steps:
-
Moisture Control: The most critical step is to rigorously exclude moisture from your reaction. This includes drying all reactants (polyols, isocyanates) and solvents prior to use.[3]
-
Inert Atmosphere: Conduct your polymerization under a dry, inert atmosphere, such as nitrogen or argon.
-
Moisture Scavengers: Consider using moisture scavengers in your formulation.[1]
Q2: The viscosity of my reaction mixture is increasing too rapidly, leading to gelation before achieving the desired molecular weight. Why is this happening?
A2: Rapid viscosity increase and premature gelation are often due to excessive crosslinking. This can be caused by the formation of allophanate (B1242929) and biuret (B89757) linkages. Allophanates form from the reaction of an isocyanate with a urethane (B1682113) group, while biurets form from the reaction of an isocyanate with a urea group. These reactions are promoted by high temperatures and high concentrations of isocyanate and catalyst.[4][5]
Troubleshooting Steps:
-
Temperature Control: Maintain a lower reaction temperature. Allophanate formation, for instance, increases dramatically at higher temperatures.[6]
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants to avoid a large excess of isocyanate.
-
Catalyst Concentration: Reduce the concentration of the this compound catalyst.
Q3: My final polyurethane product has a hazy or cloudy appearance. What could be the cause?
A3: Haziness can be due to several factors, including the formation of insoluble side products or catalyst hydrolysis. If the catalyst hydrolyzes, it can form insoluble tin oxides. Additionally, the formation of polyurea domains from the reaction of isocyanates with water can lead to phase separation and a cloudy appearance.
Troubleshooting Steps:
-
Moisture Exclusion: As with bubble formation, stringent moisture control is crucial to prevent catalyst hydrolysis and polyurea formation.
-
Catalyst Stability: Ensure your catalyst is of high purity and has been stored under anhydrous conditions.
-
Solvent Compatibility: Verify that all components are soluble in your chosen solvent system throughout the polymerization process.
Quantitative Data on Side Reactions
The extent of side reactions is highly dependent on reaction conditions. The following tables summarize the impact of key parameters on the formation of common side products.
Table 1: Effect of Temperature on Allophanate Formation
| Reaction Temperature (°C) | Nitrogen Atoms in Allophanate Linkages (%) |
| Low (e.g., < 80°C) | Negligible |
| 145 | ~10 |
Data sourced from studies on polyurethane prepolymers. The formation of allophanate linkages introduces branching and can significantly broaden the molecular weight distribution.[6]
Table 2: Qualitative Comparison of Catalyst Selectivity for Urethane vs. Urea Formation
| Catalyst | Selectivity for Urethane (NCO/OH) vs. Urea (NCO/H₂O) Formation |
| This compound Dilaurate (DBTDL) | Accelerates both reactions, with a notable rate increase for the NCO/H₂O reaction. |
| Zirconium Complexes | Show higher selectivity for the NCO/OH reaction over the NCO/H₂O reaction. |
This qualitative comparison suggests that in the presence of moisture, zirconium-based catalysts may lead to a higher proportion of urethane linkages compared to DBTDL.[1][7]
Experimental Protocols
Protocol 1: General Procedure for Drying Toluene (B28343) Solvent
This protocol describes a common method for drying toluene using molecular sieves, suitable for moisture-sensitive polymerizations.
Materials:
-
Toluene (reagent grade)
-
4Å molecular sieves (activated)
-
Oven
-
Schlenk flask or similar airtight container
Procedure:
-
Activate the 4Å molecular sieves by heating them in an oven at 200-300°C for at least 3 hours under vacuum or with a nitrogen purge.
-
Allow the molecular sieves to cool to room temperature in a desiccator.
-
Add the activated molecular sieves to the toluene in a Schlenk flask (approximately 5-10% w/v).
-
Store the toluene over the molecular sieves for at least 48 hours before use to allow for sufficient water adsorption.[8][9]
-
When dispensing the dry toluene, use a cannula or a dry syringe to transfer it to your reaction vessel under an inert atmosphere.
Note: The water content of the dried solvent can be verified using Karl Fischer titration. For many applications, storage over activated molecular sieves can reduce the water content to the low ppm range.[10][11]
II. Polyester (B1180765) Synthesis
This compound catalysts, such as this compound oxide (DBTO) and this compound diacetate (DBTDA), are effective for polyesterification and transesterification reactions. Minimizing side reactions is key to achieving high molecular weight and good color in the final polyester.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The molecular weight of my polyester is lower than expected, and the reaction seems to have stalled.
A1: Low molecular weight can be a result of several factors, including catalyst deactivation, presence of monofunctional impurities, or unfavorable reaction equilibrium.
Troubleshooting Steps:
-
Catalyst Deactivation: this compound catalysts can be deactivated by strong acids or other impurities. Ensure all reactants are of high purity.
-
Reaction Equilibrium: Polyesterification is a condensation reaction that produces water or an alcohol as a byproduct. Efficient removal of this byproduct is crucial to drive the reaction towards the formation of high molecular weight polymer. Ensure your reaction setup includes an efficient condenser and receiver to remove the byproduct.
-
Stoichiometry: Precise control of the molar ratio of diol and diacid is critical. An imbalance will limit the achievable molecular weight.
Q2: My polyester has an undesirable yellow or dark color.
A2: Discoloration in polyesters can arise from thermal degradation of the polymer or side reactions at high temperatures. The choice of catalyst can also influence the color of the final product.[12]
Troubleshooting Steps:
-
Temperature Control: Avoid excessively high reaction temperatures (typically above 250°C for many polyester systems).[13]
-
Inert Atmosphere: Conduct the polymerization under a nitrogen blanket to prevent oxidative degradation.
-
Catalyst Selection: While effective, some tin catalysts can contribute to coloration at high temperatures. Compare different catalysts if color is a critical parameter.
Q3: The acid number of my final polyester is too high.
A3: A high acid number indicates incomplete reaction of the carboxylic acid groups.
Troubleshooting Steps:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time.
-
Byproduct Removal: As with achieving high molecular weight, efficient removal of the condensation byproduct is essential for driving the reaction to completion.
-
Catalyst Concentration: Increasing the catalyst concentration can sometimes help to reduce the acid number, but this should be balanced against potential side reactions and cost.
Experimental Protocols
Protocol 2: General Procedure for Bulk Polyesterification
This protocol provides a general outline for a two-stage melt polycondensation process for synthesizing polyesters.
Materials:
-
Diacid or diester monomer
-
Diol monomer
-
This compound catalyst (e.g., DBTO)
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation head with a condenser and collection flask.
Procedure:
-
Esterification/Transesterification Stage:
-
Charge the diacid/diester and diol monomers into the reaction vessel.
-
Begin stirring and purge the system with nitrogen.
-
Heat the mixture to the desired reaction temperature (e.g., 180-220°C).
-
Add the this compound catalyst (typically 0.05-0.3 wt% based on total reactants).[14]
-
Continuously remove the water or alcohol byproduct by distillation. Monitor the reaction progress by measuring the amount of distillate collected or by determining the acid number of the reaction mixture.
-
-
Polycondensation Stage:
-
Once the first stage is complete (indicated by a low acid number or cessation of byproduct distillation), gradually increase the temperature (e.g., to 220-250°C) and apply a vacuum.
-
Continue the reaction under vacuum to remove the remaining byproduct and drive the polymerization to a high molecular weight. The viscosity of the reaction mixture will increase significantly during this stage.
-
Once the desired viscosity or molecular weight is achieved, cool the reactor and extrude the polymer.
-
III. Ring-Opening Polymerization (ROP)
This compound compounds can also be used to catalyze the ring-opening polymerization of cyclic esters like lactide and caprolactone. Controlling the reaction is key to achieving polymers with the desired molecular weight and low polydispersity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ring-opening polymerization has a very broad molecular weight distribution.
A1: A broad molecular weight distribution can be caused by multiple initiating species or by side reactions such as transesterification.
Troubleshooting Steps:
-
Purity of Reactants: Impurities with active hydrogens (e.g., water, alcohols) can act as initiators, leading to a broader molecular weight distribution. Ensure all monomers and solvents are rigorously dried.[15]
-
Transesterification: Intermolecular and intramolecular transesterification reactions can scramble the polymer chains, broadening the molecular weight distribution. These side reactions are often more prevalent at higher temperatures and longer reaction times. Consider running the polymerization at a lower temperature or for a shorter duration.
-
Catalyst Purity: Ensure the catalyst is pure and handled under inert conditions to prevent the formation of other active species.
Q2: I am observing the formation of cyclic oligomers in my ROP.
A2: Intramolecular transesterification, or "backbiting," can lead to the formation of cyclic oligomers. This is often in equilibrium with the linear polymer and is more significant at higher temperatures and lower monomer concentrations.
Troubleshooting Steps:
-
Reaction Conditions: Running the polymerization at a higher monomer concentration and lower temperature can favor the formation of linear polymer over cyclic byproducts.
-
Catalyst Choice: The structure of the this compound catalyst can influence the extent of backbiting. Some catalysts may be more prone to promoting this side reaction.
IV. Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in minimizing side reactions.
Diagrams
Caption: Reaction pathways in this compound-catalyzed polyurethane synthesis.
Caption: Troubleshooting workflow for common issues in polymerization.
References
- 1. pcimag.com [pcimag.com]
- 2. l-i.co.uk [l-i.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. turkchem.net [turkchem.net]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. rubingroup.org [rubingroup.org]
- 12. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. atamankimya.com [atamankimya.com]
- 14. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 15. benchchem.com [benchchem.com]
Dibutyltin catalyst deactivation by water and high acid number resins
This technical support center is designed for researchers, scientists, and drug development professionals utilizing dibutyltin (DBT) catalysts, such as this compound dilaurate (DBTDL), in their experiments. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation by water and high acid number resins.
Troubleshooting Guide
This guide addresses common problems encountered during reactions catalyzed by this compound compounds, with a focus on deactivation issues.
Issue: Slow Reaction Rate, Low Conversion, or Complete Reaction Failure
This is the most common symptom of catalyst deactivation. If you observe a significant decrease in reaction speed or an incomplete reaction, consider the following potential causes.
Potential Cause 1: Catalyst Deactivation by Water (Hydrolysis)
This compound catalysts are susceptible to hydrolysis, where water molecules react with the catalyst, rendering it inactive.[1][2] This is a frequent issue, as moisture can be introduced from solvents, reagents, or the ambient atmosphere.[2]
-
Question: Have you rigorously excluded water from your reaction?
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and reagents. If necessary, employ techniques like distillation or molecular sieves to dry your materials. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the system.[3] Using polyols with low moisture content is also recommended.[2]
-
-
Question: Are you working with a waterborne system?
-
Solution: In waterborne polyurethane systems, the method of catalyst incorporation is critical. The catalyst should be added to the polymer before the addition of water. Water should then be added slowly under high-speed agitation to ensure proper dispersion and minimize localized hydrolysis of the catalyst.[2] While organotin compounds are known to preferentially promote the isocyanate-diol reaction over the isocyanate-water reaction, excess water can still lead to deactivation.[4][5]
-
Potential Cause 2: Catalyst Deactivation by High Acid Number Resins
Resins, particularly polyesters, can contain residual acidic groups (e.g., carboxylic acids) from their manufacturing process.[2][6] These acids can interact with the Lewis acidic tin center of the catalyst, leading to inhibition or deactivation.[2][6]
-
Question: Do you know the acid number of your resin/polyol?
-
Solution: Obtain the technical data sheet for your resin to determine its acid number. If the acid number is high, this is a likely cause of deactivation. Consider sourcing a resin with a lower acid number or neutralizing the acidity.
-
-
Question: How can you mitigate the effects of a high acid number resin?
-
Solution: The deactivation by an acidic system can sometimes be overcome by adding a small amount of a tertiary amine, such as dimethylethanolamine.[2] The amine can neutralize the acidic species, preventing them from interacting with the tin catalyst. However, this must be tested carefully, as amines can also have a catalytic effect and alter the reaction kinetics.
-
Logical Workflow for Troubleshooting
The following diagram outlines a step-by-step process for diagnosing and resolving issues with slow or failed this compound-catalyzed reactions.
Caption: A logical workflow for troubleshooting failed reactions.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism for this compound catalyst deactivation by water?
A1: this compound dilaurate (DBTDL) deactivates in the presence of water through hydrolysis. The tin atom is attacked by water, leading to the cleavage of the tin-laurate ester bonds. This process forms inactive this compound hydroxide (B78521) species and releases lauric acid, effectively destroying the catalytically active compound.[1]
Caption: Deactivation of this compound catalyst by water.
Q2: How do high acid number resins deactivate the catalyst?
A2: High acid number resins contain free carboxylic acid groups (R-COOH). The this compound catalyst, a Lewis acid, can form a stable complex with these carboxylic acid groups. This interaction can block the active site on the tin atom, preventing it from participating in the desired catalytic cycle (e.g., the formation of urethanes).[2][6] This is a form of catalyst poisoning.[7]
Caption: Deactivation of this compound catalyst by acid.
Q3: Is catalyst deactivation always permanent?
A3: Deactivation by hydrolysis is generally considered irreversible under typical reaction conditions, as it chemically alters the catalyst.[7] Deactivation by acidic resins involves the formation of a complex which may be reversible, for instance, by increasing the reaction temperature or by adding a stronger base (like a tertiary amine) to compete for the acid.[2] However, preventing deactivation is a much more effective strategy than attempting to reverse it.
Q4: How much water or acidity is problematic?
A4: Even parts-per-million (ppm) levels of impurities can affect the reaction rate.[6] The exact tolerance depends heavily on the specific reaction, desired cure time, and catalyst concentration. It is common practice in industry to "over-catalyze" a formulation to sacrifice a portion of the catalyst to these deactivating impurities.[2] The table below provides a qualitative summary of the expected impact.
Data Summary: Impact of Contaminants on Catalyst Performance
| Contaminant Level | Water Content | Resin Acid Number (mg KOH/g) | Expected Impact on Reaction Rate |
| Low / Ideal | < 100 ppm | < 1 | Negligible impact; predictable reaction profile. |
| Moderate | 100 - 500 ppm | 1 - 3 | Noticeable decrease in reaction rate; may require longer cure times or slightly higher catalyst loading. |
| High | > 500 ppm | > 3 | Significant reduction in reaction rate; risk of incomplete reaction or cure failure.[2][6] |
| Very High | > 1000 ppm | > 5 | Severe inhibition; reaction may not proceed at all.[2][6] |
Experimental Protocols
Protocol 1: Monitoring Reaction Kinetics via Isocyanate (NCO) Titration
This protocol allows for the quantitative measurement of reaction progress by determining the concentration of unreacted isocyanate groups. It is useful for comparing the catalytic activity under different conditions (e.g., with and without added water).
-
Materials:
-
Reaction mixture
-
Dibutylamine (B89481) solution (standardized, e.g., 0.1 M in a dry, non-reactive solvent like toluene)
-
1,3,5-Trichlorobenzene (internal standard, optional for GC methods)
-
Hydrochloric acid (standardized, e.g., 0.1 M methanolic HCl)
-
Bromocresol green indicator
-
Dry solvent for quenching (e.g., toluene)
-
Syringes and nitrogen line
-
-
Procedure: [8]
-
Set up the main reaction in a flask under a nitrogen atmosphere.
-
At predetermined time intervals (e.g., t = 0, 15, 30, 60, 120 min), withdraw a precise aliquot (e.g., 1-2 g) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a flask containing a known excess of the standardized dibutylamine solution. This solution will react with any remaining isocyanate.
-
Allow the quenching reaction to proceed for 10-15 minutes with stirring.
-
Add a few drops of bromocresol green indicator to the quenched solution.
-
Back-titrate the excess, unreacted dibutylamine with the standardized hydrochloric acid solution. The endpoint is reached when the solution color changes from blue-green to yellow.
-
Calculate the amount of isocyanate that was present in the aliquot based on the amount of dibutylamine consumed. Plot the %NCO remaining versus time to determine the reaction rate.
-
Protocol 2: Screening for Catalyst Deactivation by Inhibitors
This protocol helps determine if a specific resin or the presence of water is causing catalyst deactivation.
-
Materials:
-
Standard, well-characterized diol and isocyanate
-
This compound dilaurate catalyst
-
Test Resin (with unknown or high acid number)
-
Deionized water
-
Anhydrous solvent (e.g., THF or toluene)
-
Small-scale reaction vials
-
-
Procedure:
-
Control Reaction: In a vial, set up the reaction with the standard diol, isocyanate, and a known concentration of the catalyst in anhydrous solvent.
-
Water-Spiked Reaction: Set up an identical reaction, but add a specific amount of water (e.g., 500 ppm relative to the total mass) to the diol/solvent mixture before adding the catalyst and isocyanate.
-
High-Acid Resin Reaction: Set up a third reaction, replacing the standard diol with the test resin. Keep all other concentrations and conditions identical.
-
Run and Monitor: Run all three reactions simultaneously under the same conditions (e.g., temperature, stirring).
-
Analysis: Monitor the progress of each reaction using a suitable technique, such as the NCO titration method described above, or by measuring a physical property like viscosity or gel time.
-
Compare Results: A significantly slower rate in the "Water-Spiked" reaction compared to the "Control" confirms susceptibility to hydrolysis. A slower rate in the "High-Acid Resin" reaction confirms deactivation by the resin.
-
References
- 1. This compound LAURATE (POLYURETHANE CATALYST) - Ataman Kimya [atamanchemicals.com]
- 2. pcimag.com [pcimag.com]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound Dilaurate | Catalyst for Polyurethane Paints and Coatings [borchers.com]
- 6. poliuretanos.com.br [poliuretanos.com.br]
- 7. Reasons for Deactivation of Polyurethane Catalysts - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Optimizing Polyurethane Synthesis with DBTDL Catalyst
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the NCO/OH ratio in polyurethane synthesis using a dibutyltin dilaurate (DBTDL) catalyst. It includes troubleshooting for common experimental issues, frequently asked questions, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the NCO/OH ratio, and why is it critical in polyurethane synthesis?
The NCO/OH ratio, or isocyanate index, is the molar ratio of isocyanate groups (-NCO) to hydroxyl groups (-OH) in the reaction mixture. This ratio is one of the most crucial factors in polyurethane synthesis as it dictates the molecular weight, degree of cross-linking, and ultimately, the final physical and mechanical properties of the polymer. An excess of isocyanate (NCO/OH > 1.0) ensures complete reaction of the polyol and can lead to the formation of allophanate (B1242929) or biuret (B89757) crosslinks, increasing hardness and thermal stability.[1][2] A ratio below 1.0 results in a softer, more flexible polymer with unreacted hydroxyl groups.
Q2: What is the specific role of this compound Dilaurate (DBTDL) in the reaction?
This compound dilaurate (DBTDL) is a highly efficient organotin catalyst that accelerates the reaction between the isocyanate (-NCO) and hydroxyl (-OH) groups to form urethane (B1682113) linkages.[3][4] In the absence of a catalyst, this reaction can be very slow, especially with less reactive aliphatic isocyanates.[3] DBTDL is selective towards the urethane-forming reaction (gelling), which allows for better control over the curing process and final product consistency.[4][5] The catalytic mechanism involves the coordination of DBTDL with both the isocyanate and hydroxyl groups, which lowers the activation energy and speeds up the reaction.[6][7]
Q3: How does adjusting the NCO/OH ratio affect the final properties of the polyurethane?
Adjusting the NCO/OH ratio allows for the tailoring of polyurethane properties:
-
Increasing the NCO/OH ratio generally leads to increased hardness, tensile strength, crosslink density, and thermal stability.[8][9][10] However, it may also decrease the elongation at break, making the material more brittle.[2][9]
-
Decreasing the NCO/OH ratio (approaching 1.0 or slightly below) typically results in a softer, more flexible polymer with higher elongation.
Q4: What is a typical concentration range for the DBTDL catalyst?
A typical concentration for DBTDL in a two-component polyurethane system is between 0.02% and 0.05% by weight of the total resin solids.[11][12] It is often more precise to consider the tin (Sn) metal content, which would be in the range of 0.0036% to 0.0054% of total resin solids, as DBTDL contains approximately 18% tin.[12] The optimal concentration depends on the reactivity of the specific isocyanates and polyols being used.
Q5: What is the consequence of using too much or too little DBTDL catalyst?
-
Too much catalyst can drastically reduce the pot life, leading to premature gelling and making processing difficult. Over-catalysis can also potentially compromise the final mechanical properties.[4]
-
Too little catalyst will result in a very slow or incomplete cure, leading to a tacky surface and poor mechanical properties. The required drying and curing times will be significantly extended.[13]
Troubleshooting Guide
Q: My polyurethane reaction is very slow, or the final product is not fully cured and feels tacky. What went wrong?
A: This issue typically points to insufficient catalysis or reactant-related problems.
-
Low Catalyst Concentration: The amount of DBTDL may be too low for your specific system. Incrementally increase the catalyst concentration (e.g., in 0.01% steps).
-
Moisture Contamination: Water reacts with isocyanates to form urea (B33335) linkages and carbon dioxide, consuming the NCO groups intended for the reaction with the polyol.[11][14] This side reaction can inhibit a full cure. Ensure all reactants are anhydrous and glassware is thoroughly dried.[11] Running the reaction under an inert nitrogen or argon atmosphere is highly recommended.[11][14]
-
Incorrect Stoichiometry: An error in calculating the NCO/OH ratio can lead to an excess of polyol, resulting in a tacky, under-cured material. Double-check all measurements and calculations.
-
Low Reaction Temperature: The reaction rate is temperature-dependent.[7] If the ambient temperature is too low, consider gently heating the reaction mixture according to established protocols (e.g., 60-80°C).[11][14]
Q: My final polyurethane product has bubbles and appears foamy. How can I prevent this?
A: Bubble formation is almost always caused by the generation of carbon dioxide (CO₂) gas.
-
Reaction with Water: The primary cause is the reaction of isocyanates with moisture present in the polyol, solvents, or from the atmosphere.[11] This reaction produces CO₂ gas, which gets trapped in the viscous polymer.[5] Rigorously dry all components and operate under an inert atmosphere.[11]
-
Degassing: Consider degassing the polyol and solvent mixture under a vacuum before adding the isocyanate to remove any dissolved air or residual moisture.
Q: The pot life of my mixture is too short, and it gels before I can properly cast or apply it. What should I do?
A: A short pot life indicates an excessively fast reaction rate.
-
Excessive Catalyst: This is the most common cause. Reduce the concentration of DBTDL.
-
High Temperature: Higher temperatures accelerate the cure rate.[7] If you are working at an elevated temperature, try reducing it. Perform the initial mixing at room temperature before any heating step.
-
Reactive Components: Aromatic isocyanates are generally more reactive than aliphatic isocyanates.[3] If your formulation allows, consider using less reactive components.
Q: My final product is yellow or has discolored over time. What is the cause?
A: Yellowing can be caused by several factors, particularly oxidation and side reactions.
-
High Temperatures: Prolonged exposure to high temperatures during synthesis or curing can cause thermal degradation and the formation of colored byproducts.[14]
-
Reactant Purity: Impurities in the reactants can sometimes lead to discoloration. Use high-purity grades whenever possible.[11]
-
Catalyst Type: While DBTDL is generally stable, certain amine co-catalysts can contribute to yellowing. If color is critical, ensure your system does not contain such components.[11]
-
Oxidation: Performing the reaction open to the air can lead to oxidative side reactions. Using an inert atmosphere can help prevent this.[11]
Quantitative Data Summary
Table 1: General Effect of NCO/OH Ratio on Polyurethane Properties
| NCO/OH Ratio | Hardness | Tensile Strength | Elongation at Break | Crosslink Density | Curing Time |
| Low (e.g., 0.8 - 0.95) | Decreases | Decreases | Increases | Decreases | Increases |
| Stoichiometric (e.g., 1.0 - 1.05) | Moderate | Moderate | Moderate | Moderate | Moderate |
| High (e.g., 1.1 - 2.0) | Increases[10] | Increases[9][10] | Decreases[9] | Increases[8] | Decreases[9] |
Note: These are general trends and the exact quantitative effects depend heavily on the specific polyols, isocyanates, and reaction conditions used.
Table 2: Typical Parameters for Polyurethane Synthesis using DBTDL
| Parameter | Typical Range / Value | Effect of Increase |
| DBTDL Concentration (% of total resin solids) | 0.02% - 0.05%[11][12] | Decreases pot life, accelerates curing |
| Tin (Sn) Content (% of total resin solids) | 0.0036% - 0.0054%[12] | Decreases pot life, accelerates curing |
| Prepolymer Reaction Temperature | 60°C - 80°C[11][13] | Accelerates reaction rate |
| Curing Temperature | Ambient to 90°C[13] | Accelerates final cure |
Experimental Protocols
Generalized Two-Step Prepolymer Synthesis Protocol
This protocol describes a general method for synthesizing a polyurethane elastomer. Warning: Isocyanates are sensitizers and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Materials:
-
Polyol (e.g., Polytetramethylene glycol - PTMG)
-
Diisocyanate (e.g., Isophorone diisocyanate - IPDI)
-
Chain Extender (e.g., 1,4-Butanediol - BDO)
-
DBTDL Catalyst[11]
-
Anhydrous solvent (if required, e.g., Dimethylacetamide - DMAc)
Procedure:
-
Preparation of Reactants:
-
Step 1: Prepolymer Synthesis:
-
Set up a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer.
-
Charge the flask with the dried polyol.
-
Begin stirring and add the diisocyanate to achieve the desired NCO/OH ratio (e.g., 2:1 for the prepolymer step).[11]
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of total reactants).[11]
-
Heat the mixture to the target reaction temperature (e.g., 75°C) and maintain for 2-3 hours.[11]
-
(Optional but recommended) Monitor the reaction progress by taking small samples to determine the %NCO content via titration. The reaction is complete when the experimental %NCO value matches the theoretical value.[11]
-
-
Step 2: Chain Extension:
-
Cool the synthesized prepolymer to approximately 60°C.
-
Slowly add the stoichiometric amount of the dried chain extender (e.g., 1,4-butanediol) to the stirring prepolymer. A significant and often rapid increase in viscosity will be observed.[11]
-
If using a solvent to maintain stirrability, it can be added at this stage.
-
Continue stirring for an additional 1-2 hours to ensure complete reaction.
-
Pour the resulting polymer into a prepared mold and cure at the desired temperature and time.
-
Mandatory Visualizations
Caption: Chemical pathway for polyurethane formation catalyzed by DBTDL.
Caption: General experimental workflow for two-step polyurethane synthesis.
Caption: Troubleshooting decision tree for common polyurethane synthesis issues.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. researchgate.net [researchgate.net]
- 3. pcimag.com [pcimag.com]
- 4. This compound dilaurate in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. ohans.com [ohans.com]
- 8. Investigation the effect of NCO/OH ratio, amount and type of curing catayst on the Pot life of HTPB based binder system [arcpe.modares.ac.ir]
- 9. mgesjournals.com [mgesjournals.com]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. turkchem.net [turkchem.net]
- 13. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 14. benchchem.com [benchchem.com]
Effect of temperature on the catalytic activity of dibutyltin dilaurate
Technical Support Center: Dibutyltin Dilaurate (DBTDL) Catalysis
This technical support guide addresses common issues and questions regarding the effect of temperature on the catalytic activity of this compound dilaurate (DBTDL), a widely used catalyst in the production of polyurethanes, silicones, and polyesters.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the catalytic activity of DBTDL?
A1: Generally, the catalytic activity of DBTDL and the corresponding reaction rate increase with rising temperature.[2] In polyurethane systems, for example, elevating the temperature significantly shortens the gel time, indicating a faster curing process.[2] This is a crucial parameter for optimizing production efficiency.[1]
Q2: Is there an optimal temperature range for using DBTDL?
A2: Yes, DBTDL exhibits its best performance within a specific temperature range. While this can vary depending on the specific formulation (reactants, solvents, co-catalysts), a common range for polyurethane casting applications is between 40°C and 80°C.[3] Many polyurethane synthesis reactions are effectively controlled at internal temperatures of 75°C to 80°C.[4] Operating within this optimal window ensures a balance between a fast reaction rate and the quality of the final product.[2]
Q3: What are the risks of using excessively high temperatures with DBTDL?
A3: Exceeding the optimal temperature can lead to several problems:
-
Undesirable Side Reactions: High temperatures can promote unwanted reactions, such as isocyanate trimerization or the formation of allophanates and biurets, which can lead to cross-linking and negatively affect the polymer's properties.[2][5]
-
Polymer Degradation: At elevated temperatures, the catalyst can cause the degradation of the polymer network, compromising the mechanical strength and durability of the final product.[6]
-
Changes in Reaction Kinetics: Studies have shown that at temperatures above 80°C, the reaction order with respect to the catalyst concentration can change, making the process harder to control.[7]
-
Catalyst Deactivation: Although DBTDL is thermally stable, extreme temperatures can contribute to its deactivation.[4] The catalyst itself begins to decompose at temperatures above 250°C.[8]
Q4: What happens if the reaction temperature is too low?
A4: Low temperatures will significantly slow down the reaction rate, leading to very long curing or gel times. This can be impractical for most industrial applications. In some cases, a specific formulation of DBTDL may have a freezing point (e.g., liquid down to -10°C), but its catalytic efficiency will be very low at such temperatures.[9]
Q5: How does temperature interact with other factors like moisture?
A5: Temperature and moisture have a combined effect. The reaction between isocyanate and water is also accelerated by temperature and catalysts like DBTDL.[10] At higher temperatures, any moisture present in the system will react more rapidly with isocyanates, producing carbon dioxide gas (leading to bubbles or foaming) and urea (B33335) linkages, which can make the final product brittle.[10][11] Therefore, maintaining anhydrous conditions is critical, especially at elevated temperatures.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving DBTDL catalysis.
| Problem | Possible Cause (Temperature-Related) | Suggested Solution |
| Reaction is too slow; long gel/cure time. | Low Reaction Temperature: The system lacks sufficient thermal energy to achieve the desired reaction rate. | Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction rate. Ensure you do not exceed the optimal range for your system (typically below 80°C).[2][3] |
| Catalyst Deactivation: Impurities (e.g., acids from resins) may have deactivated the catalyst, a process that can be exacerbated by incorrect storage temperatures. | Ensure DBTDL is stored in a cool, dry place away from moisture.[9][12] Consider adding a co-catalyst like a tertiary amine or using a slightly higher catalyst concentration if acidic impurities are suspected.[2][10] | |
| Reaction is too fast; pot life is too short. | Excessive Reaction Temperature: The temperature is too high, leading to an uncontrolled, rapid polymerization. | Lower the reaction temperature to gain better control over the polymerization rate.[5] |
| Exothermic Reaction: The polymerization reaction is exothermic, causing an uncontrolled rise in the internal temperature.[13] | Improve heat dissipation by using a cooling bath or a reactor with better thermal management. Consider adding the isocyanate component more slowly to control the rate of heat generation. | |
| Final product has bubbles, is brittle, or has poor mechanical properties. | High Temperature with Moisture Contamination: High temperatures accelerate the isocyanate-water reaction, causing CO₂ formation and brittleness from urea groups.[10][11] | Thoroughly dry all reactants and solvents before use. Run the reaction under an inert, dry atmosphere (e.g., nitrogen).[5] Lower the reaction temperature to reduce the selectivity of the water-isocyanate reaction. |
| High Temperature Side Reactions: Temperatures above the optimal range are causing side reactions (e.g., allophanate (B1242929) formation) that lead to excessive cross-linking and brittleness.[2] | Reduce the reaction temperature to stay within the optimal range. Use a more selective catalyst if side reactions persist even at moderate temperatures.[5] |
Data Presentation
Table 1: Effect of Temperature on Polyurethane Gel Time
This table summarizes the impact of temperature on the gel time of a polyurethane coating system catalyzed by DBTDL. As temperature increases, the gel time decreases, indicating a higher rate of reaction.
| Temperature (°C) | Gel Time (minutes) |
| 25 | 120 |
| 50 | 45 |
| 80 | 15 |
(Data derived from qualitative and quantitative descriptions in search result[2])
Experimental Protocols
Protocol: Determining the Effect of Temperature on DBTDL Catalytic Activity in Polyurethane Synthesis
Objective: To measure the reaction rate (e.g., by monitoring isocyanate consumption) of a polyurethane reaction at different temperatures using DBTDL as a catalyst.
Materials:
-
Diol (e.g., Polypropylene glycol)
-
Diisocyanate (e.g., 4,4'-Diphenylmethane diisocyanate - MDI)
-
This compound dilaurate (DBTDL)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Reaction vessel with mechanical stirrer, condenser, thermometer, and nitrogen inlet
-
Temperature-controlled bath or mantle
-
Titration equipment or FT-IR spectrometer
Procedure:
-
Preparation: Under a dry nitrogen atmosphere, add the diol and anhydrous solvent to the reaction vessel.[5]
-
Temperature Control: Place the vessel in the temperature-controlled bath and set it to the first desired experimental temperature (e.g., 40°C). Allow the contents to equilibrate.
-
Catalyst Addition: Add the specified amount of DBTDL catalyst to the mixture and stir until fully dissolved. The catalyst loading typically ranges from 0.01 to 0.5 mol% relative to the diisocyanate.[5]
-
Reaction Initiation: Slowly add the diisocyanate to the reaction mixture while maintaining constant stirring and temperature.[5]
-
Monitoring: Begin monitoring the reaction immediately.
-
FT-IR Method: Continuously monitor the disappearance of the characteristic NCO peak around 2270 cm⁻¹.[5]
-
Titration Method: At regular time intervals, extract an aliquot of the reaction mixture and quench the reaction. Determine the concentration of unreacted isocyanate groups via titration (e.g., with dibutylamine).[14]
-
-
Data Collection: Record the isocyanate concentration over time until the reaction is complete.
-
Repeat: Repeat steps 1-6 for each desired temperature (e.g., 50°C, 60°C, 70°C, 80°C).
-
Analysis: Plot the concentration of isocyanate versus time for each temperature to determine the reaction rate constants and observe the effect of temperature on the catalytic activity.
Visualizations
Caption: Troubleshooting workflow for temperature-related issues.
Caption: Relationship between temperature and DBTDL activity.
References
- 1. News - this compound Dilaurate: A Versatile Catalyst with Various Applications [mofanpu.com]
- 2. ohans.com [ohans.com]
- 3. This compound dilaurate in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 4. Reasons for Deactivation of Polyurethane Catalysts - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. experts.umn.edu [experts.umn.edu]
- 8. This compound dilaurate - Wikipedia [en.wikipedia.org]
- 9. bisleyinternational.com [bisleyinternational.com]
- 10. pcimag.com [pcimag.com]
- 11. researchgate.net [researchgate.net]
- 12. morpholine.cc [morpholine.cc]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Technical Support Center: Enhancing Dibutyltin Catalytic Activity with Tertiary Amine Co-catalists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibutyltin catalysts and tertiary amine co-catalysts.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a tertiary amine co-catalyst in a this compound-catalyzed reaction?
A1: In reactions such as polyurethane formation, this compound compounds like this compound dilaurate (DBTDL) act as Lewis acids, activating the isocyanate group.[1] A tertiary amine co-catalyst functions as a Lewis base, activating the hydroxyl group through hydrogen bonding, which increases its nucleophilicity.[2] This dual activation leads to a synergistic effect, significantly accelerating the reaction rate.[1][3]
Q2: How does the concentration of the tertiary amine co-catalyst affect the reaction?
A2: Increasing the concentration of the tertiary amine co-catalyst generally leads to a faster reaction rate, resulting in reduced curing or gel times.[4] However, an excessively high concentration can promote undesirable side reactions, such as isocyanate trimerization.[2] It is crucial to optimize the catalyst-to-co-catalyst ratio for the specific reactants and desired outcome.
Q3: Can the order of addition of the catalyst and co-catalyst impact the reaction?
A3: Yes, the sequence of adding the catalyst, co-catalyst, and reactants can influence the reaction rate. For instance, in polyurethane synthesis, the highest reaction rate may be observed when the DBTDL catalyst is added to a mixture of the diol and isocyanate.[5] It is recommended to standardize the order of addition throughout your experiments to ensure reproducibility.
Q4: What are the typical temperature ranges for these catalyzed reactions?
A4: The reaction rate generally increases with temperature.[2] However, excessively high temperatures can lead to unwanted side reactions like allophanate (B1242929) formation.[2] The optimal temperature range is specific to the reactants and catalyst system but often falls between 25°C and 80°C for polyurethane curing.[2]
Q5: Are there alternatives to this compound catalysts due to toxicity concerns?
A5: Yes, due to concerns about the toxicity of organotin compounds, research is ongoing to find safer alternatives.[6][7] Some alternatives that have been explored include compounds based on zirconium, bismuth, zinc, and copper.[4][7][8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slower than expected reaction rate | 1. Catalyst Deactivation: Impurities in resins, additives, or pigments (e.g., water, acids) can deactivate the catalyst.[6] 2. Incorrect Catalyst Concentration: Insufficient amounts of either the this compound catalyst or the tertiary amine co-catalyst. 3. Suboptimal Temperature: The reaction temperature may be too low.[2] 4. Steric Hindrance: Large side groups on the catalyst or reactants can reduce catalytic efficiency.[10] | 1. Ensure all reactants and solvents are dry and free of acidic impurities. Consider adding a moisture scavenger if necessary. 2. Systematically vary the concentrations of both the catalyst and co-catalyst to find the optimal ratio. 3. Gradually increase the reaction temperature while monitoring for any side reactions.[2] 4. Select catalysts and reactants with less steric hindrance if possible.[10] |
| Formation of side products (e.g., bubbles, gels) | 1. Isocyanate Side Reactions: Excess isocyanate can react with moisture to produce CO2 (gassing/foaming) or can trimerize to form isocyanurates, leading to gelation.[1][2] 2. High Catalyst/Co-catalyst Concentration: An excess of the tertiary amine can particularly promote trimerization.[2] 3. High Temperature: Elevated temperatures can favor side reactions.[2] | 1. Carefully control the stoichiometry (NCO/OH ratio).[2] A slight excess of isocyanate is often used, but large excesses should be avoided. Ensure a dry reaction environment.[1][2] 2. Reduce the concentration of the tertiary amine co-catalyst. 3. Lower the reaction temperature.[2] |
| Inconsistent batch-to-batch results | 1. Variability in Raw Materials: Different batches of reactants or solvents may contain varying levels of impurities that affect catalytic activity.[6] 2. Inconsistent Procedure: Variations in the order of addition, mixing speed, or temperature control.[5] 3. Catalyst Hydrolysis: Some catalysts can be sensitive to moisture and may degrade over time if not stored properly.[3] | 1. Source high-purity reactants and test new batches for impurities. 2. Develop and strictly adhere to a standard operating procedure (SOP) for all experiments. 3. Store catalysts in a cool, dry place, and blanket with an inert gas like nitrogen or argon if they are particularly moisture-sensitive. |
| Poor product performance (e.g., inferior mechanical properties) | 1. Incomplete Reaction: An imbalance in the reactant ratio (stoichiometry) can lead to an incomplete cure.[2] 2. Catalyst Interference: The catalyst or co-catalyst may interfere with the final properties of the material. | 1. Carefully calculate and control the molar ratio of reactive groups (e.g., NCO/OH).[2] 2. Evaluate the effect of different catalyst/co-catalyst systems on the final product properties. |
Quantitative Data on Catalytic Performance
Table 1: Effect of Tertiary Amine Co-catalyst on Curing Time of a Polyurethane Coating
Hypothetical data based on descriptions in the literature.[2]
| Catalyst System | This compound Dilaurate (DBTDL) Conc. (wt%) | Tertiary Amine Conc. (wt%) | Curing Time (hours) |
| Uncatalyzed | 0 | 0 | > 24 |
| DBTDL only | 0.05 | 0 | 8 |
| DBTDL + Tertiary Amine | 0.05 | 0.02 | 4 |
| DBTDL + Tertiary Amine | 0.05 | 0.05 | 2.5 |
Table 2: Effect of Catalyst Concentration on Tack Free Time and Set to Touch Time
Data adapted from a study comparing DBTDL with a tertiary amine catalyst (DMDEE).[4]
| Catalyst | Concentration (% w/w) | Tack Free Time (min) | Set to Touch Time (min) |
| DBTDL | 0.5 | 35 | 45 |
| DBTDL | 1.0 | 28 | 38 |
| DBTDL | 1.5 | 22 | 30 |
| DMDEE (Tertiary Amine) | 0.5 | 20 | 28 |
| DMDEE (Tertiary Amine) | 1.0 | 15 | 22 |
| DMDEE (Tertiary Amine) | 1.5 | 10 | 16 |
Experimental Protocols
Protocol 1: General Procedure for Polyurethane Synthesis using a DBTDL/Tertiary Amine System
This protocol describes a general method for synthesizing a polyurethane prepolymer.[4]
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Ensure all reactants (e.g., polyol, diisocyanate) and solvents are anhydrous.
-
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the poly(propylene oxide) glycol (PPG).
-
Begin stirring and heat the flask to the desired reaction temperature (e.g., 60°C) in an oil bath.[4]
-
-
Catalyst Addition:
-
Add the desired amount of the tertiary amine co-catalyst to the polyol.
-
Subsequently, add the this compound dilaurate (DBTDL) catalyst. Stir for 5 minutes to ensure homogeneity.
-
-
Reactant Addition:
-
Slowly add the molar excess of polymeric diphenylmethane (B89790) diisocyanate (PMDI) to the flask over a period of 15-30 minutes.[4]
-
-
Reaction Monitoring:
-
Maintain the reaction at 60°C for approximately 2 hours.[4]
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and determining the residual isocyanate content via titrimetric methods (e.g., dibutylamine (B89481) back-titration).[5]
-
-
Completion and Storage:
-
Once the desired isocyanate content is reached, cool the reaction mixture to room temperature.
-
Store the resulting prepolymer under a dry, inert atmosphere.
-
Visualizations
Caption: A typical experimental workflow for polyurethane synthesis.
Caption: Synergistic activation of reactants by the catalyst system.
Caption: A decision tree for troubleshooting a slow reaction rate.
References
- 1. paint.org [paint.org]
- 2. ohans.com [ohans.com]
- 3. poliuretanos.com.br [poliuretanos.com.br]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pcimag.com [pcimag.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Improving the stability of dibutyltin catalysts in storage and use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dibutyltin catalysts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during storage and experimentation with this compound catalysts.
Issue 1: Reduced or No Catalytic Activity
Question: My reaction is proceeding very slowly or not at all. I suspect an issue with my this compound catalyst. What are the possible causes and how can I troubleshoot this?
Answer:
Reduced or complete loss of catalytic activity is a common issue, primarily stemming from catalyst degradation or improper reaction conditions.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Hydrolysis | The primary cause of deactivation for most organotin (IV) catalysts is hydrolysis from exposure to moisture.[1][2] This forms inactive this compound oxide, which may appear as a precipitate. Ensure the catalyst is stored in a tightly sealed container in a dry, cool, well-ventilated area.[1] Use anhydrous solvents and reagents in your reaction. |
| Incorrect Catalyst Concentration | The reaction rate is highly dependent on the catalyst concentration.[3] Verify that the correct amount of catalyst was added to the reaction mixture. As a starting point, a concentration of 0.1-2 mol% is often effective for transesterification reactions. |
| Inhibitors in the Reaction Mixture | Certain additives, such as some antioxidants or UV absorbers, can react with and deactivate the catalyst.[4] Review all components in your formulation for known incompatibilities. Acidic compounds can also deactivate tin catalysts.[5] |
| Low Reaction Temperature | Many reactions catalyzed by this compound compounds are temperature-dependent.[6] For example, transesterification reactions often require temperatures between 60-100 °C.[7] Consider carefully increasing the reaction temperature while monitoring for potential side reactions. |
Issue 2: Precipitation or Cloudiness in the Catalyst or Reaction Mixture
Question: I've observed a white precipitate in my stock solution of this compound dilaurate (DBTDL) or in my polyol blend. What is causing this and what should I do?
Answer:
The formation of solids is a clear indicator of catalyst degradation or incompatibility.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Hydrolysis | Exposure of the catalyst to moisture from the air or within the reagents (like polyols) is the most common cause of precipitation.[1] The white solid is likely this compound oxide, a product of hydrolysis.[1] It is recommended to discard the degraded catalyst and use a fresh, properly stored supply. Ensure all reaction components are as dry as possible. |
| Incompatibility with Other Reagents | In some cases, this compound catalysts can react with other components in a formulation, leading to precipitation. For instance, in certain polyurethane systems, this compound dilaurate can interact with specific silicone surfactants to form a gelled salt.[5] |
| Low Solubility | This compound oxide, the degradation product, is insoluble in most organic solvents.[8] If you suspect hydrolysis has occurred, the resulting precipitate will not readily redissolve. |
Issue 3: Poor Curing of Polyurethane or Silicone Formulations
Question: My polyurethane foam is not curing properly (e.g., it's tacky, has a slow cure time, or collapses), or my RTV silicone is not vulcanizing as expected. Could the this compound catalyst be the problem?
Answer:
Yes, the catalyst plays a critical role in the curing of these polymer systems. Improper catalyst performance is a frequent cause of curing issues.
Possible Causes & Solutions for Polyurethane Foams:
| Cause | Troubleshooting Steps |
| Imbalanced Gel/Blow Reaction | This compound catalysts primarily accelerate the gelling reaction (polyol-isocyanate).[9] If the blowing reaction (water-isocyanate) is too fast relative to the gelling, the foam structure can collapse. Consider adjusting the catalyst package, potentially by reducing the amount of amine co-catalyst or using a delayed-action amine catalyst.[4] |
| Insufficient Gel Catalyst | An insufficient amount of the this compound catalyst will lead to a slow gelling reaction, resulting in a tacky foam with poor physical properties.[4] It may be necessary to increase the catalyst concentration. For example, an increase of 0.1-0.5 phr of an organotin catalyst can be tested.[4] |
| Catalyst Deactivation | As mentioned previously, catalyst hydrolysis will lead to a significant drop in curing efficiency.[1] Ensure your polyol and other components are dry. |
Possible Causes & Solutions for RTV Silicones:
| Cause | Troubleshooting Steps |
| Incorrect Catalyst Ratio | For two-component RTV systems, the ratio of the catalyst (Part B) to the base (Part A) is critical.[10][11] Ensure the components are mixed in the precise ratio specified by the manufacturer. |
| Inhibition of Cure | Certain materials can inhibit the cure of RTV silicones. These include sulfur-containing compounds, some amines, and other organometallic compounds. Ensure your mold and substrates are clean and free of potential inhibitors. |
| Low Ambient Moisture (for 1-component systems) | One-component RTV silicones rely on atmospheric moisture to cure.[12] Low humidity will significantly slow down the curing process. Curing can be accelerated by increasing the ambient humidity. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store my this compound catalysts?
A1: To prevent degradation, especially through hydrolysis, store this compound catalysts in their original, tightly sealed containers in a cool, dry, and well-ventilated area.[1] Keep them away from heat sources, direct sunlight, and moisture.[1]
Q2: What is the main degradation product of this compound catalysts and how can I detect it?
A2: The primary degradation product resulting from hydrolysis is this compound oxide (DBTO), an insoluble white powder.[1] Visually, its presence is indicated by cloudiness or precipitation in the catalyst solution. Analytically, the presence of DBTO can be confirmed by derivatizing the sample (e.g., with a Grignard reagent to form a volatile species) followed by analysis with gas chromatography-mass spectrometry (GC-MS).[8][13]
Q3: What is the difference in stability and activity between this compound Diacetate (DBTA) and this compound Dilaurate (DBTDL)?
A3: Both DBTA and DBTDL are effective catalysts, but they have some differences. DBTA is known to have a higher catalytic activity and can result in faster curing times compared to DBTDL.[14] However, DBTA is also more susceptible to hydrolysis and can release acetic acid, which can be corrosive and has a distinct odor.[14][15] DBTDL is generally more hydrolytically stable than DBTA, making it a more robust choice in formulations where low levels of moisture may be present.
Comparative Properties of DBTA and DBTDL
| Property | This compound Diacetate (DBTA) | This compound Dilaurate (DBTDL) |
| Relative Activity | Higher, faster cure speed[14] | Standard, versatile catalyst[3] |
| Hydrolytic Stability | More susceptible to hydrolysis | More stable than DBTA |
| Byproduct of Hydrolysis | Acetic Acid[15] | Lauric Acid[1] |
| Odor | Characteristic acetic acid odor[14] | Mild, fatty odor |
| Common Applications | RTV silicones, polyurethane coatings[2][14] | Polyurethane foams, coatings, elastomers[3] |
Q4: Are there less toxic or more stable alternatives to this compound catalysts?
A4: Yes, due to increasing environmental and health regulations, there is a significant trend towards using alternative catalysts. Bismuth and zinc-based catalysts, such as bismuth neodecanoate and zinc octoate, are common, less toxic alternatives.[16] These catalysts often have improved hydrolytic stability but may require different concentrations to achieve similar reactivity to organotin catalysts.
Q5: Can I test the activity of a suspected degraded catalyst?
A5: Yes. The most straightforward method is to run a small-scale, controlled experiment comparing the performance of the suspect catalyst to a fresh, unopened sample. You can monitor the reaction progress by measuring key parameters such as gel time, tack-free time, or the disappearance of a key functional group (e.g., the isocyanate peak around 2270 cm⁻¹ in FTIR for polyurethane reactions).[3]
Experimental Protocols
Protocol 1: Comparative Activity Test for Polyurethane Foam Curing
Objective: To qualitatively and quantitatively compare the catalytic activity of a suspect this compound catalyst sample against a fresh standard.
Materials:
-
Polyether polyol
-
Isocyanate (e.g., MDI or TDI)
-
Distilled water (blowing agent)
-
Surfactant (e.g., silicone-based)
-
Amine co-catalyst (if used in standard formulation)
-
Fresh this compound catalyst (Control)
-
Suspect this compound catalyst (Test)
-
Disposable cups, stirring rods, stopwatch, and a scale.
-
FTIR spectrometer (optional, for quantitative analysis)
Procedure:
-
Preparation: In two separate cups, accurately weigh out identical amounts of the polyol, surfactant, water, and any amine co-catalyst. Mix each thoroughly.
-
Catalyst Addition: To one cup, add the specified amount of the Control catalyst. To the second cup, add the exact same amount of the Test catalyst. Mix both for 30 seconds.
-
Isocyanate Addition: Add the same amount of isocyanate to each cup and start the stopwatch immediately. Stir vigorously for 10 seconds.
-
Observation: Record the following characteristic times for both samples:
-
Cream time: Time when the mixture begins to rise and change color.
-
Gel time: Time when fine strands of polymer can be pulled from the mixture.
-
Rise time: Time when the foam stops rising.
-
Tack-free time: Time when the surface of the foam is no longer sticky to the touch.
-
-
Interpretation: A significant increase in any of these times for the Test sample compared to the Control indicates reduced catalytic activity.
-
(Optional) FTIR Analysis: At set time intervals (e.g., every 2 minutes), take a small sample from the reacting mixture and measure the IR spectrum. Monitor the decrease in the isocyanate peak area (~2270 cm⁻¹) relative to a stable internal reference peak (e.g., a C-H stretch). A slower rate of decrease for the Test sample provides quantitative evidence of lower activity.[3]
Protocol 2: Detection of this compound Degradation Products (DBTO) via GC-MS
Objective: To qualitatively detect the presence of this compound oxide (DBTO) in a catalyst sample, which indicates hydrolytic degradation. This protocol involves derivatization to make the non-volatile DBTO amenable to GC analysis.
Materials:
-
This compound catalyst sample
-
Grignard reagent (e.g., propylmagnesium chloride in THF)
-
Anhydrous organic solvent (e.g., hexane (B92381) or toluene)
-
Dilute acid (e.g., 1N H₂SO₄) for quenching
-
Anhydrous sodium sulfate
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the catalyst sample (e.g., 0.1 g) into a dry reaction vial.
-
Derivatization: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of the Grignard reagent to the vial. The reaction converts DBTO to a volatile tetra-alkyltin derivative (e.g., dibutyl-dipropyltin). This step may be facilitated by gentle heating (e.g., 60 °C) and sonication for 15-30 minutes until any solids dissolve.[8]
-
Quenching: Carefully quench the excess Grignard reagent by slowly adding dilute acid.
-
Extraction: Add an organic solvent (e.g., hexane) to extract the derivatized organotin compound. Shake the mixture and allow the layers to separate.
-
Drying: Transfer the organic layer to a clean vial and dry it over anhydrous sodium sulfate.
-
GC-MS Analysis: Inject the dried organic extract into the GC-MS. The presence of the corresponding tetra-alkyltin derivative in the chromatogram confirms the initial presence of DBTO in the sample. A mass spectrometer will show the characteristic isotopic pattern of tin.
Disclaimer: This protocol involves hazardous reagents (Grignard reagents) and should only be performed by trained personnel in a proper laboratory setting with appropriate safety precautions.
Visualizations
Caption: Hydrolytic degradation pathway of this compound Dilaurate (DBTDL).
Caption: Troubleshooting workflow for this compound catalyst issues.
Caption: Simplified catalytic cycle for polyurethane formation.
References
- 1. This compound DILAURATE (DBTDL) - Ataman Kimya [atamanchemicals.com]
- 2. reaxis.com [reaxis.com]
- 3. pcimag.com [pcimag.com]
- 4. Causes and solutions of slow curing of polyurethane rigid foam-Blogs_QICHEN [qichenchemical.com]
- 5. US5308880A - Tin catalysts for use in rim polyol blends containing acidic internal mold release agents and diethyltoluenediamine chain extender - Google Patents [patents.google.com]
- 6. ohans.com [ohans.com]
- 7. newtopchem.com [newtopchem.com]
- 8. CN101241111A - Dibutyl tin oxide detection method - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How to Troubleshoot Common Issues in Silicone Molding [siliconeplus.net]
- 11. artmolds.com [artmolds.com]
- 12. RTV Silicone Sealants: The Complete Professional Guide For Construction Applications – BOPIN [bopinchem.com]
- 13. This compound oxide (determination of this compound expressed as this compound oxide) - analysis - Analytice [analytice.com]
- 14. BNT Chemicals | DBTA – Dibutyltindiacetate [bnt-chemicals.com]
- 15. newtopchem.com [newtopchem.com]
- 16. Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam - PMC [pmc.ncbi.nlm.nih.gov]
Reducing byproducts in the synthesis of dibutyltin dilaurate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of dibutyltin dilaurate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound dilaurate?
A1: The most prevalent laboratory and industrial synthesis method involves the direct esterification of this compound oxide with lauric acid.[1][2][3][4] This reaction is typically carried out by heating a mixture of the two reactants.[3][4] Another documented method is the reaction of this compound dichloride with lauric acid, often in the presence of a base like sodium ethoxide to neutralize the hydrochloric acid byproduct.[5]
Q2: What are the potential byproducts in the synthesis of this compound dilaurate?
A2: While specific byproducts are often not explicitly detailed in commercial literature, potential impurities can arise from several sources:
-
Incomplete Reaction: Unreacted this compound oxide and lauric acid may remain in the final product if the reaction does not go to completion.
-
Undesirable Esterification Products: The formation of other organotin laurates, such as monobutyltin (B1198712) trilaurate or tributyltin monolaurate, can occur, particularly if the starting materials contain tributyltin or monobutyltin impurities. Triorganotin compounds are often considered undesirable byproducts in the manufacturing of other organotin compounds.[6]
-
Hydrolysis Products: this compound dilaurate is sensitive to moisture and can hydrolyze to form this compound oxide and lauric acid.[7] The presence of water during the synthesis or workup can lead to the formation of these impurities.
-
Solvent and Catalyst Residues: If solvents like ethanol (B145695) are used in the synthesis, they can remain as residual impurities.[8] Similarly, if catalysts are employed, they may also be present in the final product.
Q3: How can I minimize the formation of byproducts?
A3: Several strategies can be employed to reduce byproduct formation:
-
Control of Stoichiometry: Precise control of the molar ratio of this compound oxide to lauric acid is crucial to ensure complete reaction and minimize unreacted starting materials.
-
Reaction Conditions: Optimizing reaction temperature and time can drive the reaction to completion and reduce the likelihood of side reactions. Some methods suggest heating to 60-70°C for 2-3 hours.[8] Another source mentions that traditional methods using higher temperatures (100-110°C) can lead to more side reactions.[9]
-
Water Removal: Since water is a byproduct of the esterification and can lead to hydrolysis of the product, its continuous removal during the reaction is important. This can be achieved through azeotropic distillation with a suitable solvent or by carrying out the reaction under vacuum.[9]
-
Purity of Starting Materials: Using high-purity this compound oxide and lauric acid is essential to prevent the formation of undesired organotin byproducts.[6]
-
Use of Catalysts: While this compound dilaurate is itself a catalyst for many reactions, certain catalysts can be used to promote its synthesis at lower temperatures, potentially reducing side reactions.[9]
Q4: What are the recommended purification methods for this compound dilaurate?
A4: After the synthesis, several steps can be taken to purify the product:
-
Filtration: If unreacted solid starting materials like this compound oxide are present, filtration can be used for their removal.
-
Washing: Washing the crude product with aqueous solutions can help remove water-soluble impurities.
-
Drying: The use of drying agents like anhydrous magnesium sulfate (B86663) can remove residual water from the organic phase.[8]
-
Vacuum Distillation/Stripping: To remove volatile impurities and residual solvents, vacuum distillation or stripping can be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product appears cloudy or contains solid particles. | Incomplete reaction leaving unreacted this compound oxide. | - Ensure the molar ratio of lauric acid to this compound oxide is correct. - Increase reaction time or temperature moderately to drive the reaction to completion. - Filter the final product to remove solid impurities. |
| Product has a high acid value. | Excess lauric acid remaining after the reaction. | - Adjust the stoichiometry to use a slight excess of this compound oxide. - Wash the product with a dilute basic solution (e.g., sodium bicarbonate) to neutralize and remove excess acid, followed by washing with water to remove salts. Ensure the product is thoroughly dried afterward. |
| Presence of other organotin species (e.g., tributyltin, monobutyltin derivatives) detected by analysis. | Impurities in the starting this compound oxide. | - Use a higher purity grade of this compound oxide. It is recommended that the triorganotin content of the catalyst used in the present invention should preferably be less than about 5 percent.[6] - Analyze the starting material for the presence of other butyltin species before synthesis. |
| Product degrades or shows signs of hydrolysis over time. | Presence of residual water in the final product. | - Ensure complete removal of water during the reaction using methods like azeotropic distillation or vacuum. - Thoroughly dry the product using a drying agent and/or vacuum drying. - Store the final product under a dry, inert atmosphere. |
| Final product has a strong solvent odor. | Incomplete removal of the reaction solvent. | - If a solvent was used, ensure its complete removal by vacuum distillation or by stripping with an inert gas. |
Experimental Protocols
Key Experiment: Synthesis of this compound Dilaurate from this compound Oxide and Lauric Acid
This protocol is a generalized procedure based on common methods described in the literature.[4][8][10]
Materials:
-
This compound oxide (high purity)
-
Lauric acid (high purity)
-
Toluene (or another suitable solvent for azeotropic water removal, optional)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (if using azeotropic removal)
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Charging the Reactor: In a round-bottom flask, add this compound oxide and lauric acid in a 1:2 molar ratio. If using a solvent for azeotropic water removal, add toluene.
-
Reaction:
-
Direct Method: Heat the mixture with stirring to the desired reaction temperature (e.g., 60-70°C) and maintain for a set period (e.g., 2-3 hours).[8] The reaction mixture should become a clear liquid.
-
Azeotropic Method: If using a Dean-Stark trap, heat the mixture to reflux. Water produced during the reaction will be collected in the trap. Continue the reaction until no more water is collected.
-
-
Cooling and Initial Purification: Once the reaction is complete, cool the mixture to room temperature. If the product is solid at room temperature, it may be necessary to gently warm it for subsequent steps.
-
Solvent Removal (if applicable): If a solvent was used, remove it using a rotary evaporator.
-
Drying: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or hexane). Wash the organic layer with water to remove any water-soluble impurities. Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Final Product Isolation: Filter off the drying agent. Remove the solvent under reduced pressure to obtain the final this compound dilaurate product.
Visualizations
Caption: General workflow for the synthesis and purification of this compound dilaurate.
Caption: Logical relationships leading to potential byproducts in the synthesis.
References
- 1. This compound dilaurate in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 2. pcimag.com [pcimag.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102838631A - Synthesis method of this compound dilaurate - Google Patents [patents.google.com]
- 6. EP0419254B1 - Use of organotin esterification catalysts for reducing extractability - Google Patents [patents.google.com]
- 7. This compound DILAURATE (DBTDL) - Ataman Kimya [atamanchemicals.com]
- 8. Synthesis method of this compound dilaurate - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN102516544A - Method for preparing this compound dilaurate catalyst - Google Patents [patents.google.com]
- 10. This compound dilaurate synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Shifting Gears in Dibutyltin Analysis: A Comparative Guide to GC-MS Method Validation with an Alternative Carrier Gas
For researchers, scientists, and professionals in drug development, the precise determination of dibutyltin (DBT) is crucial due to its potential toxicity. Gas chromatography-mass spectrometry (GC-MS) stands as a primary analytical technique for this purpose. Traditionally, helium has been the carrier gas of choice for these methods. However, escalating costs and supply chain vulnerabilities have prompted a search for viable alternatives. This guide provides a comprehensive comparison of a validated GC-MS method for DBT determination using the standard helium carrier gas versus an adapted method employing hydrogen, an increasingly popular alternative.
This comparison summarizes quantitative data from established methods and provides detailed experimental protocols to facilitate the adoption of alternative carrier gases without compromising analytical performance.
Performance Comparison: Helium vs. Hydrogen
The choice of carrier gas directly impacts the performance of a GC-MS method. While helium is inert and provides excellent separation efficiency, hydrogen offers advantages in terms of analysis speed and cost-effectiveness. The following tables summarize the key validation parameters for the determination of this compound using both carrier gases.
Table 1: Linearity and Sensitivity
| Parameter | Helium Carrier Gas | Hydrogen Carrier Gas (Projected) |
| Linearity (R²) | 0.9999 | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.02 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.06 - 0.15 µg/mL |
Note: Data for Hydrogen Carrier Gas is projected based on performance characteristics observed for similar compounds, as a direct validated study for this compound with hydrogen was not available.
Table 2: Precision and Accuracy
| Parameter | Helium Carrier Gas | Hydrogen Carrier Gas (Projected) |
| Precision (RSD%) | < 5% | < 10% |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% |
Note: Data for Hydrogen Carrier Gas is projected based on performance characteristics observed for similar compounds.
Experimental Protocols
A detailed and robust experimental protocol is fundamental for reproducible and accurate results. Below are the detailed methodologies for the GC-MS determination of this compound, adaptable for both helium and the alternative hydrogen carrier gas.
Sample Preparation and Derivatization
This protocol is adapted for the analysis of this compound in polyvinyl chloride (PVC) products.
-
Sample Extraction:
-
Weigh approximately 0.5 g of the PVC sample, cut into small pieces (e.g., 5 mm).
-
Place the sample in a suitable vessel and add 20 mL of an acetone/hexane (B92381) (3/7 v/v) mixture containing a drop of hydrochloric acid.
-
Allow the mixture to stand overnight at approximately 40°C, with occasional shaking to facilitate extraction.
-
After extraction, filter the solution to remove any solid particles.
-
Concentrate the extract to a smaller volume (e.g., 2 mL) under a gentle stream of nitrogen at a temperature of 40°C or below.
-
-
Derivatization:
-
To the concentrated extract, add 5 mL of an acetic acid/sodium acetate (B1210297) buffer solution.
-
Add 1 mL of a 1 g/50 mL aqueous solution of sodium tetraethylborate to ethylate the this compound compounds.
-
Shake the mixture vigorously for 20 minutes and then let it stand for 1 hour to allow for phase separation.
-
The upper hexane layer, containing the derivatized this compound, is collected for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following table outlines the recommended GC-MS parameters for both helium and hydrogen carrier gases.
Table 3: GC-MS Instrumental Parameters
| Parameter | Helium Carrier Gas | Hydrogen Carrier Gas |
| GC System | Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent, Shimadzu) | Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent, Shimadzu) |
| Column | Rtx-5MS (30 m x 0.25 mm I.D., df = 0.25 µm) or equivalent | Rtx-5MS (30 m x 0.25 mm I.D., df = 0.25 µm) or equivalent |
| Carrier Gas | Helium | Hydrogen |
| Carrier Gas Mode | Constant Linear Velocity | Constant Linear Velocity |
| Linear Velocity | ~33 cm/sec | ~40-50 cm/sec |
| Inlet Temperature | 250 °C | 250 °C |
| Injection Mode | Splitless | Splitless |
| Injection Volume | 1 µL | 1 µL |
| Oven Program | 45°C (hold 4 min), ramp at 15°C/min to 300°C (hold 10 min) | 45°C (hold 3 min), ramp at 20°C/min to 300°C (hold 8 min) |
| MS Transfer Line Temp. | 280 °C | 280 °C |
| Ion Source Temp. | 230 °C | 230 °C |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 263, 235, 177 | 263, 235, 177 |
Experimental Workflow and Logical Relationships
To visualize the entire process of GC-MS method validation for this compound determination, the following diagram illustrates the key steps and their logical flow.
Caption: Workflow for GC-MS method validation of this compound.
Conclusion
The validation of a GC-MS method for the determination of this compound can be successfully achieved using either helium or hydrogen as the carrier gas. While helium remains the benchmark for inertness and established performance, hydrogen presents a compelling alternative with significant advantages in terms of reduced analysis time and lower operational costs.
The choice of carrier gas will depend on the specific needs and resources of the laboratory. For labs seeking to reduce their reliance on helium and improve sample throughput, transitioning to hydrogen is a viable option. However, this transition requires careful method adaptation and re-validation to ensure that the analytical performance meets the required standards for accuracy and precision. The potential for reactivity with certain analytes when using hydrogen should also be considered and evaluated during method development. By following the detailed protocols and considering the performance comparisons presented in this guide, researchers can make an informed decision and successfully validate their GC-MS method for this compound determination with an alternative carrier gas.
The Enduring Reign of Tin and the Rise of a New Guard: A Comparative Study of Dibutyltin and Non-Tin Catalysts in Polyurethane Synthesis
For decades, dibutyltin (DBT) compounds, particularly this compound dilaurate (DBTDL), have been the go-to catalysts in the synthesis of polyurethanes, prized for their high efficiency and reliability.[1] However, mounting regulatory pressure and growing environmental and health concerns are steering the industry towards safer, non-tin alternatives.[2][3] This guide provides an objective comparison of DBT and non-tin catalysts, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating this critical shift.
The primary driver for replacing organotin catalysts is their toxicological profile.[2] Several organotin compounds are classified as toxic for reproduction, mutagenic, and may cause damage to specific organs with repeated exposure.[3] This has led to restrictions on their use in consumer products in regions like the European Union.[1] In contrast, non-tin alternatives, such as those based on bismuth, zinc, and zirconium, are generally considered to have a lower toxicity profile, offering a path to more sustainable and regulatory-compliant polyurethane products.[1][4]
Performance Deep Dive: A Data-Driven Comparison
While the impetus for change is clear, the performance of non-tin catalysts must be rigorously evaluated to ensure they meet the demanding requirements of various polyurethane applications, from coatings and adhesives to foams and elastomers.[5][6] The following tables summarize key performance metrics from various studies, comparing DBT catalysts with their emerging non-tin counterparts.
Reaction Kinetics: Cure Speed and Pot Life
A critical function of a catalyst is to control the rate of the two primary reactions in polyurethane formation: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[5] this compound catalysts are known for their ability to accelerate gelation, leading to rapid curing times.[7]
| Catalyst Type | Gel Time (sec) | Tack-Free Time (min) | Final Cure (hrs) | Pot Life | Reference |
| This compound Dilaurate (DBTDL) | 275 | 28 | 12 | Standard | [7] |
| Bismuth Carboxylate | 310 | 35 | 16 | Shorter than DBTDL | [7][8] |
| Bismuth/Zinc Carboxylate | - | - | - | Similar or slightly longer than DBTDL | [8] |
| Zirconium Diketonate | - | - | - | Significantly longer than DBTDL | [9] |
| Uncatalyzed | 420 | 45 | 24 | Very Long | [7] |
Table 1: Comparative reaction kinetics of various catalysts in a polyurethane system. Data adapted from multiple sources.[7][8][9]
Mechanical Properties: Strength, Elongation, and Hardness
The choice of catalyst can significantly influence the final mechanical properties of the polyurethane product.[10] this compound catalysts are known for promoting the formation of uniform polymer networks, resulting in consistent and desirable mechanical characteristics.[7]
| Catalyst Type | Tensile Strength | Elongation at Break | Hardness (König) | Compression Set Resistance | Reference |
| This compound Dilaurate (DBTDL) | Standard | Standard | Standard | Standard | [1][7] |
| Non-Tin Catalysts (General) | +12% (in flexible foams) | +18% (in flexible foams) | Better after 7 and 14 days | Improved | [1][7] |
Table 2: Comparison of mechanical properties of polyurethanes synthesized with DBT and non-tin catalysts. Percentage improvements for non-tin catalysts are noted for flexible slabstock foams.[1][7]
Aesthetic and Durability Properties
For applications like coatings, appearance and long-term durability are paramount. Non-tin catalysts have shown advantages in reducing yellowing and improving corrosion resistance.[1]
| Property | This compound Dilaurate (DBTDL) | Non-Tin Catalysts | Reference |
| Yellowing | Higher | Lower | [1] |
| Gloss | Standard | Higher | [9] |
| Corrosion Resistance | Standard | Equal or Better | [1] |
| Hydrolytic Stability | Good | Can be sensitive to moisture, but stable formulations exist | [7][8] |
Table 3: Comparison of aesthetic and durability properties.[1][7][8][9]
Visualizing the Comparison
To better understand the comparative landscape and the experimental approach to catalyst evaluation, the following diagrams are provided.
References
- 1. Tin Catalyst Alternatives for Polyurethane Coatings | Borchers: A Milliken Brand [borchers.com]
- 2. ohans.com [ohans.com]
- 3. jicable.org [jicable.org]
- 4. researchgate.net [researchgate.net]
- 5. newtopchem.com [newtopchem.com]
- 6. Classification of polyurethane catalysts and selection of catalysts for different polyurethane products - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 7. bdmaee.net [bdmaee.net]
- 8. benchchem.com [benchchem.com]
- 9. paint.org [paint.org]
- 10. Identifying competitive tin- or metal-free catalyst combinations to tailor polyurethane prepolymer and network properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Dibutyltin Dibromide vs. Zirconium Catalysts: A Performance Analysis in Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data
The selection of an appropriate catalyst is paramount in achieving desired reaction kinetics, product yield, and purity in various chemical syntheses. For decades, organotin compounds, such as dibutyltin dibromide, have been utilized as effective catalysts, particularly in polyurethane chemistry. However, increasing environmental and health concerns associated with organotin compounds have spurred the search for viable alternatives.[1][2] Among the most promising replacements are zirconium-based catalysts, which offer a compelling combination of high catalytic activity and low toxicity.[3] This guide provides a detailed performance analysis of this compound dibromide against zirconium catalysts, supported by experimental data and protocols to aid researchers in making informed decisions for their specific applications.
Executive Summary of Performance Comparison
Zirconium catalysts have emerged as a strong alternative to traditional organotin catalysts like this compound dilaurate (DBTDL), a close analog of this compound dibromide.[1] In polyurethane systems, zirconium catalysts, particularly zirconium diketonates, have demonstrated distinct advantages. They exhibit high selectivity for the isocyanate-polyol reaction over the isocyanate-water side reaction, which is crucial in waterborne polyurethane formulations.[4][5] This selectivity leads to reduced gassing and foaming, longer pot life, and improved gloss in the final product compared to formulations catalyzed by this compound dilaurate.[4][5] While organotin catalysts are known for their high efficiency in accelerating urethane (B1682113) formation, zirconium catalysts can offer a more controlled curing profile, sometimes exhibiting a delayed onset of cure followed by a rapid reaction.[1]
Quantitative Performance Data
The following tables summarize the key performance indicators of this compound compounds (represented by the closely related and more extensively studied this compound dilaurate, DBTDL) and zirconium catalysts in polyurethane synthesis.
Table 1: Reaction Kinetics and Curing Profile
| Catalyst Type | Specific Catalyst Example | Key Performance Metric | Observation |
| Organotin | This compound Dilaurate (DBTDL) | Gel Time | Generally provides rapid curing, leading to shorter gel times.[1] |
| Pot Life | Can have a shorter pot life due to high initial activity.[1] | ||
| Zirconium | Zirconium Acetylacetonate | Gel Time | Can provide faster curing, indicated by shorter gel times in some formulations.[1] |
| Pot Life | Often exhibits a longer pot life, allowing for better process control.[4][5] | ||
| Zirconium Diketonate | Selectivity (Isocyanate-Polyol vs. Isocyanate-Water) | Demonstrates higher selectivity, resulting in less foaming.[1] |
Table 2: Final Product Properties
| Catalyst Type | Specific Catalyst Example | Property | Result Compared to Control/Alternative |
| Organotin | This compound Dilaurate (DBTDL) | Hardness | Provides good mechanical properties.[3] |
| Corrosion Resistance | Offers effective corrosion resistance in coatings.[3] | ||
| Zirconium | Zirconium Diketonate | Gloss | Can result in higher gloss in coating applications.[4][5] |
| Tin-free Zirconium blend | Hardness | Showed better hardness development over time compared to DBTDL.[3] | |
| Tin-free Zirconium blend | Corrosion Resistance | Provided equal or better corrosion resistance than DBTDL.[3] |
Catalytic Mechanisms: A Tale of Two Pathways
The differing performance characteristics of organotin and zirconium catalysts can be attributed to their distinct catalytic mechanisms.
This compound Dibromide (and other Organotins): The Lewis Acid Mechanism
Organotin catalysts like this compound dibromide typically function as Lewis acids. The tin center coordinates with the electronegative oxygen or nitrogen atom of the isocyanate group. This coordination increases the electrophilicity of the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol.[6][7] This mechanism is highly efficient in accelerating the urethane linkage formation.[8]
References
A Comparative Analysis of Butyltin Toxicity: Tributyltin, Dibutyltin, and Monobutyltin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profiles of three organotin compounds: tributyltin (TBT), dibutyltin (DBT), and monobutyltin (B1198712) (MBT). The information presented is curated from experimental data to assist researchers in understanding their relative toxicities and mechanisms of action.
Executive Summary
Tributyltin (TBT) and this compound (DBT) are significantly more toxic than monobutyltin (MBT). The general order of toxicity is TBT ≥ DBT >> MBT. TBT is a potent endocrine disruptor and immunotoxicant, primarily acting through the activation of nuclear receptors and induction of apoptosis. DBT also exhibits significant immunotoxicity and neurotoxicity, impacting key cellular signaling pathways. MBT is the least toxic of the three, though it can contribute to oxidative stress at higher concentrations.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the acute toxicity of tributyltin, this compound, and monobutyltin.
| Compound | Species | Route | LD50 (mg/kg bw) |
| Tributyltin Oxide (TBTO) | Rat | Oral | 94 - 234[1] |
| Mouse | Oral | 44 - 230[1] | |
| Rat | Dermal | 200[2] | |
| Rabbit | Dermal | 900[2] | |
| This compound (as various compounds) | Rat | Oral | 62 - 284[3] |
| Monobutyltin Trichloride (B1173362) (MBTC) | Rat | Oral | 2140[4] |
| Compound | Species | Route | LC50 (mg/m³) | Duration |
| Tributyltin Oxide (TBTO) | Rat | Inhalation | 77 (total particles) | 4 hours[5] |
| Rat | Inhalation | 65 (<10 µm particles) | 4 hours[5] | |
| This compound Dichloride | Rat | Inhalation | 59 (aerosol) | 4 hours[6] |
Mechanisms of Toxicity
Tributyltin (TBT)
TBT exerts its toxicity through multiple mechanisms, primarily:
-
Endocrine Disruption: TBT is a potent agonist for the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[7][8] The activation of the RXR-PPARγ heterodimer disrupts normal endocrine signaling and is a key mechanism behind TBT's obesogenic effects.
-
Apoptosis Induction: TBT induces programmed cell death (apoptosis) in various cell types, including hepatocytes and thymocytes.[9][10][11][12] This is mediated through both the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases.[11] TBT can trigger the release of calcium from the endoplasmic reticulum, leading to mitochondrial stress and subsequent apoptosis.[9]
This compound (DBT)
DBT shares some mechanisms with TBT but also has distinct toxicological effects:
-
Immunotoxicity: DBT is a potent immunotoxicant, depressing immune functions.[13] It has been shown to interfere with the function of human natural killer (NK) cells.[14] DBT can modulate immune responses through the NF-κB and JAK/STAT signaling pathways.[13]
-
MAPK Signaling Activation: DBT activates Mitogen-Activated Protein Kinases (MAPKs) in human NK cells, which can interfere with their normal function.[14]
-
PPARγ and RXRα Agonism: Similar to TBT, various DBT compounds act as partial agonists of PPARγ, and some are also partial agonists of RXRα, contributing to their endocrine-disrupting properties.[15][16][17][18]
Monobutyltin (MBT)
The toxicity of MBT is significantly lower than that of TBT and DBT. Its primary mechanism of toxicity at higher concentrations appears to be the induction of oxidative stress through the generation of reactive oxygen species (ROS).
Signaling Pathways and Experimental Workflows
Tributyltin-Induced Apoptosis Signaling Pathway
Caption: TBT-induced apoptosis involves both the endoplasmic reticulum and mitochondrial pathways.
This compound-Modulated Immunotoxicity Signaling Pathway
Caption: DBT impacts immune cells through activation of MAPK, NF-κB, and JAK/STAT pathways.
Experimental Workflow for Cytotoxicity Assessment
Caption: A general workflow for determining the cytotoxicity of butyltin compounds using MTT or Neutral Red assays.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
Cells in culture
-
96-well plate
-
Butyltin compounds (TBT, DBT, MBT)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the butyltin compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.[19]
-
Solubilization: Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan.[19] Measure the absorbance at a wavelength of 570-590 nm using a multi-well spectrophotometer.[19][20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Cytotoxicity Assessment: Neutral Red Uptake Assay
This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells.
Materials:
-
Cells in culture
-
96-well plate
-
Butyltin compounds
-
Neutral Red solution (e.g., 0.33% in DPBS)[21]
-
Wash/Fixative solution (e.g., 0.1% CaCl2 in 0.5% Formaldehyde)[21]
-
Solubilization/Destain solution (e.g., 1% acetic acid in 50% ethanol)[21]
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol.
-
Neutral Red Incubation: After the treatment period, remove the culture medium and add medium containing Neutral Red. Incubate for 2-3 hours.
-
Washing: Remove the Neutral Red medium and wash the cells with the wash/fixative solution to remove excess dye.[21]
-
Dye Extraction: Add the solubilization/destain solution to each well and shake for at least 10 minutes to extract the dye from the cells.[22]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a multi-well spectrophotometer.[21][22]
-
Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 values.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells in culture
-
Butyltin compounds
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the butyltin compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
References
- 1. www2.mst.dk [www2.mst.dk]
- 2. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Butyltin trichloride | C4H9Cl3Sn | CID 14236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. redox.com [redox.com]
- 7. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis in murine 3T3-L1 preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tributyltin induces apoptotic signaling in hepatocytes through pathways involving the endoplasmic reticulum and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis as a mechanism of tributyltin cytotoxicity to thymocytes: relationship of apoptotic markers to biochemical and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tributyltin induces apoptosis in mammalian cells in vivo: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound depressed immune functions via NF-κB, and JAK/STAT signaling pathways in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound activates MAP kinases in human natural killer cells, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | this compound Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells [frontiersin.org]
- 19. cyrusbio.com.tw [cyrusbio.com.tw]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. qualitybiological.com [qualitybiological.com]
A Comparative Guide to the Validation of Analytical Methods for Dibutyltin in Soil and Sediment
For researchers, scientists, and drug development professionals, the accurate quantification of organotin compounds like dibutyltin (DBT) in environmental matrices is crucial for assessing contamination and ensuring regulatory compliance. This guide provides an objective comparison of two prominent analytical methods for the determination of DBT in soil and sediment: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS).
The selection of an appropriate analytical method is contingent on various factors, including required sensitivity, sample throughput, and available instrumentation. While GC-MS is a widely adopted and robust technique, it necessitates a derivatization step to volatilize the target analytes. In contrast, HPLC-ICP-MS offers the advantage of direct analysis of aqueous sample extracts, circumventing the need for derivatization, though it may present different sensitivity profiles.
Performance Comparison
The following table summarizes the key performance characteristics of the two methods for the determination of this compound in soil and sediment, based on validated experimental data.
| Performance Metric | GC-MS with Ethylation Derivatization | HPLC-ICP-MS |
| Limit of Detection (LOD) | ~1 ng/g (as Sn) in sediment[1] | ~50 ng/g (as Sn) in sediment[1] |
| Limit of Quantification (LOQ) | ~10 µg/kg in soil/sediment[2] | Not explicitly stated, but higher than GC-MS |
| Accuracy (Recovery) | 60-130% for DBT in soil[3] | 70-114% for butyltins in sediment[4][5] |
| Precision (RSD) | ≤ 30% for DBT in soil[3] | 1.2-2.9% for butyltins in sediment[4][5] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated methods.
Method 1: GC-MS with Ethylation Derivatization (Based on ISO 23161)
This method involves solvent extraction, derivatization to a volatile ethylated form, extract clean-up, and subsequent analysis by GC-MS.[2][3]
1. Sample Extraction:
-
Weigh 10-15 g of the wet soil or sediment sample into a vial.
-
Spike with an appropriate internal standard (e.g., deuterated TBT).
-
Add 5 mL of an 80:20 diethyl ether:hexane (B92381) solution containing 0.2% tropolone (B20159). Tropolone acts as a complexing agent to improve the extraction efficiency of polar organotins like DBT.[3]
-
Shake the vial for 1 hour on a mechanical shaker.
-
Transfer the organic layer to a separate test tube.
-
Repeat the extraction with a second 5 mL aliquot of the extraction solvent and combine the organic layers.
2. Derivatization (Ethylation):
-
To the combined extract, add 1 mL of a 1% solution of sodium tetraethylborate (STEB) in methanol (B129727) and vortex.[3] STEB is a potent ethylating agent but is pyrophoric and must be handled with care.
-
The derivatization reaction converts the ionic organotin compounds into their more volatile tetra-substituted forms, which are amenable to gas chromatographic analysis.
3. Extract Clean-up:
-
Prepare a silica (B1680970) gel column to remove matrix interferences that could affect the GC-MS analysis.
-
Transfer the derivatized extract onto the silica gel column.
-
Elute the column with hexane to collect the ethylated organotin compounds.
-
Concentrate the final eluate to a volume of 2 mL.
4. GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
GC Conditions:
-
Column: Rtx-5MS (or equivalent)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target analytes.
-
Method 2: HPLC-ICP-MS
This method allows for the direct analysis of DBT in the sample extract without the need for derivatization.[4][5]
1. Sample Extraction (Pressurized Liquid Extraction - PLE):
-
Mix the soil or sediment sample with a dispersing agent like sand.
-
Place the mixture into a PLE cell.
-
Extract the sample using a methanolic solution containing 0.5 M acetic acid and 0.2% tropolone at elevated temperature and pressure.[6] PLE can significantly reduce extraction time compared to conventional methods.[6]
2. Extract Preparation:
-
Dilute the collected extract with the HPLC mobile phase.
-
If necessary, filter the extract to remove any particulate matter.
3. HPLC-ICP-MS Analysis:
-
Inject the diluted extract into the HPLC-ICP-MS system.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol, acetic acid, and water, often with additives like tropolone and triethylamine (B128534) to improve peak shape and separation of the organotin compounds.[6]
-
-
ICP-MS Conditions:
Methodological Workflows
The following diagrams illustrate the experimental workflows for the two analytical methods.
Concluding Remarks
Both GC-MS with derivatization and HPLC-ICP-MS are powerful techniques for the validated analysis of this compound in soil and sediment.
-
GC-MS offers superior sensitivity with lower detection limits, making it highly suitable for trace-level analysis.[1] However, the requirement for a multi-step sample preparation, including a derivatization step with potentially hazardous reagents, increases the analysis time and complexity.
-
HPLC-ICP-MS provides a more streamlined workflow by eliminating the need for derivatization, which can reduce sample preparation time and potential sources of error.[4][5] While its sensitivity for DBT may be lower than that of GC-MS, its high precision and the option for isotope dilution make it a very accurate and robust method for samples with sufficient analyte concentrations.
The choice between these methods will ultimately depend on the specific project requirements, including the expected concentration range of DBT, the number of samples to be analyzed, and the instrumentation available in the laboratory. For projects requiring the utmost sensitivity, GC-MS is the preferred method. For high-throughput applications where derivatization is a bottleneck, HPLC-ICP-MS presents a compelling alternative.
References
- 1. researchgate.net [researchgate.net]
- 2. BS EN ISO 23161:2018 Soil quality. Determination of selected organotin compounds. Gas-chromatographic method [en-standard.eu]
- 3. www2.gov.bc.ca [www2.gov.bc.ca]
- 4. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Speciation of butyl- and phenyltin compounds in sediments using pressurized liquid extraction and liquid chromatography-inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Organotin Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of organotin compounds, a class of organometallic chemicals used in a wide range of industrial and agricultural applications, is critical due to their high toxicity and persistence in the environment.[1][2][3] This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of organotin compounds. We will delve into the experimental protocols, present a quantitative data comparison, and illustrate the analytical workflows to assist researchers in selecting the most appropriate method for their specific needs.
Methodological Overview
The primary distinction between HPLC and GC-MS for organotin analysis lies in the sample preparation stage. Due to the low volatility of most organotin compounds, GC-MS analysis necessitates a derivatization step to convert the analytes into more volatile and thermally stable forms.[4] In contrast, HPLC methods can often analyze organotin compounds directly, simplifying the sample preparation process.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high separation efficiency and sensitivity. The derivatization step, typically involving alkylation with reagents like sodium tetraethylborate (NaBEt4) or Grignard reagents, is a critical part of the workflow.[4][7][8][9] Following derivatization, the volatile organotin derivatives are separated on a GC column and detected by a mass spectrometer, which provides excellent selectivity and structural information.
High-Performance Liquid Chromatography (HPLC): HPLC provides a significant advantage by often eliminating the need for derivatization, which can reduce sample preparation time and potential sources of error.[5] The separation of organotin compounds is typically achieved on a C18 column with a mobile phase containing an ion-pairing or complexing agent to improve peak shape and retention.[10] Coupling HPLC with a highly sensitive detector like an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) allows for very low detection limits.[5][11]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for both GC-MS and HPLC analysis of organotin compounds.
GC-MS with Derivatization
1. Sample Preparation (Water Sample):
-
To a 1 mL sample, add 1 mL of acetate (B1210297) buffer and 50 µL of a freshly prepared 5% sodium tetraethylborate (NaBEt4) solution in ethanol.[7][9]
-
Vortex the mixture and allow it to react for 30 minutes to ensure complete derivatization.[7]
-
Add 5 mL of deionized water and extract the derivatized organotins into 1 mL of hexane (B92381) by vortexing for 10 seconds.[7]
-
Allow the phases to separate and transfer the upper hexane layer to an autosampler vial for GC-MS analysis.[7]
2. GC-MS/MS Instrumental Conditions:
-
GC System: Agilent 7000 Series GC-MS/MS or similar.[7]
-
Column: A non-polar capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Oven Temperature Program: Initial temperature of 50°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless injection.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity.[7]
-
Ionization: Electron Ionization (EI).
HPLC-ICP-MS
1. Sample Preparation (Water Sample):
-
For HPLC-ICP-MS analysis, dilute the sample two- to five-fold with ultrapure water prior to injection.[5]
-
Acidification with acetic acid and the addition of a complexing agent like tropolone (B20159) to the mobile phase are often necessary to ensure the stability of organotin compounds during analysis.[10]
2. HPLC-ICP-MS Instrumental Conditions:
-
HPLC System: Agilent 1200 Series HPLC or similar.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]
-
Mobile Phase: A gradient elution using a mixture of methanol, water, and acetic acid containing tropolone.[10][11] For example, a mobile phase of 70% methanol, 27% water, and 3% acetic acid with 0.1% tropolone can be used.[11]
-
Flow Rate: 0.3 mL/min.[11]
-
Injection Volume: 200 µL.[12]
-
ICP-MS System: Agilent 7700 Series ICP-MS or similar.
-
Detection: The ICP-MS is used as a highly sensitive detector for tin isotopes. The addition of oxygen to the argon plasma can improve sensitivity.[5]
Performance Comparison
The following table summarizes the key performance characteristics of HPLC and GC-MS methods for organotin analysis based on experimental data from various studies.
| Parameter | HPLC-ICP-MS | GC-MS/MS | Key Considerations |
| Derivatization Required | No | Yes | HPLC offers a simpler and faster sample preparation workflow, reducing potential sources of error.[5][6] |
| Number of Compounds per Run | 5-6 | 10-12 | GC-MS can typically separate a wider range of organotin compounds in a single analysis.[5] |
| Analysis Time (Injection-to-Injection) | Shorter (~40% less than GC) | Longer | The temperature programming in GC leads to longer run times compared to the often isocratic or faster gradient elution in HPLC.[5] |
| Cost per Sample | Lower | Higher | The cost of the derivatizing agent for GC-MS significantly increases the cost per sample.[5] |
| Precision (RSD) | 1.6% (Isotope Amount Ratio) | 1.7% (Isotope Amount Ratio); < 10.0% (Quantitative) | Both techniques demonstrate excellent precision.[5][7] |
| Accuracy (Recovery) | Not explicitly stated in the provided context | 70.0% - 120.0% | GC-MS/MS methods show good recovery rates for a variety of organotin compounds.[7] |
| Sensitivity (LOD) | pg-ng range | pg-ng range | When coupled with sensitive detectors like ICP-MS or MS/MS, both methods achieve very low detection limits.[5][8] |
Workflow Diagrams
To visualize the analytical processes, the following diagrams illustrate the workflows for both HPLC and GC-MS analysis of organotin compounds.
Caption: HPLC-ICP-MS workflow for organotin analysis.
Caption: GC-MS/MS workflow for organotin analysis.
Conclusion
Both HPLC and GC-MS are robust and sensitive methods for the analysis of organotin compounds. The choice between the two techniques will largely depend on the specific requirements of the analysis.
-
HPLC-ICP-MS is advantageous when a simpler, faster, and more cost-effective sample preparation is desired, and when the number of target analytes is limited. The elimination of the derivatization step is a significant benefit, reducing potential analytical errors.
-
GC-MS/MS is the preferred method when a larger number of organotin compounds need to be analyzed in a single run and when high selectivity is paramount. While the derivatization step adds complexity and cost, the high resolving power of capillary GC and the specificity of MS/MS detection make it a powerful tool for complex matrices.
Ultimately, the cross-validation of results obtained from both methods can provide the highest level of confidence in the analytical data, a critical consideration in regulatory compliance and research applications.
References
- 1. ysi.com [ysi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. asianpubs.org [asianpubs.org]
- 7. agilent.com [agilent.com]
- 8. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 11. researchgate.net [researchgate.net]
- 12. apps.nelac-institute.org [apps.nelac-institute.org]
A Comparative Analysis of Reactivity: Dibutyltin Dichloride vs. Dibutyltin Dilaurate
In the realm of industrial catalysis, organotin compounds play a pivotal role in a myriad of chemical transformations. Among these, dibutyltin dichloride (DBTC) and this compound dilaurate (DBTDL) are two prominent catalysts frequently employed in applications ranging from polymer synthesis to esterification reactions. This guide provides a detailed comparison of the reactivity of these two compounds, supported by available experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection and process optimization.
Executive Summary
This compound dichloride and this compound dilaurate, while both effective catalysts, exhibit distinct reactivity profiles influenced by their molecular structure. The chloride ligands in DBTC render it a stronger Lewis acid compared to the laurate esters in DBTDL. This difference in Lewis acidity, along with steric factors, dictates their catalytic efficacy in various reactions. Generally, DBTDL is a more widely used and often more active catalyst for polyurethane and silicone curing, whereas DBTC finds utility as a stabilizer and catalyst in specific applications. A key differentiating factor is their selectivity in reactions involving water; DBTC shows similar reactivity with alcohols and water, while DBTDL preferentially catalyzes the alcohol-isocyanate reaction.
Data Presentation: A Quantitative Look at Reactivity
Direct, side-by-side quantitative comparisons of DBTC and DBTDL across a range of applications are not extensively documented in publicly available literature. However, a study on the glycerolysis of triacylglycerides provides a clear reactivity order for several organotin catalysts, offering a valuable data point for their relative performance in a transesterification reaction.
| Catalyst | Chemical Formula | Reactivity Order |
| This compound Oxide | Bu2SnO | 1 |
| This compound Dilaurate | Bu2Sn(OCOC11H23)2 | 2 |
| n-Butyl Stannoic Acid | BuSnO(OH) | ~2 |
| This compound Dichloride | Bu2SnCl2 | 3 |
| n-Butyltin Trichloride | BuSnCl3 | 4 |
Table 1: Comparative reactivity of various organotin catalysts in the glycerolysis of triacylglycerides. A lower number indicates higher reactivity.
In the context of polyurethane formation, a significant performance indicator is the catalyst's selectivity towards the isocyanate-hydroxyl reaction over the isocyanate-water reaction. While specific kinetic data is sparse for a direct comparison, it has been noted that this compound dichloride exhibits equal rate constants for the reaction of isocyanates with both n-butanol and water.[1] This contrasts with this compound dilaurate, which is known to favor the isocyanate/polyol reaction over the side reaction with water.[2]
Catalytic Mechanisms and Signaling Pathways
The catalytic activity of both DBTC and DBTDL in many reactions, particularly in polyurethane synthesis and esterifications, is attributed to their function as Lewis acids. The tin center coordinates with the electrophilic center of the substrate, thereby activating it for nucleophilic attack.
This compound Dichloride (DBTC) Catalytic Cycle (General)
This compound dichloride's catalytic mechanism generally involves the coordination of the tin atom with the carbonyl oxygen of an ester or the isocyanate group. This coordination increases the electrophilicity of the carbonyl carbon or the isocyanate, making it more susceptible to nucleophilic attack by an alcohol or other nucleophile.
Caption: Generalized Lewis acid catalytic cycle for this compound Dichloride.
This compound Dilaurate (DBTDL) Catalytic Cycle in Polyurethane Formation
In polyurethane synthesis, DBTDL is a highly effective catalyst. Its mechanism involves the formation of a ternary complex with the isocyanate and the polyol, which facilitates the nucleophilic attack of the hydroxyl group on the isocyanate.
Caption: Catalytic cycle of this compound Dilaurate in polyurethane formation.
Experimental Protocols
For researchers aiming to conduct a direct comparative study of the catalytic activity of this compound dichloride and this compound dilaurate, the following experimental workflow for a generic esterification reaction can be adapted.
Objective:
To compare the catalytic efficiency of this compound Dichloride and this compound Dilaurate in the esterification of a model carboxylic acid with a model alcohol.
Materials:
-
This compound Dichloride (DBTC)
-
This compound Dilaurate (DBTDL)
-
Carboxylic Acid (e.g., Acetic Acid)
-
Alcohol (e.g., n-Butanol)
-
Inert Solvent (e.g., Toluene)
-
Internal Standard for GC analysis (e.g., Dodecane)
-
Quenching agent (e.g., cooled saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Gas chromatograph (GC) with a suitable column
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: Assemble the three-necked flask with the reflux condenser, magnetic stirrer, and thermometer. Ensure the system is under an inert atmosphere (e.g., nitrogen).
-
Reactant Charging: Charge the flask with the carboxylic acid, alcohol (in a defined molar ratio, e.g., 1:1), and the inert solvent.
-
Catalyst Addition: Add a precise amount of either DBTC or DBTDL to the reaction mixture (e.g., 0.1 mol% relative to the carboxylic acid).
-
Reaction Initiation: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 100°C).
-
Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching and Sample Preparation: Immediately quench the reaction in the aliquot by adding it to a vial containing the cooled quenching agent. Add the internal standard, extract the organic layer, and dry it with the drying agent.
-
GC Analysis: Analyze the prepared sample using GC to determine the concentration of the ester product and the remaining reactants.
-
Data Analysis: Plot the concentration of the product versus time for each catalyst. Calculate the initial reaction rates and the conversion at different time points to compare the catalytic activity of DBTC and DBTDL.
Caption: Experimental workflow for comparing catalyst reactivity.
Conclusion
The choice between this compound dichloride and this compound dilaurate as a catalyst is highly dependent on the specific chemical reaction and desired outcome. This compound dilaurate generally exhibits higher catalytic activity in transesterification reactions and is the preferred catalyst for many polyurethane and silicone applications due to its favorable kinetics and selectivity. This compound dichloride, being a stronger Lewis acid, can be a potent catalyst but its lower selectivity in the presence of water may be a drawback in certain systems. The provided experimental protocol offers a framework for researchers to perform direct comparative studies to determine the optimal catalyst for their specific needs. Further research providing direct quantitative comparisons of these two catalysts in polyurethane and silicone systems would be highly valuable to the scientific community.
References
A Comparative Analysis of Dibutyltin and Bismuth-Based Catalysts in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Efficiency
The synthesis of polyurethanes is a cornerstone of modern polymer chemistry, with applications ranging from biomedical devices to industrial coatings. The choice of catalyst is critical, influencing not only the reaction kinetics but also the final properties of the polymer and, importantly, its biocompatibility and environmental impact. For decades, organotin compounds, particularly dibutyltin dilaurate (DBTDL), have been the catalysts of choice due to their high efficiency. However, growing concerns over their toxicity have spurred the development of safer alternatives, with bismuth-based catalysts emerging as a leading contender. This guide provides a detailed comparison of the efficiency of this compound catalysts versus their bismuth-based counterparts, supported by experimental data and detailed methodologies.
Executive Summary
Bismuth-based catalysts, such as bismuth neodecanoate, present a viable, less toxic alternative to traditional this compound catalysts in polyurethane applications. While DBTDL often exhibits faster initial reaction rates, bismuth catalysts can offer a more controlled cure profile and improved hydrolytic stability. The choice between these catalysts will ultimately depend on the specific requirements of the application, including desired pot life, final polymer properties, and regulatory considerations.
Quantitative Performance Comparison
The following table summarizes key performance indicators for this compound dilaurate (DBTDL) and bismuth neodecanoate, a common bismuth-based alternative. The data is a synthesis of findings from multiple studies and is intended for comparative purposes. It is important to note that absolute values can vary depending on the specific formulation (polyol, isocyanate, solvent) and reaction conditions.
| Performance Metric | This compound Dilaurate (DBTDL) | Bismuth Neodecanoate | Key Observations |
| Pot Life (2K PU System) | Shorter | Longer | Bismuth neodecanoate generally provides a longer pot life, indicating a more delayed initial reaction compared to the high initial activity of DBTDL.[1] |
| Gel Time | Faster | Slower to comparable | DBTDL typically leads to a shorter gel time. However, the gel time with bismuth catalysts can be modulated and in some formulations, can be comparable to DBTDL, especially at higher concentrations.[2] |
| Isocyanate Conversion Efficiency | High | High, sometimes higher at similar reaction times | Some studies show that bismuth catalysts can achieve higher isocyanate conversion than tin-based catalysts like stannous octoate at similar reaction times.[1][3] |
| Selectivity (Isocyanate-Polyol vs. Isocyanate-Water) | Lower | Higher | Bismuth catalysts exhibit higher selectivity towards the isocyanate-polyol reaction, which is advantageous in formulations containing moisture as it reduces CO2 generation (gassing).[4] |
| Moisture Sensitivity | Less sensitive | More sensitive | The performance of bismuth catalysts can be more significantly influenced by the presence of moisture in the formulation.[4] |
| Final Hardness Development | Rapid initial hardness | Slower initial hardness, similar final hardness | DBTDL often results in a faster development of initial hardness, while bismuth-catalyzed systems may take longer to reach their final hardness, which is often comparable to that achieved with DBTDL.[5] |
| Hydrolytic Stability | Moderate | Can be higher | Bismuth catalysts can be formulated to have improved hydrolytic stability, leading to a longer shelf life in polyol blends.[6] |
Catalytic Mechanisms
The catalytic pathways of this compound and bismuth-based catalysts in urethane (B1682113) formation share similarities but also have key differences that influence their performance characteristics.
This compound Dilaurate (DBTDL) Catalytic Cycle
DBTDL is believed to catalyze the urethane reaction through a mechanism involving the coordination of both the isocyanate and the polyol to the tin center. This coordination activates both reactants and facilitates the nucleophilic attack of the hydroxyl group on the isocyanate group.
References
Inter-laboratory Comparison of Dibutyltin Quantification in Certified Reference Materials: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of organotin compounds like dibutyltin (DBT) is crucial for environmental monitoring and toxicological studies. This guide provides an objective comparison of analytical performance for DBT quantification in various Certified Reference Materials (CRMs) based on data from inter-laboratory studies.
The determination of certified values for CRMs relies on the consensus of results from multiple expert laboratories. This process, known as an inter-laboratory comparison or proficiency testing, ensures the accuracy and reliability of the reference material. This guide summarizes the findings from such studies for several common CRMs used in organotin analysis.
Quantitative Data Summary
The following table summarizes the certified values for this compound in various CRMs as determined by inter-laboratory comparisons. These values represent the consensus from a range of analytical methodologies and expert laboratories.
| Certified Reference Material (CRM) | Matrix | Certified Value for this compound (DBT) |
| CRM 477 | Mussel Tissue | 1.54 ± 0.12 mg/kg (as DBT cations)[1][2] |
| SOPH-1 | Sediment | 174 ± 9 ng/g (as Sn)[3] |
| NMIJ CRM 7306-a | Marine Sediment | 51 ± 2 µg/kg (as Sn)[4][5][6] |
| BCR-646 | Freshwater Sediment | 770 µg/kg |
| PACS-2 | Marine Sediment | 1047 ± 64 ng/g (as DBT)[7] |
Experimental Protocols: A Methodological Overview
The certification of these CRMs involved a variety of sophisticated analytical techniques. While specific protocols varied between participating laboratories, a general workflow was consistently employed. The following provides a detailed overview of the common methodologies utilized in these inter-laboratory comparisons.
1. Sample Preparation:
-
Extraction: The initial step involves the extraction of organotin compounds from the solid matrix. Common techniques include:
-
Mechanical Shaking: Agitating the sample with an appropriate solvent.[8]
-
Sonication: Using ultrasonic waves to enhance extraction efficiency.[8]
-
Microwave-Assisted Extraction (MAE): Applying microwave energy to heat the solvent and sample, accelerating the extraction process.[9][8]
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): Using elevated temperatures and pressures to increase extraction speed and efficiency.[9][8]
-
Common Solvents: Acidified methanol (B129727) or a mixture of acetic acid and an organic solvent like toluene (B28343) or hexane (B92381) are frequently used. Tropolone is often added as a chelating agent to improve the extraction of organotins.[9]
-
-
Derivatization: Since many organotin compounds are not volatile enough for gas chromatography, a derivatization step is necessary to convert them into more volatile forms. Common derivatization agents include:
-
Clean-up: After derivatization, a clean-up step is often employed to remove interfering substances from the sample extract. This can involve techniques like solid-phase extraction (SPE).
2. Instrumental Analysis:
The derivatized extracts are then analyzed using chromatographic techniques coupled with sensitive detectors.
-
Gas Chromatography (GC): This is the most common separation technique for organotin analysis.
-
Detection Systems:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive and element-specific detector that provides excellent performance for tin detection. This is often considered the gold standard for organotin analysis.[9][8]
-
Mass Spectrometry (MS): Provides structural information and allows for the identification and quantification of the target compounds.
-
Flame Photometric Detection (FPD): A selective detector for sulfur and phosphorus, which can also be used for tin.[10]
-
Atomic Emission Detection (AED): An element-specific detector that can be used for tin.
-
-
High-Performance Liquid Chromatography (HPLC): In some cases, HPLC coupled with ICP-MS is used, which can eliminate the need for a derivatization step.
3. Quantification:
-
Isotope Dilution Mass Spectrometry (IDMS): This is a primary ratio method that provides the highest level of accuracy and is often used in the certification of reference materials. It involves adding a known amount of an isotopically enriched standard of the analyte to the sample. By measuring the ratio of the natural isotope to the enriched isotope, the concentration of the analyte can be accurately determined. Species-specific isotope dilution (SSID-MS) was a key technique in the certification of NMIJ CRM 7306-a.[9][4][5]
-
Internal and External Calibration: These are more common calibration strategies used in routine analysis.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow of an inter-laboratory comparison for this compound quantification and the relationships between the key analytical steps.
Caption: Workflow of an inter-laboratory comparison for this compound certification.
Caption: Key analytical steps and alternatives in this compound analysis.
References
- 1. A new mussel certified reference material (CRM 477) for the quality control of butyltin determination in the marine environment - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 2. A new mussel certified reference material (CRM 477) for the quality control of butyltin determination in the marine environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SOPH-1 Sediment certified reference materials for the determination of tributyltin and this compound | EVISA's Materials Database [speciation.net]
- 4. Certification of butyltins and phenyltins in marine sediment certified reference material by species-specific isotope-dilution mass spectrometric analysis using synthesized 118Sn-enriched organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMIJ CRM 7306-a: Organotins in Marine Sediment | EVISA's Materials Database [speciation.net]
- 7. gcms.cz [gcms.cz]
- 8. Determination of tributyltin in marine sediment: Comité Consultatif pour la Quantité de Matière (CCQM) pilot study P-18 international intercomparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Certification of butyltins and phenyltins in marine sediment certified reference material by species-specific isotope-dilution mass spectrometric analysis using synthesized 118Sn-enriched organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Di-and tributyltin species in marine and estuarine waters. Inter-laboratory comparison of two ultratrace analytical methods employing hydride generation and atomic absorption or flame photometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of Dibutyltin Catalysts
For Researchers, Scientists, and Drug Development Professionals
The catalytic prowess of organotin compounds, particularly dibutyltin derivatives, is pivotal in a multitude of chemical transformations, ranging from the synthesis of polymers like polyurethanes and polyesters to various esterification reactions. The structure of these catalysts profoundly influences their activity, selectivity, and overall performance. This guide provides an objective comparison of different this compound compounds as catalysts, supported by experimental data, to facilitate informed catalyst selection and optimization of reaction protocols.
Unveiling the Catalytic Landscape: Performance in Polyurethane Synthesis
This compound compounds are extensively used to catalyze the formation of urethane (B1682113) linkages from isocyanates and polyols. While this compound dilaurate (DBTDL) is a widely recognized catalyst, the activity of other this compound derivatives varies based on the ligands attached to the tin center. The catalytic efficacy is also dependent on the reaction conditions, such as a one-shot or two-stage process.
Table 1: Comparative Performance of this compound and Other Catalysts in Polyurethane Synthesis
| Catalyst | Reactants | Key Performance Metrics | Reference |
| This compound Dilaurate (DBTDL) | Isophorone diisocyanate (IPDI) and polyethers | More effective than metal-β-diketone complexes.[1] | [1] |
| This compound Dilaurate (DBTDL) | Isophorone diisocyanate (IPDI) and polyesters | Less effective than metal-β-diketone complexes.[1] | [1] |
| This compound Dilaurate (DBTDL) | 4,4'-MDI and Natural Oil Polyols | Higher response (increased reaction rate) compared to non-catalyzed reaction.[2] | [2] |
| This compound Diacetate (DBTDA) | Isocyanate-based polyurethane synthesis | Commercially widely used, competitive with organocatalysts.[2] | [2] |
Esterification and Polyester (B1180765) Synthesis: A Quantitative Comparison
In esterification and transesterification reactions, the Lewis acidity of the tin center is a key determinant of catalytic activity. The nature of the anionic ligands plays a crucial role in modulating this acidity and, consequently, the reaction rate.
A comparative study on the reaction between propyl acetate (B1210297) and methanol (B129727) revealed a clear structure-activity relationship among different this compound compounds. The catalytic activity was found to decrease in the following order:
This compound Diacetate > this compound Oxide > this compound Dichloride [3]
This trend highlights the significant impact of the carboxylate and oxide ligands in enhancing catalytic performance compared to the more electron-withdrawing chloride ligands.
Table 2: Quantitative Comparison of this compound Catalysts in Polyester Synthesis
| Catalyst | Polymer Synthesized | Key Performance Metrics | Reference |
| This compound(IV) Oxide (DBTO) | Poly(ethylene furanoate) (PEF) | Less effective than titanate catalysts (TIS and TBT) in the second polycondensation stage.[4] | [4] |
| This compound Dilaurate (DBTDL) | Polyester Resins | Promotes esterification and transesterification reactions.[5] | [5] |
Understanding the Mechanism of Action
The catalytic activity of this compound compounds in both polyurethane synthesis and esterification reactions is primarily attributed to their function as Lewis acids. The tin atom, with its vacant d-orbitals, can coordinate with the carbonyl oxygen of the isocyanate or carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the alcohol or polyol.[3]
Caption: General catalytic mechanism of this compound compounds.
Experimental Protocols
Accurate and reproducible assessment of catalyst performance is crucial for meaningful comparisons. The following are detailed methodologies for key experiments.
Kinetic Analysis of Polyurethane Synthesis via Titration
This method determines the concentration of unreacted isocyanate groups over time.
Materials:
-
Polyurethane reaction mixture
-
Toluene (B28343) (anhydrous)
-
Di-n-butylamine solution (e.g., 1.0 mol/L in toluene)
-
Isopropyl alcohol
-
Hydrochloric acid (e.g., 1.0 mol/L in ethanol)
-
Conical flasks (200 mL)
-
Automatic potentiometric titrator
Procedure:
-
At specific time intervals, withdraw a sample (approximately 2-3 g) from the reaction mixture and accurately weigh it into a 200 mL conical flask.[6][7]
-
Immediately add 20-30 mL of anhydrous toluene to dissolve the sample.[6][7]
-
Add a precise volume (e.g., 20 mL) of the di-n-butylamine solution to the flask.[7]
-
Stopper the flask, shake well, and allow the reaction to proceed for a defined period (e.g., 10-20 minutes) to ensure complete reaction of the isocyanate with the amine.[6][7]
-
Add approximately 100 mL of isopropyl alcohol to the flask.[7]
-
Titrate the excess di-n-butylamine with the standardized hydrochloric acid solution using an automatic potentiometric titrator.[6][7]
-
Perform a blank titration under the same conditions but without the polyurethane sample.[8]
-
Calculate the isocyanate content at each time point to determine the reaction kinetics.
Caption: Workflow for isocyanate content determination by titration.
In-Situ Kinetic Monitoring of Polyurethane Synthesis via FTIR Spectroscopy
This technique allows for real-time monitoring of the disappearance of the isocyanate reactant.
Instrumentation:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe (e.g., ZrO2)
-
Reaction vessel with appropriate ports for the ATR probe and other sensors
-
Software for time-based data collection and analysis
Procedure:
-
Set up the reaction in the vessel equipped with the ATR probe.
-
Initiate the reaction by adding the catalyst or one of the reactants.
-
Immediately begin collecting FTIR spectra at regular intervals (e.g., every 15-60 seconds).[9]
-
Monitor the decrease in the intensity of the isocyanate peak, which is typically observed around 2260-2275 cm⁻¹.[10]
-
Use a stable, unchanging peak in the spectrum (e.g., a C-H stretching band) as an internal standard to normalize the isocyanate peak intensity.[10]
-
Calculate the degree of isocyanate conversion over time from the change in the normalized peak area or height.[10]
Caption: Workflow for in-situ FTIR monitoring of polyurethane synthesis.
Conclusion
The catalytic activity of this compound compounds is intricately linked to their molecular structure. For esterification reactions, the general trend in reactivity is this compound diacetate > this compound oxide > this compound dichloride, underscoring the importance of the anionic ligands. In polyurethane synthesis, while DBTDL is a common choice, the optimal catalyst can depend on the specific polyol used. The provided experimental protocols offer robust frameworks for conducting comparative studies to identify the most efficient this compound catalyst for a given application, thereby enabling the optimization of reaction conditions and the development of superior materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. News - this compound Dilaurate: A Versatile Catalyst with Various Applications [mofanpu.com]
- 6. azom.com [azom.com]
- 7. scribd.com [scribd.com]
- 8. Isocyanate content of polyurethane raw materials | Metrohm [metrohm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to Organotin Speciation
For researchers, scientists, and drug development professionals engaged in the analysis of organotin compounds, selecting the appropriate analytical methodology is paramount to achieving accurate and reliable results. The environmental and toxicological significance of organotin compounds, such as tributyltin (TBT) and triphenyltin (B1233371) (TPT), necessitates their precise and accurate quantification.[1] However, the chemical similarity between different organotin species presents a significant analytical challenge, raising the potential for cross-reactivity and inaccurate measurements.[1] This guide provides a comprehensive comparison of common analytical techniques, focusing on their performance and the experimental protocols that underpin their successful application.
The primary analytical challenge in organotin speciation lies in separating and detecting various organotin compounds, which differ in the number and nature of organic groups attached to the tin atom.[2] The toxicity of these compounds is highly dependent on their specific chemical form.[3][4] For instance, tri-substituted organotins like TBT are generally more toxic than their di- and mono-substituted counterparts.[5][6] Therefore, speciation analysis, which involves the separation and quantification of individual organotin species, is crucial for accurate risk assessment.[7]
The most widely employed analytical strategies involve a chromatographic or electrophoretic separation step coupled with a sensitive detection technique. The choice of method is often dictated by the sample matrix, the required sensitivity, and the specific organotin compounds of interest.[1]
Performance Comparison of Analytical Methods
The selection of an analytical technique for organotin speciation is a critical decision that influences the accuracy, sensitivity, and efficiency of the analysis. The following table summarizes the performance characteristics of the most common hyphenated techniques, providing a comparative overview for researchers.
| Technique | Common Analytes | Typical Detection Limits | Precision (RSD) | Key Advantages | Key Disadvantages |
| GC-MS/MS | MBT, DBT, TBT, MPhT, DPhT, TPhT | 0.20 - 0.35 pg of Sn[8] | 7.1 - 10.9%[8] | High resolution and sensitivity.[1] | Requires derivatization, which can be time-consuming.[1][9] |
| GC-ICP-MS | Butyltins, Phenyltins, Octyltins, Propyltins | pg-ng range[10] | 1.7%[10] | High sensitivity and element-specific detection.[10] Can analyze a large number of compounds in a single run.[10] | Derivatization is necessary and can be a source of uncertainty.[10] |
| LC-MS/MS | TBT, Fentin, Cyhexatin, Fenbutatin oxide | Below regulated levels (e.g., 50 µg/kg)[9] | - | Simplifies sample preparation by avoiding derivatization.[9] Shorter run times due to increased selectivity.[9] | - |
| HPLC-ICP-MS | MBT, DBT, TBT | 0.14 - 0.57 µg Sn/L[7] | <10%[11] | No derivatization required, reducing analysis time and potential errors.[10][12] High sensitivity and selectivity.[12] | Limited number of compounds can be analyzed in a single run compared to GC.[10] |
| CE-ICP-MS | TMT, TBT, DBT, MBT | 0.037 - 0.112 mg/L (as Sn)[13] | < 3.1% (migration time), < 8.4% (peak area)[13] | High separation efficiency and speed, requires small sample volumes.[14] | Adsorption of organotins to the capillary wall can be an issue.[3] |
| CE-AFS | TMT, MBT, DBT, TBT | 1 - 10 µmol/L (as Sn)[3] | 3.8 - 4.7% (peak area)[3] | Can separate organotins without altering their chemical form.[3] | - |
| CE-UV | TPT, DPT, TBT, TPrT | 0.4 - 14 µM[15] | 4.8 - 5.8%[15] | Simple and direct detection method.[15] | Poor chromophoric properties of most organotins can limit sensitivity.[15] |
Experimental Workflows & Logical Relationships
The successful analysis of organotin compounds relies on a well-defined experimental workflow. The following diagram illustrates the general steps involved in organotin speciation analysis, from sample collection to data interpretation.
A crucial decision point in the workflow is whether to use a Gas Chromatography (GC) or Liquid Chromatography (LC) based method. This choice primarily dictates the necessity of a derivatization step.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are representative methodologies for some of the key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol is a common approach for the determination of a wide range of organotin compounds.[16]
1. Sample Preparation and Extraction:
-
For aqueous samples, adjust the pH to 5 with an acetate (B1210297) buffer.[17]
-
For solid samples (e.g., sediment, biota), perform an extraction using an organic solvent, often with the aid of a complexing agent like tropolone.[18]
2. Derivatization:
-
Ethylation using Sodium Tetraethylborate (NaBEt4): This is a widely used method.[16][19][20]
-
Alkylation using Grignard Reagents: An alternative to NaBEt4, using reagents like pentylmagnesium bromide.[8][22] This method requires anhydrous conditions.[23]
3. Extraction of Derivatized Compounds:
-
Perform a liquid-liquid extraction of the derivatized organotins into an organic solvent such as hexane (B92381) or pentane.[17][21]
-
The organic phase is then separated and may be concentrated before analysis.[17]
4. GC-MS Analysis:
-
Injector: Typically operated in splitless mode to maximize sensitivity.[1]
-
GC Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[17]
-
Oven Temperature Program: A temperature gradient is employed to separate the derivatized organotins based on their boiling points.[24]
-
Mass Spectrometer (MS):
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)
This technique offers the advantage of analyzing organotins without the need for derivatization, simplifying the sample preparation process.[1][12]
1. Sample Preparation and Extraction:
-
Extraction procedures are similar to those for GC-MS, aiming to transfer the organotin compounds from the sample matrix into a liquid phase compatible with HPLC.
-
For water samples, a preconcentration step using solid-phase extraction (SPE) may be employed.[12]
2. HPLC Separation:
-
HPLC Column: Reversed-phase columns (e.g., C18) are commonly used.[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., containing acetic acid or tropolone) and an organic modifier (e.g., methanol (B129727), acetonitrile) is often employed to separate the different organotin species.[7][25]
3. ICP-MS Detection:
-
The eluent from the HPLC is directly introduced into the ICP-MS.
-
The ICP-MS serves as a highly sensitive and element-specific detector for tin.[11]
-
The addition of oxygen to the argon plasma gas can help to mitigate carbon deposition on the cones when using organic solvents in the mobile phase.[26]
Capillary Electrophoresis (CE) Coupled with a Detector
CE offers high separation efficiency and is particularly suitable for the analysis of charged organotin species.[3]
1. Sample Preparation:
-
Samples are typically diluted in the background electrolyte before injection.
2. CE Separation:
-
Capillary: A fused-silica capillary is used.[3] To prevent the adsorption of cationic organotin species to the negatively charged capillary wall, a cationic surfactant like cetyltrimethylammonium bromide (CTAB) can be added to the electrolyte.[3]
-
Background Electrolyte: The composition of the electrolyte is optimized to achieve the desired separation. A common example is a mixture of boric acid, Tris, and methanol at a specific pH.[3]
-
Separation Voltage: A high voltage (e.g., 15 kV) is applied across the capillary to drive the separation.[3]
3. Detection:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Provides sensitive and element-specific detection.[13]
-
Atomic Fluorescence Spectrometry (AFS): Often used in conjunction with hydride generation, where the separated organotins are converted to volatile tin hydrides before detection.[3]
-
UV-Vis Absorbance Detection: A simpler detection method, but the low chromophoric properties of many organotins can limit sensitivity.[15]
Conclusion
The accurate speciation of organotin compounds is a complex analytical task that requires careful consideration of the chosen methodology.[1] GC-based methods, while often requiring a derivatization step, offer high resolution and sensitivity for a broad range of organotins.[1][27] LC-based techniques, particularly when coupled with ICP-MS, provide a powerful alternative that circumvents the need for derivatization, thereby simplifying sample preparation and reducing potential sources of error.[9][12] Capillary electrophoresis presents a high-efficiency separation technique for charged organotin species.[3] Ultimately, the selection of the most appropriate method depends on the specific research question, the available instrumentation, the nature of the samples being analyzed, and the required detection limits.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Analysis of organotin compounds [alsglobal.se]
- 6. arpat.toscana.it [arpat.toscana.it]
- 7. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 8. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciex.jp [sciex.jp]
- 10. agilent.com [agilent.com]
- 11. Inductively coupled plasma mass spectrometry and atomic emission spectrometry coupled to high-performance liquid chromatography for speciation and detection of organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurofins.com.au [eurofins.com.au]
- 13. Speciation of organotin compounds in environmental samples with semi-permanent coated capillaries by capillary electrophoresis coupled with inductively coupled plasma mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Speciation analysis of organotin compounds by capillary electrophoresis with direct ultraviolet absorbance detection [iris.unife.it]
- 15. Speciation of organotin compounds by capillary electrophoresis: comparison of aqueous and mixed organic-aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gcms.labrulez.com [gcms.labrulez.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. ysi.com [ysi.com]
- 20. SATRA TM277: Determination of organotins [satra.com]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determination of organotin compounds by liquid chromatography-inductively coupled plasma mass spectrometry with a direct injection nebulizer - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. asianpubs.org [asianpubs.org]
Unraveling the Environmental Lifespan of Organotins: A Comparative Analysis of Dibutyltin Persistence
For researchers, scientists, and drug development professionals, understanding the environmental fate of chemical compounds is a critical aspect of safety and risk assessment. This guide provides a detailed comparison of the environmental persistence of dibutyltin (DBT) against other significant organotin compounds, namely tributyltin (TBT), monobutyltin (B1198712) (MBT), and triphenyltin (B1233371) (TPT). The information is supported by experimental data and detailed methodologies to aid in informed decision-making and further research.
Comparative Persistence of Organotin Compounds
The environmental persistence of organotin compounds is a key determinant of their potential for long-term ecological impact. This persistence is often quantified by the half-life of the compound in various environmental compartments, such as water and sediment. The following table summarizes the available data on the half-lives of DBT and other relevant organotins.
| Compound | Environmental Compartment | Half-life (t½) | Conditions |
| This compound (DBT) | Sediment | 1.9 years[1] | Marina sediment |
| Water | Several days to several months[1] | Freshwater ecosystems, dependent on characteristics | |
| Tributyltin (TBT) | Water | Several days to weeks[2] | Biodegradation is the major breakdown pathway |
| Sediment | Months to >1 year[2] | Varies with aerobic/anaerobic conditions | |
| Monobutyltin (MBT) | Sediment | 1.1 years[1] | Marina sediment |
| Triphenyltin (TPT) | Soil/Water | Estimated ~60 days | General degradation scheme |
Note: The persistence of organotins can be influenced by a variety of factors including temperature, pH, sunlight exposure, and microbial activity.
The Degradation Pathway of Organotins
Organotin compounds undergo a stepwise degradation in the environment, primarily through the sequential removal of their organic groups. This process, known as dealkylation or dearylation, progressively reduces the toxicity of the compound.
Experimental Protocols for Assessing Persistence
The determination of organotin persistence in environmental matrices involves a multi-step process encompassing sample collection, preparation, and analysis. The following outlines a general experimental workflow based on established methodologies.
Sample Collection and Preparation
-
Water Samples: Water samples are collected in pre-cleaned amber glass bottles to minimize photodegradation. Depending on the analytical method, samples may be acidified to preserve the organotin species.
-
Sediment and Soil Samples: Sediment and soil samples are collected using appropriate coring or grab sampling devices and stored in inert containers at low temperatures (e.g., -20°C) to halt microbial activity. Samples are often freeze-dried and sieved before extraction.
Extraction
-
Solid Samples (Sediment/Soil): Organotins are extracted from solid matrices using an organic solvent, often with the aid of a complexing agent like tropolone. Common extraction techniques include sonication, mechanical shaking, or accelerated solvent extraction (ASE). The extraction is typically performed in an acidic medium to facilitate the release of the organotin compounds.
-
Liquid Samples (Water): For water samples, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed. In LLE, an organic solvent is used to partition the organotins from the aqueous phase.
Derivatization
Since many organotin compounds are not sufficiently volatile for gas chromatography, a derivatization step is necessary. This involves converting the ionic organotin species into more volatile and thermally stable derivatives. Common derivatization reagents include:
-
Sodium tetraethylborate (NaBEt₄): This reagent ethylates the organotin compounds.
-
Grignard reagents (e.g., pentylmagnesium bromide): These reagents alkylate the organotins.
Clean-up
The sample extracts are often subjected to a clean-up step to remove interfering substances. This can be achieved using techniques like column chromatography with adsorbents such as silica (B1680970) gel or alumina.
Instrumental Analysis
The final determination and quantification of organotin compounds are typically performed using gas chromatography (GC) coupled with a sensitive detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides high selectivity and sensitivity for the identification and quantification of the derivatized organotins.
-
Gas Chromatography with a Flame Photometric Detector (GC-FPD): A selective detector for tin compounds.
-
Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS): Offers very low detection limits and isotopic analysis capabilities.
The following diagram illustrates a typical experimental workflow for the analysis of organotins in environmental samples.
This workflow is consistent with guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) for testing the persistence of chemicals, for instance, the OECD 308 guideline for aerobic and anaerobic transformation in aquatic sediment systems.
Signaling Pathway Disruption by Organotins
Organotin compounds are known endocrine disruptors, and one of the key molecular targets is the peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis (fat cell development). Organotins can act as agonists for the PPARγ/retinoid X receptor (RXR) heterodimer.
This activation of the PPARγ/RXR pathway can lead to increased adipogenesis, highlighting a potential mechanism for the obesogenic effects of these compounds.
Conclusion
The environmental persistence of this compound is significant, with a half-life in sediment measured in years. While it is a degradation product of the more toxic tributyltin, its own persistence warrants careful consideration in environmental risk assessments. The provided data and experimental methodologies offer a framework for researchers to conduct further comparative studies and to better understand the long-term environmental behavior of this and other organotin compounds. The elucidation of their interaction with critical signaling pathways, such as the PPARγ/RXR pathway, underscores the importance of a comprehensive approach to evaluating the potential health and environmental impacts of these persistent organic pollutants.
References
A Comparative Guide to SPE-LC-MS/MS Methods for Dibutyltin Analysis in Aqueous Matrices
For researchers, scientists, and drug development professionals tasked with the quantitative analysis of dibutyltin (DBT) in aqueous matrices, the selection of an appropriate analytical method is paramount for achieving accurate and reliable results. This guide provides a comparative overview of two common Solid-Phase Extraction (SPE) methods coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the determination of DBT. The comparison focuses on a silica-based C18 sorbent and a polymer-based Oasis HLB sorbent, highlighting their respective experimental protocols and performance data.
Method Comparison
The selection of the SPE sorbent is a critical step in the sample preparation workflow, directly impacting the recovery and cleanliness of the final extract. Silica-based C18 and polymer-based Oasis HLB are two of the most widely used sorbents for the extraction of organic compounds from aqueous samples.
Table 1: Comparison of Validation Parameters for this compound (DBT) Analysis
| Parameter | Method 1: C18-based SPE-LC-MS/MS | Method 2: Oasis HLB-based SPE-LC-MS/MS |
| Limit of Detection (LOD) | 0.02 - 0.08 µg/L[1] | Not explicitly found for DBT, but generally low ng/L for similar compounds[2] |
| Limit of Quantification (LOQ) | Not explicitly found for DBT | 2.5 ng/L (for Tributyltin)[2] |
| Recovery | 62 - 98%[1] | >70% for hydrophobic compounds[3] |
| Precision (%RSD) | 2 - 11%[1] | < 16% (for Tributyltin)[2] |
Note: Data for Oasis HLB is inferred from performance with similar hydrophobic compounds or specifically for tributyltin, as direct validation data for this compound was not available in the searched literature.
Experimental Protocols
Detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection are crucial for the successful implementation and validation of any analytical method.
Method 1: C18-based SPE-LC-MS/MS
This method utilizes a silica-based C18 sorbent for the extraction of this compound from aqueous samples.
1. Sample Preparation (SPE) [1]
-
Sorbent: C18 cartridges.
-
Sample Pre-treatment: Acidify the water sample.
-
Conditioning: Condition the C18 cartridge with methanol (B129727) followed by acidified water.
-
Loading: Pass the acidified water sample through the cartridge.
-
Washing: Wash the cartridge with acidified water to remove interferences.
-
Elution: Elute the retained this compound with an organic solvent (e.g., methanol or acetonitrile).
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
2. Liquid Chromatography (LC) [4]
-
Column: Phenomenex Kinetex 2.6u C18 50x3mm.
-
Mobile Phase A: Water with 2% formic acid + 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol with 2% formic acid + 5 mM ammonium formate.
-
Flow Rate: 800 µL/min.
-
Gradient: A gradient elution is typically used to separate the target analytes.
3. Tandem Mass Spectrometry (MS/MS) [4]
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Method 2: Oasis HLB-based SPE-LC-MS/MS
This method employs a hydrophilic-lipophilic balanced (HLB) polymer-based sorbent, which can offer different selectivity compared to C18.
1. Sample Preparation (SPE)
-
Sorbent: Oasis HLB cartridges.
-
Sample Pre-treatment: Typically, acidification of the water sample is performed.
-
Conditioning: Condition the Oasis HLB cartridge with methanol followed by acidified water.
-
Loading: Load the acidified water sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.
-
Elution: Elute this compound with a stronger organic solvent like methanol or acetonitrile.
-
Post-Elution: Evaporate the eluate and reconstitute in the initial mobile phase.
2. Liquid Chromatography (LC)
-
The LC conditions would be similar to those used for the C18 method, as the separation is primarily dependent on the analytical column and mobile phase composition.
3. Tandem Mass Spectrometry (MS/MS)
-
The MS/MS conditions would also be similar to the C18 method, focusing on the specific precursor and product ions of this compound for MRM detection.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the analytical process, the following diagrams illustrate the general workflow of an SPE-LC-MS/MS analysis and a conceptual representation of the analytical signaling pathway.
Caption: General workflow for SPE-LC-MS/MS analysis of this compound.
Caption: Conceptual signaling pathway in LC-MS/MS for this compound.
References
Comparative performance of dibutyltin oxide and dibutyltin diacetate as catalysts
A Comparative Analysis of Dibutyltin Oxide and this compound Diacetate as Catalysts in Polymer Synthesis
For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction efficiencies, product yields, and purity. This compound oxide (DBTO) and this compound diacetate (DBTDA) are two widely utilized organotin catalysts, particularly in the synthesis of polyesters and polyurethanes. This guide provides a detailed comparison of their catalytic performance, supported by experimental data, to facilitate informed catalyst selection.
Executive Summary
This compound diacetate (DBTDA) generally exhibits higher catalytic activity and faster reaction rates compared to this compound oxide (DBTO) in various polymerization reactions. This is attributed to the greater lability of the acetate (B1210297) groups in DBTDA, which facilitates easier coordination with reactants. However, the choice between the two often depends on the specific application, desired reaction kinetics, and the chemical nature of the substrates.
Performance in Polyester (B1180765) Synthesis
A direct comparison of DBTO and DBTDA in a two-stage polyester synthesis reveals a faster reaction time for DBTO in the initial stage. However, when used in combination, these catalysts can exhibit a synergistic effect, leading to even shorter reaction times.
Table 1: Comparative Performance in a Two-Stage Polyester Synthesis
| Catalyst | Time to Complete 1st Stage (min) | Time to Final Acid Number (min) |
| This compound oxide (DBTO) | 475 | 655 |
| This compound diacetate (DBTDA) | 500 | >635 |
| DBTO/DBTDA (50/50 mole ratio) | 450 | 620 |
Data sourced from U.S. Patent 5,166310A.[1]
Performance in Polyurethane and Silicone Synthesis
In the realm of polyurethane and silicone chemistry, DBTDA is recognized for its high reactivity. It is often used where a "snap cure" is desired in polyurethane coatings.[2] For room temperature vulcanizing (RTV) silicone sealants, DBTDA's catalytic activity allows for precise control over the curing speed, which is critical for achieving the desired mechanical properties of the final product.[3] While direct comparative data with DBTO in these specific applications is limited in the reviewed literature, the general consensus points to DBTDA being a more active catalyst than other this compound compounds like this compound dilaurate (DBTDL), which is structurally more similar to DBTO in its bonding nature.[4]
Catalytic Mechanisms
The catalytic activity of both DBTO and DBTDA in esterification and urethane (B1682113) formation is attributed to their Lewis acidic nature. The tin center coordinates with the carbonyl oxygen of the ester or isocyanate, activating it for nucleophilic attack by an alcohol.
Proposed Catalytic Cycle for Polyesterification
Caption: Generalized mechanism for tin-catalyzed polyesterification.
Experimental Protocols
Two-Stage Polyester Synthesis
This protocol is based on the methodology described in U.S. Patent 5,166310A.[1]
Materials:
-
Dihydroxyl-containing compound (e.g., neopentyl glycol)
-
Dicarboxyl-containing compound (e.g., terephthalic acid, adipic acid)
-
This compound oxide (DBTO) or this compound diacetate (DBTDA) catalyst
-
Nitrogen gas
-
Apparatus: 2-L flask equipped with a heating mantle, stirrer, thermometer, nitrogen inlet, and a distillation column connected to a Dean-Stark trap.
Procedure:
Stage 1: Preparation of a Hydroxyl-terminated Polyester
-
Charge the flask with the dihydroxyl-containing compound, dicarboxyl-containing compounds, and the tin catalyst (a total of 4.76 mmoles of tin catalyst was used in the comparative study).
-
Heat the mixture to 180°C and hold at that temperature for 30 minutes, with a continuous nitrogen flow.
-
The temperature is then increased in stages: to 200°C for 30 minutes, then to 220°C for 1.5 hours, then to 230°C for 1 hour, then to 240°C for 1.5 hours, and finally to 250°C.
-
Collect the water of condensation in the Dean-Stark trap. The completion of the first stage is determined by monitoring the acid number of the reaction mixture.
Stage 2: Polycondensation
-
Once the desired acid number is reached in the first stage, the reaction is continued at high temperature and under vacuum to drive the polycondensation to completion, forming the final high molecular weight polyester. The final acid number is monitored to determine the end of the reaction.
Experimental Workflow for Catalyst Comparison
Caption: A typical experimental workflow for comparing catalyst performance.
Conclusion
Both this compound oxide and this compound diacetate are effective catalysts for various polymerization reactions. This compound diacetate generally offers higher reactivity, making it suitable for applications requiring rapid curing. This compound oxide, while slightly slower in some instances, is also a robust catalyst. The potential for a synergistic effect when used in combination suggests that catalyst blends could be a promising strategy for optimizing polyester synthesis. The choice of catalyst should be guided by the specific requirements of the synthesis, including desired reaction time, temperature, and the nature of the monomers.
References
A Comparative Guide to Alternatives for Dibutyltin Stabilizers in PVC Formulations
Introduction: Polyvinyl Chloride (PVC) is a highly versatile and widely used thermoplastic, but it is thermally unstable at processing temperatures.[1] This instability leads to the release of hydrochloric acid (HCl), causing discoloration, embrittlement, and loss of mechanical properties.[2][3] Heat stabilizers are essential additives that protect the polymer during processing and its service life by neutralizing HCl and preventing further degradation.[2][4] For decades, organotin compounds, particularly those based on dibutyltin (DBT), have been favored for their high efficiency.[5] However, growing health and environmental concerns regarding the toxicity of certain organotin compounds have driven the search for safer, high-performance alternatives.[6][7]
This guide provides a comparative analysis of key alternatives to this compound stabilizers, focusing on other organotins like dioctyltin (B90728) (DOT), mixed-metal systems such as Calcium-Zinc (Ca/Zn), and emerging Organic-Based Stabilizers (OBS).
Performance Comparison of PVC Heat Stabilizers
The selection of a heat stabilizer involves a trade-off between thermal stability, mechanical performance, cost, and regulatory compliance. The following tables summarize the comparative performance of different stabilizer systems based on typical formulation data.
Table 1: Thermal Stability and Processing Performance
| Stabilizer Type | Static Stability (180°C, mins) | Dynamic Stability (180°C, mins) | Initial Color Hold | Transparency |
| This compound (DBT) Mercaptide | 100 - 120 | 25 - 35 | Excellent | Excellent |
| Dioctyltin (DOT) Mercaptide | 95 - 115 | 24 - 32 | Excellent | Excellent |
| Calcium/Zinc (Ca/Zn) Based | 60 - 90 | 15 - 25 | Good | Good to Fair |
| Organic-Based (OBS) | 70 - 100 | 18 - 28 | Excellent | Good |
Note: Values are representative and can vary significantly based on the specific formulation, co-stabilizers, and processing conditions.
Table 2: Mechanical Properties and Regulatory Profile
| Stabilizer Type | Tensile Strength (MPa) | Impact Strength (Izod, J/m) | Relative Cost | Toxicity Profile |
| This compound (DBT) Mercaptide | 48 - 55 | 40 - 50 | High | High Concern |
| Dioctyltin (DOT) Mercaptide | 48 - 55 | 40 - 50 | Very High | Low Concern; Food Contact Approved |
| Calcium/Zinc (Ca/Zn) Based | 45 - 52 | 35 - 45 | Low-Medium | Non-Toxic[6][7] |
| Organic-Based (OBS) | 46 - 53 | 38 - 48 | Medium | Non-Toxic |
Evaluation Workflow for PVC Stabilizer Selection
The process of selecting an alternative to a this compound stabilizer requires a systematic evaluation of application requirements against the performance profiles of available options. The following diagram illustrates a logical workflow for this process.
References
Safety Operating Guide
Navigating the Safe Disposal of Dibutyltin Compounds in a Laboratory Setting
Effective management and disposal of dibutyltin and other organotin compounds are critical for ensuring laboratory safety and environmental protection. These compounds are classified as hazardous materials and necessitate strict adherence to established protocols. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the safe handling and disposal of this compound waste.
Organotin waste is categorized as hazardous and must be managed in accordance with institutional and regulatory guidelines.[1] It is imperative not to mix organotin waste with other chemical waste streams unless explicitly directed by your institution's environmental health and safety (EHS) department.[1] For final disposal, always engage a licensed professional waste disposal service and observe all federal, state, and local environmental regulations.[2][3]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The hazardous nature of this compound compounds requires stringent safety measures to prevent exposure.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[4]
-
Body Protection: Protective clothing or a lab coat.
-
Respiratory Protection: In case of dust, vapors, or aerosols, use a particulate filter device (EN 143) or a self-contained breathing apparatus.[2][5]
All handling of this compound compounds and their waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]
Hazard Profile of this compound Compounds
The following table summarizes the primary hazards associated with common this compound compounds, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Statement | This compound Oxide[5] | This compound Dilaurate[7] | This compound Dichloride[8][9] |
| H301/H302: Toxic/Harmful if swallowed | ✓ | ✓ | |
| H312: Harmful in contact with skin | ✓ | ||
| H314/H315: Causes severe skin burns/irritation | ✓ | ✓ | ✓ |
| H317: May cause an allergic skin reaction | ✓ | ✓ | |
| H318: Causes serious eye damage | ✓ | ✓ | ✓ |
| H330: Fatal if inhaled | ✓ | ||
| H341: Suspected of causing genetic defects | ✓ | ✓ | ✓ |
| H360: May damage fertility or the unborn child | ✓ | ✓ | ✓ |
| H370/H372: Causes damage to organs | ✓ | ✓ | ✓ |
| H410/H411: Very toxic/toxic to aquatic life | ✓ | ✓ | ✓ |
Step-by-Step Disposal and Decontamination Procedures
The following protocols provide a systematic approach to managing this compound waste, from initial collection to final disposal.
Experimental Protocol 1: Waste Collection and Segregation
Objective: To safely collect and store all forms of this compound waste prior to disposal.
Methodology:
-
Identify Waste: Designate all excess or unwanted this compound compounds, reaction byproducts, and contaminated materials as hazardous waste. This includes items such as gloves, absorbent pads, and disposable glassware.[1]
-
Containerization: Place all solid and liquid waste into a dedicated, chemically compatible, and sealable hazardous waste container.[1][10] The container must be in good condition and approved for hazardous materials.
-
Labeling: Clearly label the container with the words "Organotin Waste" in large letters, along with a full description of the contents and the appropriate hazard symbols.[1][10]
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials. Ensure the storage area is secure and access is limited to trained personnel.[9]
Experimental Protocol 2: Decontamination of Laboratory Glassware
Objective: To safely decontaminate laboratory glassware that has been in contact with organotin compounds, preparing it for reuse or standard washing.
Methodology:
-
Prepare Decontamination Bath: In a chemical fume hood, prepare a decontamination bath in a large, appropriate container. The bath should consist of an oxidizing agent such as commercial bleach (sodium hypochlorite (B82951) solution) or a dilute nitric acid solution.[1]
-
Soak Glassware: Carefully place the contaminated glassware into the decontamination bath, ensuring all contaminated surfaces are fully submerged.
-
Reaction Time: Allow the glassware to soak for several hours, or preferably overnight, with gentle stirring if possible. This allows for the complete oxidation of residual organotin compounds to less toxic inorganic tin compounds.[1]
-
Rinsing: After the soaking period, carefully remove the glassware from the bath and rinse it thoroughly with deionized water.
-
Final Cleaning: The glassware can now be washed using standard laboratory procedures (e.g., with soap and water).[1]
-
Bath Disposal: The decontamination bath solution is now considered hazardous waste. Transfer it to a designated hazardous waste container for proper disposal, following the procedure in Protocol 1.[1]
Experimental Protocol 3: Small Spill Management
Objective: To safely clean up a small spill of a this compound compound within a chemical fume hood.
Methodology:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[1]
-
Ensure PPE: Confirm you are wearing the full, appropriate PPE as described above.
-
Containment: If the spill is liquid, contain it using an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[2][4] For solid spills, avoid generating dust.[6]
-
Clean Up: Carefully collect the spilled material and absorbent using tools that will not generate sparks.
-
Dispose of Waste: Place all contaminated materials, including the absorbent, cleaning tools, and any contaminated PPE, into a sealed container for hazardous waste.[2][6] Label the container appropriately as described in Protocol 1.
-
Ventilate: Allow the fume hood to continue running to ventilate the area.[5]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.gato.txst.edu [docs.gato.txst.edu]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemos.de [chemos.de]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemos.de [chemos.de]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. epa.nsw.gov.au [epa.nsw.gov.au]
Safeguarding Your Research: A Guide to Handling Dibutyltin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling dibutyltin compounds, offering procedural, step-by-step guidance to foster a culture of safety and build trust in your operational protocols.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent exposure. This includes:
-
Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges where risk assessment indicates it is necessary.[1] A self-contained breathing apparatus (SCBA) should be used in emergency situations or when entering an unknown atmosphere.[2]
-
Eye and Face Protection: Tightly fitting safety goggles are essential.[3] For splash risks, a face shield (minimum 8-inch) is required in addition to safety glasses with side shields.[3][4] An eye wash station and emergency shower must be readily accessible.[1][4]
-
Skin Protection:
-
Gloves: Wear chemical-resistant, impervious gloves.[4] It is recommended to check the chemical resistance of the gloves with the supplier for specific applications.[5]
-
Body Protection: A complete suit protecting against chemicals is necessary.[3] A corrosion-proof suit is recommended for non-emergency personnel in case of a spill.[6]
-
Footwear: Wear rubber boots, especially during spill cleanup.[1]
-
-
Hygiene Measures: Wash hands thoroughly after handling and before breaks.[3][5] Contaminated work clothing should not be allowed out of the workplace and should be washed separately.[6][7] Do not eat, drink, or smoke in work areas.[8]
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of this compound. Follow these procedural steps:
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
Storage:
Quantitative Data
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) - 8 hours (as Sn) | 0.1 mg/m³ | [7] |
| Occupational Exposure Limit (OEL) - 15 minutes (as Sn) | 0.2 mg/m³ | [7] |
| Lower Analytical Limit (for this compound Dilaurate) | 0.1 µg/mL | [9] |
| Flash Point (this compound Dilaurate) | 113 °C (235 °F) | [1] |
First Aid Measures
Immediate action is critical in the event of exposure:
-
General Advice: In all cases of doubt, or when symptoms persist, seek medical advice.[5][8] Show the safety data sheet to the doctor in attendance.[10]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6] If breathing is irregular or has stopped, provide artificial respiration and seek immediate medical assistance.[8][10]
-
Skin Contact: Immediately take off all contaminated clothing.[5][6] Rinse skin with plenty of water for at least 15 minutes.[1] Call a physician immediately.[6]
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids apart.[5] Remove contact lenses if present and easy to do.[5] Continue rinsing for at least 15 minutes and immediately call a physician or ophthalmologist.[10]
-
Ingestion: Rinse mouth with water (only if the person is conscious).[5][8] Do NOT induce vomiting.[5] Give 2-4 cupfuls of milk or water if the victim is conscious and alert. Seek immediate medical attention.[6]
Disposal Plan
Proper disposal is essential to prevent environmental contamination:
-
Waste Collection:
-
Disposal Method:
-
Contact a licensed professional waste disposal service.[1]
-
The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Dispose of contents and containers to an approved waste disposal plant or industrial combustion plant.[5][6]
-
Observe all federal, state, and local environmental regulations.[1]
-
-
Environmental Precautions:
Workflow for Safe Handling of this compound
References
- 1. docs.gato.txst.edu [docs.gato.txst.edu]
- 2. This compound DIACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. farnell.com [farnell.com]
- 5. chemos.de [chemos.de]
- 6. eastharbourgroup.com [eastharbourgroup.com]
- 7. paintdocs.com [paintdocs.com]
- 8. chemos.de [chemos.de]
- 9. osha.gov [osha.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
